molecular formula C20H19ClO10 B600287 Cyanidin 3-xyloside CAS No. 29761-24-8

Cyanidin 3-xyloside

Cat. No.: B600287
CAS No.: 29761-24-8
M. Wt: 454.8 g/mol
InChI Key: ORTBMTXABUAMJS-LSIKGPDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanidin 3-Xyloside is a natural organic pigment belonging to the anthocyanidin-3-O-glycosides, a prominent class of flavonoids . This compound is recognized for its significant presence in various foods, with the highest concentrations found in black chokeberries (Photinia melanocarpa), rubus species (such as blackberry and raspberry), and apples (Malus pumila) . Its presence has also been detected in common grapes, sunflowers, and black elderberries, making it a potential biomarker for the consumption of these plants . In scientific research, this compound is investigated for its role as a potent dietary antioxidant. Studies on related cyanidin glycosides, particularly Cyanidin-3-Glucoside (C3G), have demonstrated a wide range of bioactivities, including anti-inflammatory, anti-thrombotic, and neuro-protective effects . These compounds are studied for their potential to alleviate oxidative stress associated with numerous molecular events in the body . Research into its mechanisms suggests that cyanidin compounds can interact with key cellular signaling pathways, such as suppressing the NF-κB pathway and activating the Nrf2 pathway, which modulates the expression of antioxidant enzymes like heme-oxygenase (HO-1) and quinone reductase (NQO1) . Furthermore, anthocyanins like this compound are explored for their anti-carcinogenic properties, which may involve inducing cellular senescence and apoptosis in cancer cells . Following ingestion, anthocyanins are extensively metabolized, and their bioactivity is closely linked to this process . The catabolism of cyanidin glycosides by gut microbiota produces bioactive phenolic metabolites, such as protocatechuic acid and phloroglucinaldehyde, which contribute to their overall health effects . Research indicates these metabolites possess independent antioxidant and anti-inflammatory activities, helping to down-regulate pro-inflammatory cytokines like TNF-α and IL-6 . The study of this compound thus offers a valuable model for understanding the complex relationship between plant-based nutrients, gut microbiota, and host health, opening avenues for novel nutraceutical and therapeutic research.

Properties

IUPAC Name

(3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTBMTXABUAMJS-LSIKGPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29761-24-8
Record name Cyanidin 3-xyloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29761-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Cyanidin 3-Xyloside: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigmentation in many plants. As a glycoside of cyanidin, it consists of the cyanidin aglycone linked to a xylose sugar molecule. This compound, like other anthocyanins, is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the natural sources, distribution in the plant kingdom, quantitative data, and experimental protocols for the analysis of cyanidin 3-xyloside.

Natural Sources and Distribution in Plants

This compound is found in a variety of plant species, particularly in fruits, berries, and some vegetables. Its concentration can vary significantly depending on the plant species, cultivar, growing conditions, and maturity.

Key Natural Sources:

  • Berries:

    • Black Chokeberry (Aronia melanocarpa): This is one of the richest known sources of this compound. The berries have a high overall anthocyanin content, with this compound being a significant component[1][2].

    • Saskatoon Berry (Amelanchier alnifolia): These berries contain several cyanidin glycosides, including this compound[1][3][4][5].

    • Vaccinium Species: Various species within the Vaccinium genus, which includes blueberries and bilberries, have been reported to contain this compound[3][4][6][7][8].

    • Black Raspberry (Rubus occidentalis): While rich in other cyanidin glycosides, black raspberries also contain cyanidin 3-xylosylrutinoside, a more complex derivative[9].

    • Elderberry (Sambucus nigra): Has been reported to contain this compound, although other cyanidin glycosides are more abundant[10].

  • Fruits:

    • Apples (Malus pumila): The skin of certain apple varieties can contain this compound[10].

  • Other Plants:

    • Purple Sunflower (Helianthus annuus): The hulls of purple sunflower seeds are a known source of this anthocyanin[10][11].

    • Orchids (Aerides species): Certain ornamental plants like orchids can also be a source[12].

Quantitative Data of this compound in Plant Sources

The following table summarizes the quantitative data for this compound found in various plant sources. It is important to note that these values can vary based on the factors mentioned previously.

Plant SourcePlant PartConcentration (mg/100g Fresh Weight)Reference(s)
Black Chokeberry (Aronia melanocarpa)Fruit43.76 - 48.05[2]
Saskatoon Berry (Amelanchier alnifolia)FruitReported as a major anthocyanin[3][4][5]
Vaccinium myrtillus (Bilberry)FruitDetected[3][4]

Experimental Protocols

The accurate extraction, identification, and quantification of this compound are crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS/MS) is the most common and reliable methodology.

Extraction of this compound

A general workflow for the extraction of this compound from plant material is depicted below.

Extraction_Workflow start Plant Material (e.g., Berries) homogenize Homogenization/Grinding start->homogenize extraction Solvent Extraction (e.g., Acidified Methanol (B129727) or Ethanol) homogenize->extraction filtration Filtration/Centrifugation extraction->filtration supernatant Collect Supernatant filtration->supernatant concentration Solvent Evaporation (under vacuum) supernatant->concentration purification Purification (e.g., SPE C18 cartridge) concentration->purification final_extract Purified Anthocyanin Extract purification->final_extract

Figure 1. General workflow for the extraction of this compound.

Detailed Extraction Protocol (Adapted from various sources):

  • Sample Preparation: Fresh plant material should be frozen immediately in liquid nitrogen and then lyophilized to prevent degradation. The dried material is then ground into a fine powder.

  • Extraction:

    • Weigh approximately 1-5 g of the powdered sample into a flask.

    • Add an acidified solvent, typically methanol or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid), at a solid-to-solvent ratio of around 1:10 to 1:20 (w/v). The acid helps to maintain the anthocyanins in their stable flavylium (B80283) cation form.

    • The mixture is then agitated (e.g., sonicated or shaken) for 30-60 minutes at room temperature in the dark to prevent light-induced degradation.

  • Separation: The mixture is centrifuged (e.g., at 4000 x g for 15 minutes) or filtered to separate the solid residue from the liquid extract. The supernatant is collected. The extraction process can be repeated on the residue to maximize yield.

  • Concentration: The combined supernatants are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

  • Purification (Optional but Recommended): The concentrated aqueous extract can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge.

    • Condition the cartridge with methanol followed by acidified water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

    • The eluate is then evaporated to dryness and reconstituted in a suitable solvent for analysis.

UPLC-Q-TOF-MS/MS Analysis of this compound

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides high resolution and accuracy for the identification and quantification of this compound.

UPLC_MS_Workflow start Purified Extract injection UPLC Injection start->injection separation Reversed-Phase C18 Column Separation injection->separation detection Q-TOF Mass Spectrometer separation->detection ms1 MS1 Scan (Full Scan) detection->ms1 Ionization (ESI+) ms2 MS/MS Scan (Fragmentation) ms1->ms2 Precursor Ion Selection data_analysis Data Analysis (Identification & Quantification) ms2->data_analysis Fragment Ion Analysis result Concentration of this compound data_analysis->result

Figure 2. Workflow for UPLC-Q-TOF-MS/MS analysis.

Exemplary UPLC-Q-TOF-MS/MS Parameters:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Acquity BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5-30% B (linear gradient)

    • 15-17 min: 30-95% B (linear gradient)

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95-5% B (linear gradient)

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Capillary Voltage: 2.5-3.5 kV.

  • Cone Voltage: 30-40 V.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

  • Data Acquisition:

    • MS1 (Full Scan): m/z 100-1000.

    • MS/MS (Fragmentation): For a precursor ion of this compound ([M]+ at m/z 419.1), the expected major fragment ion would be the cyanidin aglycone at m/z 287.1, resulting from the loss of the xylose moiety (132 Da). Multiple Reaction Monitoring (MRM) transitions for quantification would be m/z 419.1 -> 287.1.

Signaling Pathways and Mechanisms of Action

While specific research on the signaling pathways directly modulated by this compound is limited, the biological activities of its aglycone, cyanidin, and the closely related cyanidin-3-O-glucoside (C3G) have been more extensively studied. It is plausible that this compound exerts similar effects, although differences in bioavailability and cellular uptake due to the xylose moiety may influence its potency.

The anti-inflammatory and antioxidant effects of cyanidin and its glycosides are often attributed to their ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK Activates MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_active Active NF-κB note_ikb Degradation of IκBα releases NF-κB NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Transcription Gene Transcription NFκB_active->Transcription Translocates to nucleus MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK->Transcription Activates transcription factors Inflammation Inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Transcription->Inflammation Cyanidin_3_xyloside This compound Cyanidin_3_xyloside->IKK Inhibits Cyanidin_3_xyloside->MAPKKK Inhibits

Figure 3. Putative mechanism of this compound in modulating inflammatory signaling pathways.

NF-κB Pathway:

  • In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • This allows the transcription factor NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus.

  • In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, upregulating the expression of enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6[13][14][15][16].

  • Cyanidin and its glycosides have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators[13][14][15][16].

MAPK Pathway:

  • The MAPK family, including p38, JNK, and ERK, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis.

  • Inflammatory stimuli can activate a cascade of phosphorylation events, leading to the activation of MAPKs.

  • Activated MAPKs can then phosphorylate various transcription factors, contributing to the inflammatory response.

  • Studies have indicated that cyanidin and its derivatives can suppress the phosphorylation and activation of MAPKs, thus mitigating the downstream inflammatory signaling[13][17][18].

Conclusion

This compound is a noteworthy anthocyanin with a significant presence in several edible plants, particularly berries like black chokeberry and Saskatoon berry. Its potential health benefits, stemming from its antioxidant and anti-inflammatory properties, make it a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, enabling researchers to accurately assess its presence in various plant matrices and investigate its biological activities. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential.

References

The Biosynthesis of Cyanidin 3-Xyloside in Berries: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of cyanidin (B77932) 3-xyloside, a significant anthocyanin present in various berry species. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic pathway, key genes, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding of this important secondary metabolite.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits, flowers, and vegetables. Beyond their role as natural colorants, anthocyanins are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties. Cyanidin 3-xyloside is a specific anthocyanin composed of the cyanidin aglycone linked to a xylose sugar moiety at the 3-position. Its presence and concentration vary among different berry species, contributing to their unique phytochemical profiles and potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production in crops and for the development of novel therapeutic agents.

The Biosynthesis Pathway of this compound

The formation of this compound in berries is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin biosynthesis pathways, culminating in a final glycosylation step.

Phenylpropanoid and Flavonoid Biosynthesis

The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of enzymatic reactions involving cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) leads to the formation of 4-coumaroyl-CoA. This molecule serves as a key precursor for the flavonoid pathway.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to its isomeric flavanone, naringenin.

Anthocyanidin Biosynthesis

Naringenin is subsequently hydroxylated by flavanone 3-hydroxylase (F3H) to form dihydrokaempferol (B1209521). In the branch leading to cyanidin, flavonoid 3'-hydroxylase (F3'H) hydroxylates dihydrokaempferol at the 3' position of the B-ring to yield dihydroquercetin.

Dihydroquercetin is then reduced by dihydroflavonol 4-reductase (DFR) to produce leucocyanidin (B1674801). Finally, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to the colored cyanidin aglycone.

Glycosylation: The Final Step to this compound

The final and crucial step in the biosynthesis of this compound is the attachment of a xylose molecule to the 3-hydroxyl group of the cyanidin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), namely an anthocyanidin 3-O-xylosyltransferase . This enzyme utilizes UDP-xylose as the activated sugar donor.

While a specific anthocyanidin 3-O-xylosyltransferase has been characterized in carrot cell cultures as UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT), the precise enzyme in most berry species is yet to be fully elucidated. However, the presence of this compound in these fruits strongly implies the existence of a homologous enzyme.[1]

The biosynthesis of the UDP-xylose sugar donor is also a critical component of the pathway. UDP-xylose synthase (UXS) catalyzes the conversion of UDP-glucuronic acid to UDP-xylose, providing the necessary substrate for the xylosyltransferase.

Cyanidin_3_Xyloside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_anthocyanin Anthocyanin Biosynthesis cluster_glycosylation Glycosylation cluster_sugar_donor UDP-Xylose Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX This compound This compound Cyanidin->this compound Anthocyanidin 3-O-xylosyltransferase UDP-Xylose UDP-Xylose UDP-Xylose->this compound UDP-Glucuronic Acid UDP-Glucuronic Acid UDP-Glucuronic Acid->UDP-Xylose UXS

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data of this compound in Berries

The concentration of this compound varies significantly among different berry species and even between cultivars of the same species. The following table summarizes the reported quantitative data for this compound in various berries.

Berry SpeciesCultivar/VarietyThis compound Content (mg/100g FW)Reference(s)
Blackberry (Rubus sp.)Chickasaw4.60[2]
APF-125.79[2]
Average of 6 samples9.74 (Min: 4.60, Max: 17.81)[3]
Black Chokeberry (Aronia melanocarpa)Wild43.76[4]
Fruit48.05[4]
Black Raspberry (Rubus occidentalis)Not specifiedPredominant anthocyanin, comprising 49-58% of total anthocyanins[5]
Saskatoon Berry (Amelanchier alnifolia)Not specifiedIdentified as one of the five major flavonoids[6]

FW: Fresh Weight

Experimental Protocols

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from a berry matrix. Optimization may be required depending on the specific berry species and instrumentation.

4.1.1. Sample Preparation and Extraction

  • Homogenization: Freeze-dry fresh or frozen berry samples and grind them into a fine powder.

  • Extraction Solvent: Prepare an extraction solvent of methanol (B129727) acidified with 0.1% to 1% formic acid (v/v) or hydrochloric acid (v/v). The acidic conditions are crucial for maintaining the stability of anthocyanins in their flavylium (B80283) cation form.

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered berry sample into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture thoroughly for 1 minute.

    • Sonciate the sample in an ultrasonic bath for 15-30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times to ensure complete extraction.

    • Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), gradually increasing to a higher percentage (e.g., 40-60%) over 20-30 minutes to separate the anthocyanins.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for this compound: The precursor ion ([M]+) for this compound is m/z 419. The primary product ion resulting from the loss of the xylose moiety is the cyanidin aglycone at m/z 287. Therefore, the MRM transition to monitor is 419 -> 287.

  • Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow Berry Sample Berry Sample Homogenization Homogenization Berry Sample->Homogenization Freeze-dry & Grind Extraction Extraction Homogenization->Extraction Acidified Methanol Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration Filtration Supernatant Collection->Filtration 0.22 µm filter HPLC-MS/MS Analysis HPLC-MS/MS Analysis Filtration->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis Quantification

Figure 2: Experimental workflow for this compound analysis.
Enzyme Assay for Anthocyanidin 3-O-Xylosyltransferase

This protocol is adapted from general methods for glycosyltransferase assays and can be used to determine the activity of a putative anthocyanidin 3-O-xylosyltransferase from a berry source.[7]

4.2.1. Enzyme Preparation

  • Protein Extraction: Homogenize fresh or frozen berry tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 1 mM DTT, and 1% PVPP).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.

  • Protein Purification (Optional): The crude protein extract can be used directly, or the enzyme can be partially purified using techniques such as ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography (e.g., ion-exchange or size-exclusion).

4.2.2. Assay Reaction

  • Reaction Mixture (Total volume of 50 µL):

    • 100 mM Buffer (e.g., Tris-HCl or MES, pH 7.0-8.0)

    • 1 mM Cyanidin chloride (acceptor substrate)

    • 2 mM UDP-xylose (donor substrate)

    • 5 mM MgCl₂ (cofactor)

    • 10-20 µL of enzyme preparation

  • Procedure:

    • Combine all reaction components except the enzyme in a microcentrifuge tube.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of acidified methanol (e.g., 50 µL of methanol with 1% HCl).

  • Detection of Product:

    • Analyze the reaction mixture by HPLC or HPLC-MS as described in section 4.1.2.

    • Monitor for the appearance of a new peak corresponding to the retention time and mass of this compound.

    • Quantify the product peak to determine enzyme activity.

Conclusion

The biosynthesis of this compound in berries is a complex and highly regulated process involving a series of enzymatic steps. This guide has outlined the key enzymes and genes in the pathway, from the initial precursors in the phenylpropanoid pathway to the final xylosylation of the cyanidin aglycone. The provided quantitative data highlights the variability of this compound across different berry species, underscoring the importance of specific analytical methods for its characterization. The detailed experimental protocols offer a practical framework for researchers to extract, quantify, and study the enzymatic synthesis of this compound. Further research, particularly the definitive identification and characterization of anthocyanidin 3-O-xylosyltransferases from various berry species, will be crucial for advancing our ability to modulate the production of this and other valuable anthocyanins for nutritional and therapeutic purposes.

References

The Enzymatic Path to Cyanidin 3-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin with significant antioxidant properties, represents a promising avenue for the development of novel therapeutics and functional food ingredients. This technical guide provides an in-depth overview of the biocatalytic production of cyanidin 3-xyloside from its aglycone precursor, cyanidin. Drawing from current scientific literature, this document details the multi-step enzymatic pathway, experimental protocols for the key glycosyltransferases involved, and quantitative data to inform reaction optimization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the synthesis process.

Introduction: The Significance of this compound

This compound is an anthocyanin found in various pigmented plants, including purple sunflower hulls and black raspberries.[1][2] Like other anthocyanins, it exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for applications in the pharmaceutical, nutraceutical, and food industries.[3] Enzymatic synthesis offers a highly specific and controlled alternative to chemical synthesis or extraction from natural sources, enabling the production of high-purity compounds under mild reaction conditions. Glycosylation of anthocyanidins, such as the addition of a xylosyl group to cyanidin, is crucial for enhancing their stability and solubility.[4][5]

The Two-Step Enzymatic Synthesis Pathway

Current research indicates that the enzymatic synthesis of this compound from the cyanidin aglycone is not a direct, single-step reaction. Instead, it follows a sequential, two-step glycosylation pathway, as characterized in cell-suspension cultures of Daucus carota (carrot).[6] This pathway involves the initial addition of a galactose moiety to the cyanidin backbone, followed by the transfer of a xylose group to the newly formed cyanidin 3-galactoside.

The two key enzymes in this process are:

  • UDP-galactose: cyanidin galactosyltransferase (CGT) : This enzyme catalyzes the transfer of galactose from UDP-galactose to the 3-hydroxyl group of cyanidin, forming cyanidin 3-galactoside.[6][7]

  • UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT) : This enzyme subsequently transfers a xylose residue from UDP-xylose to the cyanidin 3-galactoside intermediate, yielding the final product, cyanidin 3-(xylosylgalactoside).[6]

The overall biosynthetic pathway can be visualized as follows:

Enzymatic_Synthesis_of_Cyanidin_3_Xyloside cluster_step1 Step 1: Galactosylation cluster_step2 Step 2: Xylosylation Cyanidin Cyanidin CGT UDP-galactose: cyanidin galactosyltransferase (CGT) Cyanidin->CGT UDP_Gal UDP-Galactose UDP_Gal->CGT Cyanidin_3_Gal Cyanidin 3-Galactoside CGXT UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT) Cyanidin_3_Gal->CGXT UDP_Xyl UDP-Xylose UDP_Xyl->CGXT Cyanidin_3_Xyl_Gal Cyanidin 3-(Xylosylgalactoside) UDP1 UDP UDP2 UDP CGT->Cyanidin_3_Gal CGT->UDP1 releases CGXT->Cyanidin_3_Xyl_Gal CGXT->UDP2 releases

Figure 1: Two-step enzymatic synthesis of cyanidin 3-(xylosylgalactoside).

Enzyme Characteristics and Reaction Parameters

The successful synthesis of this compound relies on the optimal functioning of the two key glycosyltransferases. The following tables summarize the known characteristics and reaction conditions for CGT and CGXT, primarily based on studies of enzyme preparations from Daucus carota cell cultures.

Table 1: Characteristics of UDP-galactose: cyanidin galactosyltransferase (CGT)
ParameterValue/CharacteristicSource
Enzyme Commission No. EC 2.4.1.-Daucus carota
Substrates Cyanidin, UDP-galactose[6][7]
Product Cyanidin 3-galactoside[6][7]
Molecular Mass ~52 kDa (monomer)[6]
Optimal pH 7.5 - 8.0-
Optimal Temperature 30 - 37 °C-
Co-factors Divalent cations (e.g., Mg²⁺, Mn²⁺) may enhance activity-
Table 2: Characteristics of UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT)
ParameterValue/CharacteristicSource
Enzyme Commission No. EC 2.4.2.50Daucus carota
Substrates Cyanidin 3-galactoside, UDP-xylose[6]
Product Cyanidin 3-(xylosylgalactoside)[6]
Molecular Mass Not explicitly determined, but presumed to be distinct from CGT[6]
Optimal pH 7.0 - 7.5-
Optimal Temperature 30 - 37 °C-
Co-factors Divalent cations may be required-

Note: Optimal pH, temperature, and co-factor requirements are typical for many plant glycosyltransferases and may need to be empirically determined for a specific enzyme preparation.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound, broken down into the two sequential reactions.

Enzyme Preparation

Both CGT and CGXT can be obtained from crude protein extracts of Daucus carota cell-suspension cultures. For higher purity, a multi-step purification protocol is recommended.

Enzyme_Purification_Workflow start Daucus carota Cell Culture (UV-irradiated) homogenization Homogenization in Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Crude Cytosolic Extract centrifugation->supernatant ion_exchange DEAE-Sephacel Ion-Exchange Chromatography supernatant->ion_exchange affinity Blue Sepharose CL-6B Affinity Chromatography ion_exchange->affinity gel_permeation Sephadex G-75 Gel Permeation Chromatography affinity->gel_permeation page Non-dissociating PAGE and Elution gel_permeation->page purified_cgt Purified CGT page->purified_cgt

Figure 2: Purification workflow for UDP-galactose: cyanidin galactosyltransferase (CGT).

Protocol for Enzyme Extraction and Purification:

  • Cell Culture: Grow Daucus carota cell-suspension cultures under appropriate conditions. UV irradiation can be used to induce anthocyanin biosynthesis and the related enzymes.

  • Homogenization: Harvest the cells and homogenize them in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 14 mM 2-mercaptoethanol (B42355) and protease inhibitors).

  • Centrifugation: Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude cytosolic protein extract.

  • Chromatography: The crude extract can be subjected to a series of chromatographic steps for purification, including ion-exchange, affinity, and gel permeation chromatography, as outlined in Figure 2.[6] Note: CGXT will co-purify to some extent with CGT in the initial steps, but they are separable enzymes.

Step 1: Synthesis of Cyanidin 3-Galactoside

Materials:

  • Purified or partially purified CGT enzyme preparation

  • Cyanidin (substrate)

  • UDP-galactose (sugar donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 5% acetic acid)

Protocol:

  • Prepare a reaction mixture containing the following components in the specified final concentrations:

    • Cyanidin: 50-200 µM

    • UDP-galactose: 1-2 mM

    • CGT enzyme preparation: 10-50 µg of protein

    • Reaction buffer to a final volume of 100 µL.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Terminate the reaction by adding an equal volume of quenching solution.

  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile (B52724) in water (with formic acid). Monitor at a wavelength of ~520 nm.

Step 2: Synthesis of Cyanidin 3-(Xylosylgalactoside)

Materials:

  • Purified or partially purified CGXT enzyme preparation

  • Cyanidin 3-galactoside (substrate, from Step 1 or a commercial source)

  • UDP-xylose (sugar donor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Quenching solution (e.g., 5% acetic acid)

Protocol:

  • Prepare a reaction mixture with the following final concentrations:

    • Cyanidin 3-galactoside: 50-200 µM

    • UDP-xylose: 1-2 mM

    • CGXT enzyme preparation: 10-50 µg of protein

    • Reaction buffer to a final volume of 100 µL.

  • Incubate the mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Analyze the products by HPLC as described for Step 1. The retention time of cyanidin 3-(xylosylgalactoside) will differ from that of cyanidin 3-galactoside.

Quantitative Analysis and Data Presentation

The efficiency of the enzymatic synthesis can be quantified by determining the reaction yield and the kinetic parameters of the enzymes.

Table 3: Representative Quantitative Data for Enzymatic Synthesis
ParameterStep 1: Galactosylation (CGT)Step 2: Xylosylation (CGXT)
Substrate Km (Cyanidin) 25 - 100 µMN/A
Substrate Km (Cyn-3-Gal) N/A30 - 150 µM
Sugar Donor Km (UDP-Gal) 100 - 500 µMN/A
Sugar Donor Km (UDP-Xyl) N/A150 - 600 µM
Vmax Enzyme preparation dependentEnzyme preparation dependent
Typical Reaction Yield 60 - 85%50 - 75%

Note: The values presented are illustrative and can vary significantly based on the purity of the enzyme, specific reaction conditions, and the source of the enzyme.

Conclusion and Future Outlook

The enzymatic synthesis of this compound via a two-step pathway using UDP-galactose: cyanidin galactosyltransferase and UDP-xylose: cyanidin 3-galactoside xylosyltransferase is a viable and specific method for producing this valuable anthocyanin. This technical guide provides a foundational framework for researchers to develop and optimize this biocatalytic process. Future research efforts may focus on the discovery of a single enzyme capable of direct xylosylation of cyanidin, the heterologous expression of CGT and CGXT for improved yield and scalability, and the exploration of enzyme immobilization techniques for continuous production systems. Such advancements will further enhance the potential of this compound in various therapeutic and industrial applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin with significant potential in research and drug development. This document outlines its chemical characteristics, stability profile, and antioxidant capacity, supported by detailed experimental methodologies. Furthermore, it explores the compound's putative interactions with key cellular signaling pathways.

Core Physicochemical Properties

Cyanidin 3-xyloside is an anthocyanin found in various fruits and vegetables, notably in black chokeberries (Aronia melanocarpa), apples, and raspberries[1]. As a member of the flavonoid family, its structure, comprised of a cyanidin aglycone linked to a xylose sugar moiety, dictates its chemical behavior and biological activity.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueData Source
Molecular Formula C20H19O10+PubChem
Molecular Weight 419.4 g/mol PubChem
Exact Mass 419.09782180 DaPubChem
Water Solubility 0.41 g/LFooDB[1]
logP (Octanol-Water Partition Coefficient) 1.06FooDB[1]
pKa (Strongest Acidic) 6.39FooDB[1]
Polar Surface Area 173.21 ŲFooDB[1]
Hydrogen Bond Donor Count 7FooDB[1]
Hydrogen Bond Acceptor Count 10FooDB[1]
Rotatable Bond Count 4FooDB[1]

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound, providing a foundation for its laboratory investigation.

Extraction and Purification from Aronia melanocarpa

This protocol is adapted from methods developed for the extraction of anthocyanins from Aronia melanocarpa[2][3][4].

Workflow for Extraction and Purification of this compound

G start Freeze-dried Aronia melanocarpa powder extraction Extraction with 70% Ethanol (B145695) (acidified with 0.1% HCl) start->extraction centrifugation Centrifugation (e.g., 4000 rpm, 15 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Rotary Evaporation to remove Ethanol supernatant->concentration purification_start Crude Anthocyanin Extract concentration->purification_start column_chrom Preparative HPLC (C18 column) purification_start->column_chrom fraction_collection Fraction Collection based on UV-Vis detection (520 nm) column_chrom->fraction_collection analysis Purity Analysis (Analytical HPLC) fraction_collection->analysis final_product Pure this compound analysis->final_product

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

  • Extraction: Freeze-dried and powdered Aronia melanocarpa fruit is extracted with 70% ethanol containing 0.1% (v/v) hydrochloric acid to ensure the stability of the anthocyanin flavylium (B80283) cation. The mixture is sonicated or agitated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).

  • Solid-Liquid Separation: The extract is centrifuged (e.g., 4000 rpm for 15 minutes) to pellet the solid plant material. The supernatant, rich in anthocyanins, is collected.

  • Solvent Removal: The ethanol is removed from the supernatant under reduced pressure using a rotary evaporator.

  • Purification by Preparative HPLC: The concentrated aqueous extract is filtered and purified using a preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically employed, using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. Fractions are collected based on the UV-Vis absorbance at 520 nm, the characteristic wavelength for cyanidin glycosides.

  • Purity Assessment: The purity of the collected fractions is assessed using analytical HPLC with a diode-array detector (DAD).

Solubility Determination

The following is a general protocol for determining the water solubility of a powdered plant-derived compound[1].

  • Sample Preparation: A known excess amount of purified this compound powder is added to a specific volume of deionized water (e.g., 10 mg in 10 mL).

  • Equilibration: The suspension is stirred at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The mixture is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a validated analytical method, such as HPLC-DAD, by comparing the peak area to a standard curve of known concentrations.

Stability Assessment

The stability of this compound can be evaluated under various conditions of pH, temperature, and light exposure. The degradation is typically monitored by measuring the decrease in absorbance at its maximum visible wavelength (around 520 nm) over time[5][6][7].

  • pH Stability: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, and 9). Dissolve a known concentration of this compound in each buffer. Incubate the solutions at a constant temperature in the dark. At regular intervals, measure the absorbance at 520 nm using a UV-Vis spectrophotometer.

  • Thermal Stability: Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 3.0, where anthocyanins are generally most stable). Aliquot the solution into several vials and incubate them at different temperatures (e.g., 25°C, 50°C, 75°C, and 100°C). At set time points, remove a vial from each temperature, cool it to room temperature, and measure the absorbance at 520 nm.

  • Photostability: Prepare a solution of this compound in a suitable buffer. Expose the solution to a controlled light source (e.g., a UV lamp or a light box with a defined spectrum and intensity) at a constant temperature. A control sample should be kept in the dark under the same conditions. Measure the absorbance of both the light-exposed and dark control samples at regular intervals.

Antioxidant Activity Assays

The antioxidant capacity of this compound can be determined using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

DPPH Radical Scavenging Assay Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Assay Procedure: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of this compound. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The results can be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Scavenging Assay Protocol:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add a small volume of various concentrations of this compound to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Interaction with Cellular Signaling Pathways

While direct experimental evidence for this compound is emerging, studies on the closely related and structurally similar cyanidin-3-O-glucoside (C3G) provide strong indications of its potential to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival. It is highly probable that this compound exhibits similar activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anthocyanins like C3G have been shown to inhibit this pathway[3][8][9][10][11].

Proposed NF-κB Signaling Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB P p_IkB p-IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB Ub Ubiquitination p_IkB->Ub Degradation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NFkB_nuc->DNA Pro_inflam_genes Pro-inflammatory Gene Transcription DNA->Pro_inflam_genes Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK C3X This compound C3X->IKK Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Validation (Western Blot):

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or intestinal epithelial cells) and pre-treat with varying concentrations of this compound for a specified time. Subsequently, stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

  • Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB (in both cytoplasmic and nuclear extracts).

  • Detection and Analysis: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The band intensities are quantified to determine the relative protein expression levels, which can indicate the extent of pathway inhibition.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The main MAPK cascades include ERK, JNK, and p38. Dysregulation of these pathways is implicated in various diseases. C3G has been shown to modulate MAPK signaling[8][9].

Proposed MAPK Signaling Modulation by this compound

G cluster_mapk MAPK Cascades Stimulus Cellular Stress / Growth Factors ERK p-ERK Stimulus->ERK JNK p-JNK Stimulus->JNK p38 p-p38 Stimulus->p38 C3X This compound C3X->ERK Modulates C3X->JNK Modulates C3X->p38 Modulates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Putative modulation of MAPK signaling pathways by this compound.

Experimental Validation (Western Blot):

The experimental procedure is similar to that for the NF-κB pathway. Following cell treatment and protein extraction, Western blot analysis is performed using primary antibodies specific for the phosphorylated (activated) and total forms of ERK, JNK, and p38. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the respective MAPK pathway.

Regulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its overactivation is a hallmark of many cancers. C3G has demonstrated the ability to inhibit this pathway[6][8][12][13][14][15].

Proposed PI3K/Akt Signaling Inhibition by this compound

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) p_Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response C3X This compound C3X->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Validation (Western Blot):

Following a similar experimental setup as described for the other pathways, Western blot analysis would be performed using primary antibodies against phosphorylated Akt (p-Akt) at key residues (e.g., Ser473 and Thr308) and total Akt. A reduction in the levels of p-Akt relative to total Akt would suggest an inhibitory effect of this compound on the PI3K/Akt pathway.

Conclusion

This compound possesses a range of physicochemical properties that make it a compound of significant interest for further research and development. Its antioxidant capacity and potential to modulate key cellular signaling pathways, inferred from studies on closely related anthocyanins, highlight its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the consistent and reproducible investigation of this promising natural compound. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Spectroscopic Profile of Cyanidin 3-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin. The document details its ultraviolet-visible (UV-Vis) absorption, nuclear magnetic resonance (NMR) spectra, and mass spectrometry (MS) data. Furthermore, it outlines the typical experimental protocols employed for the acquisition of this data, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cyanidin 3-xyloside, compiled from various analytical studies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound in an acidic solution reveals two characteristic absorption maxima. The major peak in the visible region is responsible for its red-purple color, while a secondary peak is observed in the UV region.

Solvent Systemλmax (nm) - Visible Regionλmax (nm) - UV Region
Acidified Methanol (B129727)~520 - 535~280

Note: The exact λmax can vary slightly depending on the solvent and pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information on the this compound molecule. The following data is representative for this class of compounds, though minor variations may occur based on the solvent and instrumentation used.

¹H NMR Spectral Data (Typical values in CD₃OD)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.9s
H-2'~8.0d~2.2
H-6'~7.9dd~8.5, 2.2
H-5'~7.0d~8.5
H-6~6.9d~1.5
H-8~6.6d~1.5
H-1'' (Xylose)~5.3d~7.5
Xylose Protons~3.2 - 4.0m

¹³C NMR Spectral Data (Typical values in CD₃OD)

CarbonChemical Shift (δ, ppm)
C-2~163
C-3~145
C-4~135
C-5~158
C-6~99
C-7~165
C-8~95
C-9~157
C-10~113
C-1'~121
C-2'~117
C-3'~146
C-4'~155
C-5'~118
C-6'~128
C-1'' (Xylose)~103
C-2'' (Xylose)~75
C-3'' (Xylose)~78
C-4'' (Xylose)~71
C-5'' (Xylose)~67
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Ionization Mode[M]⁺ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray (ESI)419.1287.0 (Cyanidin aglycone)

The monoisotopic mass of the this compound cation is 419.0978 g/mol .[1] The primary fragment observed in MS/MS analysis corresponds to the loss of the xylose moiety, resulting in the cyanidin aglycone with an m/z of 287.0.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Sample Preparation
  • Extraction: this compound is typically extracted from plant material (e.g., berries, flowers) using an acidified solvent, commonly methanol or ethanol (B145695) with a small percentage of hydrochloric or formic acid (e.g., 85:15 methanol:0.1M HCl).[2] This acidic environment is crucial for maintaining the stability of the anthocyanin flavylium (B80283) cation.

  • Purification: The crude extract is often subjected to purification steps to isolate the this compound. This can be achieved through solid-phase extraction (SPE) using C18 cartridges or by preparative high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

  • Solvent: The purified this compound is dissolved in an appropriate acidic solvent, such as methanol containing 0.1% HCl.

  • Procedure: The absorbance spectrum is recorded over a wavelength range of 200-700 nm. The solvent is used as a blank for baseline correction. The maxima in the visible (~520 nm) and UV (~280 nm) regions are then determined.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural elucidation.

  • Solvent: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of anthocyanins. A small amount of trifluoroacetic acid-d (TFA-d) may be added to ensure the compound remains in its flavylium cation form.

  • Experiments: Standard 1D NMR experiments (¹H and ¹³C) are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap is commonly used.

  • Mode: ESI is typically performed in positive ion mode to detect the cationic flavylium ion.

  • Procedure: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the mass spectrometer. A full scan MS spectrum is acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then performed by selecting the parent ion ([M]⁺) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which provides further structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material Extraction Acidified Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (SPE/HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (MS & MS/MS) Pure_Compound->MS UV_Vis_Data λmax Determination UV_Vis->UV_Vis_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final_Structure Confirmed Structure of This compound UV_Vis_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

References

Unveiling Novel Cyanidin 3-Xyloside Derivatives in the Plant Kingdom: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of novel cyanidin (B77932) 3-xyloside derivatives in plants. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of anthocyanin research. It details the structural elucidation, quantitative analysis, and potential therapeutic applications of these newly identified natural compounds.

Introduction: The Expanding World of Anthocyanins

Anthocyanins, a subclass of flavonoids, are water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Beyond their role as natural colorants, they are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Cyanidin 3-xyloside is a known anthocyanin, but recent advancements in analytical techniques have led to the discovery of novel derivatives with more complex structures, including additional glycosylation and acylation. These structural modifications can significantly impact the stability, bioavailability, and biological activity of the parent molecule, opening new avenues for research and development.

This guide focuses on two recently characterized classes of novel this compound derivatives: cyanidin 3-xylosylrutinoside from black raspberries (Rubus occidentalis) and a series of acylated cyanidin 3-sambubioside-5-glucosides from the flowers of Matthiola incana (stock).

Novel this compound Derivatives: Structure and Occurrence

Cyanidin 3-Xylosylrutinoside in Black Raspberries (Rubus occidentalis)

A significant novel derivative, cyanidin 3-xylosylrutinoside, has been identified as a major anthocyanin in black raspberries.[1] Its structure consists of a cyanidin aglycone linked to a xylosylrutinoside trisaccharide at the C3 position. This compound, along with cyanidin 3-rutinoside, is a primary contributor to the antioxidant capacity of black raspberries.[1]

Acylated Cyanidin 3-Sambubioside-5-Glucosides in Matthiola incana

The flowers of Matthiola incana have been found to contain a variety of complex, acylated cyanidin 3-sambubioside-5-glucosides.[2] These derivatives are characterized by a cyanidin core with a sambubioside (xylose-glucose) at the C3 position and a glucose at the C5 position. Further complexity is introduced by acylation with various hydroxycinnamic acids, such as p-coumaric, caffeic, ferulic, and sinapic acids, as well as malonic acid.[2]

Three specific novel acylated derivatives identified are:

  • Cyanidin 3-O-(6-O-p-coumaryl-2-O-(2-O-sinapyl-beta-D-xylopyranosyl)-beta-D-glucopyranoside)-5-O-(6-O-malonyl-beta-D-glucopyranoside)[2]

  • Cyanidin 3-O-(6-O-caffeyl-2-O-(2-O-sinapyl-beta-D-xylopyranosyl)-beta-D-glucopyranoside)-5-O-(6-O-malonyl-beta-D-glucopyranoside)[2]

  • Cyanidin 3-O-(6-O-ferulyl-2-O-(2-O-sinapyl-beta-D-xylopyranosyl)-beta-D-glucopyranoside)-5-O-(6-O-malonyl-beta-D-glucopyranoside)[2]

Quantitative Analysis of Novel Derivatives

The concentrations of these novel this compound derivatives vary depending on the plant material and extraction methods. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of Cyanidin Glycosides in Freeze-Dried Black Raspberries

CompoundConcentration (mg/g dry weight)
Cyanidin 3-O-(2G-xylosylrutinoside)12.1[3]
Cyanidin 3-O-rutinoside20.5[3]
Cyanidin 3-O-glucoside2.1[3]

Table 2: Relative Abundance of Major Anthocyanins in Black Raspberries

CompoundRelative Abundance (%)
Cyanidin 3-xylosylrutinoside49-58[1]
Cyanidin 3-rutinoside24-40[1]

Note: Quantitative data for the acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana are not yet available in absolute concentrations but are reported as major anthocyanin pigments in various cultivars.[3]

Experimental Protocols

The discovery and characterization of these novel derivatives rely on a combination of chromatographic and spectroscopic techniques.

Extraction of Anthocyanins

A general workflow for the extraction and analysis of these novel compounds is outlined below.

experimental_workflow plant_material Plant Material (e.g., Black Raspberries, M. incana flowers) extraction Extraction (e.g., Acidified Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Analysis (Separation and Quantification) filtration->hplc ms Mass Spectrometry (MS) (Molecular Weight Determination) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr

General workflow for anthocyanin analysis.

Protocol for Extraction from Freeze-Dried Black Raspberries: [3]

  • Freeze-dried black raspberries are subjected to Soxhlet extraction with pentane, followed by methylene (B1212753) chloride, and then absolute ethanol (B145695).

  • The residue is then sonicated with water.

  • The ethanol and water extracts, which contain the anthocyanins, are used for further analysis.

Protocol for Extraction from Matthiola incana Flowers: [2]

  • Dried petals are immersed in 5% acetic acid at 4°C for 24 hours.

  • Alternatively, for total anthocyanin quantification, dried petals are immersed in 0.1% HCl in methanol (B129727) at 4°C for 24 hours.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for the separation and quantification of these complex anthocyanin mixtures.

Protocol for HPLC Analysis of Black Raspberry Anthocyanins: [3]

  • Columns: Two Varian (Palo Alto, CA) C-18 columns (250 × 10 mm) in series.

  • Solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid

  • Flow Rate: 3 ml/min

  • Gradient:

    • 5–16% B in 11 min

    • Hold at 16% B for 10 min

    • Increase to 50% B in 34 min

    • Hold at 50% B for 10 min

    • Increase to 80% B in 10 min

    • Hold at 80% B for 20 min

  • Detection: UV at 254, 280, or 510 nm.

Structural Elucidation by Spectroscopy

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the exact structure of novel compounds.

  • Mass Spectrometry: Provides the molecular weight of the parent molecule and its fragments, allowing for the identification of the aglycone, sugar moieties, and acyl groups.

  • NMR Spectroscopy: One- and two-dimensional NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HMQC, HMBC) are used to determine the precise connectivity of the atoms within the molecule, including the attachment points of sugars and acyl groups.[1][2]

Biological Activity and Signaling Pathways

While research into the specific biological activities of these novel derivatives is ongoing, initial studies have revealed promising results.

Antioxidant Activity

Cyanidin 3-xylosylrutinoside has been shown to be a significant contributor to the potent antioxidant system of black raspberries.[1]

Modulation of Inflammatory Signaling Pathways

Cyanidin glycosides from black raspberries, including cyanidin 3-xylosylrutinoside, have been found to inhibit the activity of the transcription factors NF-κB (nuclear factor kappa B) and AP-1 (activator protein 1) induced by carcinogens.[4] These transcription factors play a crucial role in the inflammatory response and cell proliferation. By inhibiting these pathways, these novel cyanidin derivatives may exert chemopreventive effects.[4]

nfkb_pathway stimulus Pro-inflammatory Stimuli (e.g., Carcinogens) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB nucleus Nucleus NFkB->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription cyanidin_derivative This compound Derivatives cyanidin_derivative->IKK Inhibition

Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The discovery of novel this compound derivatives, such as cyanidin 3-xylosylrutinoside and acylated cyanidin 3-sambubioside-5-glucosides, highlights the vast and underexplored chemical diversity within the plant kingdom. These complex anthocyanins not only contribute to the vibrant colors of their plant sources but also exhibit promising biological activities that warrant further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the specific effects of these purified novel derivatives on a wider range of biological targets and signaling pathways.

  • Bioavailability and Metabolism Studies: Understanding how the complex glycosylation and acylation patterns affect the absorption, distribution, metabolism, and excretion of these compounds in vivo.

  • Synthesis and Analogue Development: Developing synthetic routes to these complex molecules to enable more extensive biological testing and the creation of novel analogues with enhanced therapeutic properties.

The continued exploration of these novel natural products holds significant promise for the development of new functional foods, nutraceuticals, and therapeutic agents.

References

An In-depth Technical Guide on the Thermal Degradation Kinetics of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Thermal degradation kinetics of cyanidin (B77932) 3-xyloside.

Disclaimer: Peer-reviewed literature with specific quantitative data on the thermal degradation kinetics (rate constants, half-life, and activation energy) of isolated cyanidin 3-xyloside is limited. Consequently, this guide will present the fundamental principles and experimental protocols for studying anthocyanin thermal degradation, using the extensively researched, structurally similar compound, cyanidin-3-O-glucoside (C3G), as a primary exemplar. The kinetic data for C3G is intended to provide a comparative baseline for researchers investigating the stability of other cyanidin glycosides, including this compound.

Introduction to this compound and Thermal Stability

This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants. It consists of the cyanidin aglycone linked to a xylose sugar moiety. Like other anthocyanins, this compound is valued for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its inherent instability, particularly its susceptibility to degradation by heat, poses a significant challenge in the development of pharmaceuticals, functional foods, and other therapeutic applications.

Thermal processing is a common step in the manufacturing of many products, and understanding the degradation kinetics of this compound is crucial for predicting its stability, optimizing processing conditions to minimize its loss, and ensuring the efficacy and quality of the final product. The thermal degradation of anthocyanins generally follows first-order reaction kinetics, where the rate of degradation is proportional to the concentration of the anthocyanin.[1]

The primary mechanism of thermal degradation involves the cleavage of the glycosidic bond and the opening of the pyran ring to form a chalcone (B49325), which can then be further degraded into smaller phenolic compounds.[2][3]

Thermal Degradation Pathway of Cyanidin Glycosides

The thermal degradation of cyanidin glycosides, such as this compound and C3G, is a complex process influenced by temperature, pH, and the presence of oxygen. The initial and rate-limiting step is often the hydrolysis of the C-ring to form a colorless carbinol pseudobase, which is in equilibrium with the chalcone form. This chalcone is unstable and can undergo irreversible degradation into various products, including protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3] Another degradation route involves the cleavage of the glycosidic bond, releasing the unstable cyanidin aglycone and the respective sugar.

Thermal_Degradation_Pathway C3X This compound (Flavylium Cation, Red) Carbinol Carbinol Pseudobase (Colorless) C3X->Carbinol Hydration (kH) Aglycone Cyanidin Aglycone + Xylose C3X->Aglycone Hydrolysis of Glycosidic Bond Carbinol->C3X Dehydration Chalcone Chalcone (Yellowish) Carbinol->Chalcone Tautomerization Chalcone->Carbinol Isomerization Degradation Degradation Products (e.g., Protocatechuic Acid, Phloroglucinaldehyde) Chalcone->Degradation Irreversible Cleavage Aglycone->Degradation Further Degradation

Caption: General thermal degradation pathway for cyanidin glycosides.

Quantitative Data on Thermal Degradation Kinetics

Table 1: First-Order Degradation Rate Constants (k) and Half-Lives (t₁/₂) for C3G

Temperature (°C)pHMatrixk (min⁻¹)t₁/₂ (min)Reference
80-C3G with Walnut Protein Isolate-129.8[4]
80-C3G alone0.0086580.18[4]
95-C3G with Walnut Protein Isolate-74.12[4]
95-C3G alone0.009373.76[4]
80-120-Freeze-dried Sour Cherry Paste(range)32.10 - 45.69[5]

Table 2: Activation Energy (Ea) for the Thermal Degradation of Cyanidin Glycosides

Compound/MatrixEa (kJ/mol)Reference
Cyanidin-3-O-glucoside (in air)80.98[2]
Cyanidin-3-O-glucoside (in nitrogen)65.85[2]
Cyanidin-3-O-glucoside (in freeze-dried sour cherry paste)55[5]
Cyanidin-3-glucosylrutinoside (in freeze-dried sour cherry paste)42[5]

Experimental Protocols for Studying Thermal Degradation Kinetics

A generalized experimental workflow for determining the thermal degradation kinetics of an anthocyanin like this compound is outlined below.

Sample Preparation
  • Isolation and Purification: If a pure compound is being studied, this compound should be isolated from its natural source (e.g., Aronia berries) using techniques like column chromatography and purified using preparative High-Performance Liquid Chromatography (HPLC). The purity should be confirmed by analytical HPLC and Mass Spectrometry (MS).

  • Solvent System: The purified this compound is dissolved in a buffer solution of a specific pH. Acidic conditions (pH < 3) are often used to stabilize the flavylium (B80283) cation form of the anthocyanin.[6][7]

  • Concentration: The initial concentration of the anthocyanin solution is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 520 nm for cyanidin glycosides) or by HPLC with a calibration curve.[8]

Thermal Treatment
  • Isothermal Conditions: Aliquots of the anthocyanin solution are placed in sealed, airtight vials (to prevent evaporation and oxidation) and subjected to a range of constant temperatures (e.g., 60, 80, 100 °C) in a thermostatically controlled water bath or oven.[1]

  • Time Intervals: At specific time intervals, vials are removed from the heat and immediately cooled in an ice bath to stop the degradation reaction.[4]

Analytical Quantification
  • HPLC Analysis: The concentration of the remaining this compound in each sample is quantified using a reverse-phase HPLC system with a C18 column and a UV-Vis or Diode Array Detector (DAD) set to approximately 520 nm.[8][9]

    • Mobile Phase: A typical mobile phase consists of a gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[8][10]

  • Data Analysis: The natural logarithm of the ratio of the concentration at time 't' (C) to the initial concentration (C₀) is plotted against time. If the degradation follows first-order kinetics, this plot will yield a straight line with a slope equal to the negative of the degradation rate constant (-k).[11]

Kinetic Parameter Calculation
  • Rate Constant (k): Determined from the slope of the first-order kinetic plot.

  • Half-Life (t₁/₂): Calculated using the formula: t₁/₂ = 0.693 / k.

  • Activation Energy (Ea): The rate constants obtained at different temperatures are used in the Arrhenius equation. A plot of ln(k) versus the reciprocal of the absolute temperature (1/T) gives a straight line with a slope of -Ea/R, where R is the ideal gas constant.[12]

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Thermal Treatment cluster_analysis Analysis & Calculation Isolation Isolation & Purification of this compound Dissolution Dissolution in Buffered Solution (pH) Isolation->Dissolution Initial_Conc Determine Initial Concentration (C₀) Dissolution->Initial_Conc Heating Isothermal Heating (e.g., 60, 80, 100°C) Initial_Conc->Heating Sampling Sample at Timed Intervals & Cool Heating->Sampling HPLC Quantify Remaining Compound via HPLC Sampling->HPLC Kinetics Plot ln(C/C₀) vs. Time (Determine k) HPLC->Kinetics Arrhenius Plot ln(k) vs. 1/T (Determine Ea) Kinetics->Arrhenius

Caption: Experimental workflow for thermal degradation kinetic studies.

Conclusion and Future Directions

While this guide provides a comprehensive framework for understanding and investigating the thermal degradation kinetics of this compound, it also highlights a significant gap in the existing literature. The lack of specific quantitative data for this particular anthocyanin underscores the need for further research. By applying the detailed experimental protocols outlined herein, researchers can generate the necessary kinetic parameters (k, t₁/₂, and Ea) for this compound. This data will be invaluable for drug development professionals and food scientists seeking to formulate stable products that retain the bioactive properties of this promising compound. Future studies should also investigate the influence of various matrix components (e.g., proteins, polysaccharides, and other phenolics) on the thermal stability of this compound, as these interactions can significantly alter its degradation kinetics.[4][13]

References

An In-depth Technical Guide on the Antioxidant Mechanism of Cyanidin 3-Xyloside Free Radical Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antioxidant mechanisms of cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin. It details the direct free radical scavenging pathways, the modulation of cellular antioxidant systems, quantitative measures of its efficacy, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms: Direct Free Radical Scavenging

Cyanidin 3-xyloside, like other anthocyanins, exerts its potent antioxidant effects primarily through the direct scavenging of reactive oxygen species (ROS) and other free radicals.[1][2] This capacity is fundamentally attributed to the chemical structure of its aglycone, cyanidin, which contains multiple phenolic hydroxyl (-OH) groups. These groups can readily donate a hydrogen atom or an electron to neutralize unstable free radicals. The principal mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting cyanidin radical is significantly more stable due to the delocalization of the unpaired electron across its aromatic ring system.[3][4]

  • Single Electron Transfer - Proton Transfer (SET-PT): The SET-PT mechanism involves an initial transfer of a single electron from the cyanidin molecule to the free radical. This forms a cyanidin radical cation and a radical anion. The radical cation then releases a proton (H+) into the solvent, which ultimately neutralizes the radical anion.[4]

The antioxidant activity of cyanidin and its glycosides is heavily influenced by the number and position of hydroxyl groups on its structure.[5] The ortho-dihydroxy (catechol) structure on the B-ring of cyanidin is particularly crucial for its high radical-scavenging efficiency.[6]

G cluster_C3X This compound (C3X-OH) cluster_Radical Free Radical cluster_HAT HAT Mechanism cluster_SET SET-PT Mechanism C3X This compound (Antioxidant) Radical Free Radical (R•) (e.g., •OH, ROO•) C3X_rad Stable C3X Radical (C3X-O•) C3X->C3X_rad H• donation C3X_cat C3X Radical Cation (C3X-OH•+) C3X->C3X_cat e- donation RH Neutralized Molecule (RH) Radical->RH H• acceptance R_anion Radical Anion (R-) Radical->R_anion e- acceptance H_ion Proton (H+) C3X_cat->H_ion Proton Loss RH_set Neutralized Molecule (RH) R_anion->RH_set Protonation

Direct Free Radical Scavenging Mechanisms.

Cellular Antioxidant Mechanisms: Nrf2 Pathway Modulation

Beyond direct scavenging, cyanidin glycosides play a crucial role in enhancing the endogenous antioxidant defense system.[7][8] While much of the specific research has focused on the closely related cyanidin-3-glucoside (C3G), the mechanism is expected to be similar for this compound due to their shared aglycone. The primary pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10]

Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like cyanidin glycosides, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7] This binding initiates the transcription of a suite of protective enzymes, including:

  • Superoxide Dismutase (SOD)

  • Catalase (CAT)

  • Glutathione Peroxidase (GPx)

This upregulation of the cellular antioxidant machinery provides a secondary, more sustained protective effect against oxidative damage.[7]

G cluster_cell Cellular Environment cluster_cyto Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response C3X This compound Keap1_Nrf2 Keap1-Nrf2 Complex C3X->Keap1_Nrf2 Induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Gene Transcription Protection Cellular Protection Enzymes->Protection G prep Sample Preparation (Prepare various concentrations of this compound) assay Assay Selection (DPPH, ABTS, ORAC, CAA) prep->assay reaction Initiate Reaction (Mix sample with radical solution or cell culture) assay->reaction incubate Incubation (Specified time and temperature, often in the dark) reaction->incubate measure Measurement (Spectrophotometer or Fluorometer at specific λ) incubate->measure calc Data Analysis (Calculate % Inhibition, IC50, or TEAC values) measure->calc

References

In Vitro Anti-inflammatory Activity of Cyanidin 3-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of cyanidin (B77932) 3-xyloside and its closely related cyanidin glycosides. While cyanidin 3-xyloside, found in sources like the black chokeberry (Aronia melanocarpa), is recognized for its health benefits, a significant body of detailed mechanistic and quantitative in vitro research has focused on the more common cyanidin-3-O-glucoside (C3G).[1][2] This document synthesizes the available data for cyanidin glycosides, presenting quantitative findings, detailed experimental protocols, and visualizations of the key signaling pathways involved in their anti-inflammatory action.

Quantitative Data Summary

The anti-inflammatory effects of cyanidin glycosides have been quantified across various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7, THP-1) to mimic an inflammatory response.[3][4][5][6] The data consistently demonstrates a dose-dependent reduction in key inflammatory mediators, cytokines, and enzymes.

Table 1: Inhibition of Pro-inflammatory Mediators by Cyanidin Glycosides

CompoundCell LineStimulusMediatorMethodResultReference
Cyanidin-3-O-glucoside (C3G)RAW 264.7LPS (100 ng/ml)Nitric Oxide (NO)Griess AssayIC50: 39.8 µM[7]
Cyanidin-3-O-glucoside (C3G)HT-29Cytokine MixNitric Oxide (NO)Griess AssaySignificant reduction at 25 µM[8]
Cyanidin-3-O-glucoside (C3G)HT-29Cytokine MixProstaglandin E2 (PGE2)EIASignificant reduction at 25 µM[8]

Table 2: Inhibition of Pro-inflammatory Cytokines by Cyanidin Glycosides

CompoundCell LineStimulusCytokineMethodResultReference
Cyanidin Glycosides (from Aronia melanocarpa)--TNF-α, IL-6-General suppression mentioned[1]
Cyanidin-3-O-glucoside (C3G)Human FLSLPSTNF-α, IL-1β, IL-6ELISADose-dependent inhibition[4]
Cyanidin-3-O-glucoside (C3G)THP-1 MacrophagesLPSTNF-α, IL-1β, IL-6, IL-8ELISADose-dependent reduction[5][6]
Cyanidin-3-O-glucoside (C3G)HT-29Cytokine MixIL-8ELISASignificant reduction at 25 µM[8]
Cyanidin-3-O-glucoside (C3G)RAW 264.7LPSTNF-α, IL-1βELISADownregulation of expression[9]

Table 3: Inhibition of Inflammatory Enzyme Expression by Cyanidin Glycosides

CompoundCell LineStimulusEnzymeMethodResultReference
Cyanidin Glycosides (from Aronia melanocarpa)--iNOS-Downregulation of signaling pathways[1]
Cyanidin-3-O-glucoside (C3G)HT-29Cytokine MixiNOS, COX-2Western BlotSignificant reduction at 25 µM[8]
Cyanidin-3-O-glucoside (C3G)RAW 264.7LPSiNOS, COX-2Western BlotSignificant reduction in protein expression[10]
Harpagoside (for comparison)HepG2LPSiNOS, COX-2Western BlotTime-dependent reduction[7]

Core Mechanisms of Action

The anti-inflammatory activity of cyanidin glycosides is primarily attributed to their ability to modulate key intracellular signaling pathways. The two most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[1]

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated, translocating to the nucleus to induce the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7][11] Studies show that C3G can inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active p65 subunit of NF-κB.[4]

  • MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of the inflammatory response.[10] Activation of these kinases by phosphorylation leads to the downstream activation of other transcription factors that promote inflammation. C3G has been demonstrated to inhibit the LPS-induced phosphorylation of p38, ERK, and JNK, thereby suppressing the inflammatory cascade upstream of gene transcription.[4]

Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro anti-inflammatory activity of compounds like this compound.

General In Vitro Inflammation Assay in Macrophages

This protocol describes a typical workflow for inducing and measuring inflammation in a macrophage cell line.

1. Cell Culture and Seeding:

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte line THP-1 (differentiated into macrophages with PMA).[12][13]
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[15]
  • Seeding: Seed cells into appropriate plates (e.g., 96-well for Griess assay, 24-well for ELISA, 6-well for Western blot) at a predetermined density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.[14]

2. Compound Treatment and Inflammatory Stimulation:

  • Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[7][14]
  • Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 0.1-1 µg/mL to induce an inflammatory response. Include a non-stimulated control group.[14][16]
  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine and NO accumulation, or shorter time points for signaling pathway analysis).[14][16]

3. Sample Collection and Analysis:

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted mediators like NO and cytokines.[17]
  • Cell Lysate Preparation: Wash the remaining cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.[16]

Nitric Oxide (NO) Quantification (Griess Assay)

This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.[18]

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) immediately before use.[17]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the culture medium.[17]

  • Reaction: In a new 96-well plate, add 50-100 µL of collected cell supernatant and standards to respective wells.[19]

  • Griess Reagent Addition: Add an equal volume (50-100 µL) of the prepared Griess Reagent to all wells.[19]

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[17]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting purple azo compound is proportional to the nitrite concentration.[18][20]

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.[3][21]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Wash the plate and add collected supernatants and standards to the wells. Incubate for 2 hours at room temperature.[22]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[21]

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.[23]

  • Substrate Addition: Wash the plate and add a substrate (e.g., TMB). Incubate in the dark until a color develops (approx. 20-30 minutes).[22]

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.[22]

  • Measurement: Read the absorbance at 450 nm. The cytokine concentration is determined by comparison to the standard curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-p38) in cell lysates.[11][16]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[16]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[16]

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.[16]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and biological processes related to the anti-inflammatory activity of cyanidin glycosides.

experimental_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Stimulation cluster_incubation 3. Incubation cluster_analysis 4. Analysis cell_culture Cell Culture (e.g., RAW 264.7) seeding Cell Seeding (e.g., 96-well plate) cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation Inflammatory Stimulus (e.g., LPS) pretreatment->stimulation incubation Incubate for Specified Time stimulation->incubation supernatant Collect Supernatant incubation->supernatant lysis Prepare Cell Lysate incubation->lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (iNOS, COX-2, etc.) lysis->western

Caption: General experimental workflow for in vitro anti-inflammatory assays.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Releases NF-κB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Binds DNA C3X This compound C3X->IKK Inhibits C3X->IkB_NFkB Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by cyanidin glycosides.

MAPK_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 P ERK ERK1/2 ERK_MAPKK->ERK P JNK JNK JNK_MAPKK->JNK P Transcription Transcription Factors (e.g., AP-1) p38->Transcription Activate ERK->Transcription Activate JNK->Transcription Activate Inflammation Inflammatory Response Transcription->Inflammation C3X This compound C3X->p38 Inhibits Phosphorylation C3X->ERK C3X->JNK

Caption: Inhibition of MAPK signaling pathways by cyanidin glycosides.

References

The Potential Health Benefits of Dietary Cyanidin 3-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside (C3X) is an anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigments in various fruits and vegetables. It is notably found in berries such as black chokeberry (Aronia melanocarpa) and certain varieties of grapes and elderberries.[1][2] As a member of the cyanidin glycoside family, C3X is structurally similar to the more extensively studied cyanidin 3-O-glucoside (C3G). Emerging research suggests that C3X possesses a range of potential health benefits, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the current scientific evidence supporting the therapeutic potential of dietary cyanidin 3-xyloside, with a focus on its mechanisms of action, relevant signaling pathways, and experimental data.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound and related cyanidin glycosides. Due to the limited number of studies focusing specifically on C3X, data from closely related compounds, particularly cyanidin 3-O-glucoside (C3G), are included for comparative purposes and to suggest potential areas of investigation for C3X.

Table 1: Antioxidant and Enzyme Inhibitory Activity of Cyanidin Glycosides

CompoundAssayIC50 / ActivitySource Organism/Cell LineReference
This compound α-Amylase InhibitionNo inhibitionAronia melanocarpa[3]
This compound Lipase InhibitionNo inhibitionAronia melanocarpa[3]
Cyanidin 3-O-glucoside (C3G)DPPH Radical ScavengingIC50: ~15 µMN/A[4]
Cyanidin 3-O-glucoside (C3G)ABTS Radical ScavengingIC50: ~5 µMN/A[4]
Cyanidin 3-O-glucoside (C3G)LDL Oxidation InhibitionIC50 = 6.5 µMHuman Low-Density Lipoprotein

Table 2: Neuroprotective Effects of Cyanidin Derivatives

CompoundModel SystemParameter MeasuredResultReference
This compound (C3X) AlCl3-induced Zebrafish Model of Alzheimer's DiseaseAcetylcholinesterase (AChE) activitySignificant suppression[5][6]
This compound (C3X) AlCl3-induced Zebrafish Model of Alzheimer's DiseaseMalondialdehyde (MDA) concentrationSignificant decrease[5]
This compound (C3X) AlCl3-induced Zebrafish Model of Alzheimer's DiseaseSuperoxide dismutase (SOD) activitySignificant enhancement[5]
This compound (C3X) AlCl3-induced Zebrafish Model of Alzheimer's DiseaseReduced Glutathione (GSH) levelsSignificant elevation[5]
Cyanidin 3-O-glucoside (C3G)Amyloid beta (25-35) oligomer-induced toxicity in SH-SY5Y cellsNeuronal death (apoptosis and necrosis)Significant reduction

Table 3: Anti-inflammatory Effects of Cyanidin Glycosides

CompoundCell Line / ModelInflammatory MediatorEffectReference
Cyanidin 3-O-glucoside (C3G)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionSignificant inhibition[4]
Cyanidin 3-O-glucoside (C3G)LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) productionSignificant inhibition[4]
Cyanidin 3-O-glucoside (C3G)TNF-α-stimulated Caco-2 cellsIL-6 expressionInhibition[7]
Cyanidin 3-O-glucoside (C3G)TNF-α-stimulated Caco-2 cellsCOX-2 expressionDownregulation[7]

Table 4: Anti-Cancer Effects of Cyanidin Glycosides

CompoundCancer Cell LineEffectMechanismReference
Cyanidin 3-O-glucoside (C3G)MCF-7 (Breast Cancer)Dose-dependent cytotoxicityInduction of apoptosis, increased expression of p53, Bax, Caspase-3[8][9]
Cyanidin 3-O-glucoside (C3G)MKN-45 (Gastric Cancer)Antiproliferative effects, induction of apoptosisCell cycle arrest at G2/M phase, increased intracellular ROS[10][11]
CyanidinHCT116, HT29, SW620 (Colorectal Cancer)Induction of apoptosis, inhibition of proliferationSuppression of NF-κB signaling, activation of Nrf2 pathway

Potential Health Benefits and Mechanisms of Action

Neuroprotective Effects

This compound has demonstrated neuroprotective potential, particularly in the context of Alzheimer's disease. In a zebrafish model, C3X administration ameliorated locomotor impairments, suppressed acetylcholinesterase (AChE) activity, reduced brain oxidative stress, and mitigated pathological changes in brain tissue.[5][6] The mechanism is attributed to its ability to inhibit AChE and its antioxidant properties.[5] While direct studies on C3X are limited, research on the related cyanidin-3-O-glucoside (C3G) shows it can inhibit the aggregation of amyloid-beta peptides, a key event in Alzheimer's pathology, and protect neurons from their toxicity.

While specific signaling pathways for C3X in neuroprotection are yet to be fully elucidated, the effects of other cyanidin derivatives suggest the involvement of pathways that combat oxidative stress and inflammation. The broader class of anthocyanins has been shown to exert neuroprotective effects through the modulation of pathways such as the Nrf2-antioxidant response element (ARE) pathway, which upregulates endogenous antioxidant defenses.[12]

Neuroprotection_Pathway C3X This compound Oxidative_Stress Oxidative Stress C3X->Oxidative_Stress Inhibits AChE Acetylcholinesterase (AChE) C3X->AChE Inhibits Neuroprotection Neuroprotection C3X->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage AChE->Neuronal_Damage Contributes to Anti_Inflammatory_Pathway C3X This compound IKK IKK C3X->IKK Inhibits MAPK_Cascades MAPK Cascades (ERK, JNK, p38) C3X->MAPK_Cascades Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates Inflammatory_Stimuli->MAPK_Cascades Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Activates IκBα->NFκB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFκB->Pro_inflammatory_Genes Induces Transcription MAPK_Cascades->Pro_inflammatory_Genes Activates Transcription Factors for Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Anti_Cancer_Pathway C3X This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway C3X->PI3K_Akt_mTOR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) C3X->Bcl2 Downregulates Bax Bax (Pro-apoptotic) C3X->Bax Upregulates Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Executes Cancer_Cell Cancer Cell Cell_Proliferation->Cancer_Cell Leads to growth of Apoptosis->Cancer_Cell Leads to death of Metabolic_Health_Pathway C3X This compound AMPK AMPK C3X->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Metabolic_Health Improved Metabolic Health Gluconeogenesis->Metabolic_Health Impacts Glucose_Uptake->Metabolic_Health Impacts Fatty_Acid_Oxidation->Metabolic_Health Impacts

References

Cyanidin 3-Xyloside in Fruit Cultivars: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyanidin (B77932) 3-xyloside content in various fruit cultivars. It includes quantitative data, detailed experimental protocols for analysis, and visualizations of relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The concentration of cyanidin 3-xyloside can vary significantly among different fruit species and even between cultivars of the same species. The following tables summarize the available quantitative data for this compound content in selected fruit cultivars.

Table 1: this compound Content in Aronia melanocarpa (Black Chokeberry) Cultivars

Cultivar/VarietyThis compound Content (mg/100g Fresh Weight)Percentage of Total Anthocyanins (%)Reference
Wild43.76Not Reported[1]
Fruit48.05Not Reported[1]
Nero~18.63.1[2]
Viking~12.84.0[2]
Galicjanka~24.83.2[2]
Hugin~16.62.7[2]
Rubina~19.73.2[2]
Not Specified2.32.3[3]

Note: Values for cultivars Nero, Viking, Galicjanka, Hugin, and Rubina were estimated based on the reported percentage of total anthocyanins and the total anthocyanin content expressed as cyanidin-3-glucoside equivalents.

Table 2: this compound Content in Amelanchier alnifolia (Saskatoon Berry) Cultivars

Cultivar/VarietyThis compound Content (mg/100g Fresh Weight)Reference
Honeywood~11[4]
Pembina~11[4]
Martin~11[4]

Table 3: Presence of this compound in Other Fruit Species (Quantitative Data Not Specified in Abstract)

Fruit SpeciesScientific NameNoteReference
BilberryVaccinium myrtillusIdentified as a component.[5]
Lowbush BlueberryVaccinium angustifoliumIdentified as a component.[5]
Caucasian WhortleberryVaccinium arctostaphylosIdentified as a component.[5]
Bieberstein's CurrantRibes biebersteiniiIdentified as a component.
Tart CherryPrunus cerasusExclusively found in tart cherries compared to sweet cherries.[6]

Experimental Protocols

Accurate quantification of this compound in fruit matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation and Extraction

A generalized protocol for the extraction of anthocyanins from berry fruits is as follows:

  • Homogenization: Fresh or frozen fruit samples are homogenized to a fine powder or puree. This is often done under cryogenic conditions (e.g., with liquid nitrogen) to prevent degradation of the analytes.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid). The acidic conditions are crucial to maintain the stability of anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction Procedure: The homogenized sample is mixed with the extraction solvent and subjected to sonication or agitation for a defined period (e.g., 30-60 minutes) in the dark and at a controlled, cool temperature to minimize degradation. This process is often repeated multiple times to ensure exhaustive extraction.

  • Purification: The crude extract is centrifuged or filtered to remove solid plant debris. For cleaner samples and to remove interfering substances like sugars and organic acids, Solid-Phase Extraction (SPE) is commonly used. C18 cartridges are a popular choice for this purpose. The anthocyanin fraction is eluted from the cartridge using an acidified organic solvent.

Quantification by HPLC-DAD
  • Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column is typically used for the separation of anthocyanins. Common dimensions are 4.6 mm x 250 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Acidified water (e.g., water with 0.5-5% formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: The gradient typically starts with a high proportion of Solvent A, and the concentration of Solvent B is gradually increased over the run to elute compounds with increasing hydrophobicity. A representative gradient might be: 0-15 min, 10-25% B; 15-30 min, 25-40% B; 30-35 min, 40-10% B; followed by a re-equilibration step.

  • Detection: The DAD is set to monitor the effluent at the maximum absorbance wavelength for cyanidin glycosides, which is typically around 520 nm. Full spectral data from 200-600 nm should also be collected to aid in peak identification.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the standard curve. If a pure standard is unavailable, quantification can be expressed as equivalents of a more common anthocyanin standard, such as cyanidin-3-O-glucoside.

Quantification by LC-MS/MS
  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column and Mobile Phase: Similar to HPLC-DAD, a C18 column and an acidified water/acetonitrile or methanol mobile phase system are used. UHPLC systems often utilize columns with smaller particle sizes (e.g., ≤ 2 µm) for improved resolution and faster analysis times.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanin analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole mass spectrometer. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation. The transition from the precursor to the product ion is highly specific and provides excellent sensitivity and selectivity.

    • Ion Transitions: The specific m/z (mass-to-charge ratio) transitions for this compound would need to be determined by infusing a standard or from previously published methods. For cyanidin, the aglycone, the characteristic fragment is at m/z 287.

  • Quantification: A calibration curve is prepared using a pure standard of this compound. An internal standard (a structurally similar compound not present in the sample) is often added to both the standards and samples to correct for variations in sample preparation and instrument response.

Visualizations

Anthocyanin Biosynthesis Pathway

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of cyanidin-based anthocyanins in fruits.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Naringenin Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Naringenin Chalcone->Flavanone CHI Dihydroflavonol Dihydrokaempferol Flavanone->Dihydroflavonol F3H Leucoanthocyanidin Leucocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Cyanidin Leucoanthocyanidin->Anthocyanidin ANS Cyanidin_Glycoside Cyanidin 3-glycoside Anthocyanidin->Cyanidin_Glycoside UFGT Cyanidin_Xyloside This compound Cyanidin_Glycoside->Cyanidin_Xyloside Glycosyltransferase PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS UFGT UFGT Glycosyltransferase Glycosyltransferase (Xylosylation)

Caption: Simplified anthocyanin biosynthesis pathway leading to this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the general experimental workflow for the quantification of this compound from fruit samples.

Experimental_Workflow Start Fruit Sample Collection Homogenization Homogenization (e.g., with liquid nitrogen) Start->Homogenization Extraction Extraction with Acidified Solvent (e.g., Methanol/HCl) Homogenization->Extraction Purification Purification (Centrifugation/Filtration) Extraction->Purification SPE Solid-Phase Extraction (SPE) (Optional, for cleaner samples) Purification->SPE Analysis Instrumental Analysis Purification->Analysis Direct Analysis SPE->Analysis HPLC HPLC-DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Acquisition and Processing HPLC->Data LCMS->Data Quantification Quantification using Standard Curve Data->Quantification End Reported Concentration Quantification->End

Caption: General experimental workflow for this compound quantification.

References

A Technical Guide to Cyanidin 3-Xyloside: Its Role in Plant Pigmentation and Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyanidin (B77932) 3-xyloside is a type of anthocyanin, a class of water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors found in plants. Beyond its role as a pigment, cyanidin 3-xyloside is integral to plant defense mechanisms, particularly in response to abiotic and biotic stresses. Its antioxidant properties help mitigate cellular damage from reactive oxygen species (ROS) that accumulate under stressful conditions. This technical guide provides an in-depth overview of the biosynthesis of this compound, its contribution to plant pigmentation, and its function in stress response pathways. It includes a compilation of quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of key biological and experimental processes.

Role in Plant Pigmentation

Anthocyanins are the primary pigments that impart red to blue colors in the flowers, fruits, and leaves of many plant species[1][2]. The specific color is influenced by the molecular structure of the anthocyanin, pH of the cell vacuole, and the presence of co-pigments like flavonols and flavones[2][3]. Cyanidin, the aglycone of this compound, typically confers a reddish-purple hue[3]. The addition of a xylose sugar moiety modifies its stability and solubility.

Magenta and red flowers often contain cyanidin-based anthocyanins[4]. For instance, in Aronia melanocarpa (chokeberry), this compound is one of the four major anthocyanins, alongside cyanidin-3-galactoside, cyanidin-3-glucoside, and cyanidin-3-arabinoside, that contribute to the fruit's dark purple color[5][6][7]. The accumulation and specific profile of these glycosides are critical in determining the final color of the plant tissue[8][9].

Role in Plant Stress Response

Plants synthesize and accumulate anthocyanins, including cyanidin derivatives, in response to a wide array of environmental challenges. This accumulation is a key component of the plant's adaptation and defense strategy[10][11].

2.1 Abiotic Stress Environmental stressors such as high salinity, drought, excessive light, and extreme temperatures trigger the increased production of anthocyanins[12][13][14]. These molecules play several protective roles:

  • Antioxidant Activity: A primary consequence of abiotic stress is the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to lipids, proteins, and nucleic acids[15][16]. Anthocyanins are potent antioxidants that scavenge these harmful ROS[10][17]. The antioxidant capacity of cyanidin derivatives has been demonstrated through various assays, including DPPH, ABTS, and FRAP[18][19][20].

  • Photoprotection: By accumulating in the vacuoles of epidermal cells, anthocyanins act as a "sunscreen," shielding the photosynthetic apparatus from damage caused by excessive UV and visible light[1][10].

  • Osmotic Adjustment: The accumulation of soluble compounds like anthocyanins can contribute to osmotic adjustment within cells, helping to maintain water balance under drought or salinity stress.

Studies on various plant species have shown a direct correlation between increased anthocyanin content and enhanced tolerance to stress. For example, salinity stress has been shown to significantly increase the content of cyanidin-3-glucoside and total antioxidant activity in certain rice cultivars, suggesting a protective mechanism[15][21][22]. Similarly, drought stress can lead to the upregulation of genes in the anthocyanin biosynthetic pathway, resulting in higher pigment accumulation and improved tolerance[14].

2.2 Stress Signaling Beyond direct protection, there is evidence that anthocyanins may also function as stress signals, modulating gene expression and physiological responses to environmental challenges[12]. The specific profile of anthocyanins can differ depending on the type of stress, suggesting that different anthocyanin species may have distinct functions[12].

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions to build the characteristic flavonoid backbone, which is then hydroxylated, reduced, and finally glycosylated.

The core pathway involves the following key enzymes[3][23]:

  • Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

  • Chalcone (B49325) synthase (CHS): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone (B1672756) naringenin.

  • Flavanone 3-hydroxylase (F3H): Converts naringenin to dihydrokaempferol (B1209521).

  • Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

  • Dihydroflavonol 4-reductase (DFR): Reduces dihydroquercetin to leucocyanidin (B1674801).

  • Anthocyanidin synthase (ANS): Oxidizes leucocyanidin to form the unstable anthocyanidin, cyanidin[3].

  • UDP-xylose:flavonoid xylosyltransferase (UFGT/3-XylT): In the final step, a specific glycosyltransferase attaches a xylose sugar from UDP-xylose to the 3-hydroxyl group of the cyanidin core, forming the stable this compound.

Cyanidin_3_Xyloside_Biosynthesis cluster_compounds cluster_enzymes Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaroyl-CoA CHS CHS pCou->CHS NarC Naringenin Chalcone CHI CHI NarC->CHI Nar Naringenin F3H F3H Nar->F3H DHK Dihydrokaempferol F3_H F3'H DHK->F3_H DHQ Dihydroquercetin DFR DFR DHQ->DFR Leu Leucocyanidin ANS ANS Leu->ANS Cya Cyanidin XylT 3-XylT Cya->XylT C3X This compound PAL->Cin C4H->pCou CL4 4CL CHS->NarC CHI->Nar F3H->DHK F3_H->DHQ DFR->Leu ANS->Cya XylT->C3X

Caption: General biosynthetic pathway for this compound.

Quantitative Data

The concentration of this compound and related anthocyanins varies significantly between plant species, cultivars, and tissues, and is heavily influenced by environmental conditions.

Table 1: Anthocyanin Composition in Selected Fruits

Plant SourceAnthocyaninConcentration / Percentage of Total AnthocyaninsReference
Black Raspberry (Rubus occidentalis)Cyanidin 3-xylosylrutinoside49-58%[18]
Black Raspberry (Rubus occidentalis)Cyanidin 3-rutinoside24-40%[18]
Aronia Berry (Aronia melanocarpa)This compoundOne of four major anthocyanins present[5][6]
Aronia Berry (Aronia melanocarpa)Cyanidin 3-galactosidePredominant anthocyanin[7]
Purple Sunflower (Helianthus annuus)This compoundIsolated from hulls[24]

Table 2: Effect of Abiotic Stress on Anthocyanin Content

Plant SpeciesStress TypeKey FindingsReference
Thai Rice CultivarsSalinity (60 mM NaCl)Significant increase in cyanidin-3-glucoside content, total phenolics, and antioxidant activity in salt-sensitive cultivars.[15][21]
Grape Suspension CellsSalinity (150 mM NaCl)High salinity enhanced the accumulation of cyanidin-based anthocyanins.[25]
Hibiscus sabdariffaDrought (moderate)Content of cyanidin 3-O-sambubioside and other cyanidin glycosides increased.[14]
Arabidopsis thalianaDrought, SalinityA specific complex anthocyanin (A11), a cyanidin derivative, was the major type induced.[12]

Experimental Protocols

Accurate extraction and quantification are essential for studying the role of this compound. Below are generalized protocols for key experimental procedures.

Extraction of Anthocyanins from Plant Material

This protocol is a standard method for extracting total anthocyanins for subsequent analysis.

Principle: Anthocyanins are polar molecules and are most stable at a low pH. Extraction is typically performed with an acidified polar solvent, like methanol (B129727) or ethanol, to efficiently solubilize the pigments and preserve their flavylium (B80283) cation structure.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: Acidified methanol (e.g., 1% HCl in methanol (v/v) or 45% methanol, 5% acetic acid)[26][27]

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Weigh a known amount of fresh or freeze-dried plant material (e.g., 50-250 mg)[27].

  • Freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube.

  • Add a defined volume of cold extraction buffer (e.g., 5 volumes based on fresh weight)[26].

  • Vortex the mixture thoroughly to ensure complete suspension.

  • Incubate the sample in the dark, with moderate shaking, at 4°C for at least 1 hour (or up to 72 hours for exhaustive extraction)[27].

  • Centrifuge the suspension at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C[26][28].

  • Carefully collect the supernatant, which contains the anthocyanin extract, into a new, clean tube. This extract can be used immediately for analysis or stored at -20°C in the dark.

Quantification of Total Monomeric Anthocyanins (pH Differential Method)

This spectrophotometric method is a standard and reliable way to measure the total anthocyanin content.

Principle: Anthocyanins undergo a reversible structural transformation with a change in pH. The colored oxonium (flavylium) form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the pigment's λmax (around 520 nm) between the two pH values is proportional to the total anthocyanin concentration[29].

Materials:

  • Anthocyanin extract (from Protocol 5.1)

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate (B1210297) buffer (0.4 M), pH 4.5

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare two dilutions of the anthocyanin extract. For each dilution, add a small aliquot of the extract to a separate volumetric flask.

  • Dilute one sample to the final volume with pH 1.0 buffer and the other with pH 4.5 buffer[29].

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of each dilution at the λmax for cyanidin glycosides (~510-530 nm) and at 700 nm (to correct for haze)[1][29].

  • Calculate the absorbance difference (A) using the formula: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5[29].

  • Calculate the total monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law: Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)

    • MW: Molecular weight of the predominant anthocyanin (for cyanidin-3-glucoside, 449.2 g/mol is often used as a standard)[29].

    • DF: Dilution factor.

    • ε: Molar extinction coefficient (for cyanidin-3-glucoside, 26,900 L·mol-1·cm-1 is commonly used)[29].

    • l: Pathlength of the cuvette (typically 1 cm).

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating, identifying, and quantifying individual anthocyanins like this compound[5][30].

Principle: A liquid sample is injected into a column packed with a stationary phase (commonly C18). A mobile phase is pumped through the column, and compounds are separated based on their differential partitioning between the two phases. A detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is used for identification and quantification.

Typical HPLC-DAD System & Conditions:

  • System: HPLC with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[31].

  • Mobile Phase A: Acidified water (e.g., 5-10% formic acid in water)[31][32].

  • Mobile Phase B: Acetonitrile or HPLC-grade methanol[31][32].

  • Elution: A gradient elution is typically used, starting with a low percentage of solvent B and gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: ~1.0 mL/min[32].

  • Detection: DAD set to scan a range of wavelengths, with specific monitoring at ~520 nm for anthocyanins[31][32].

  • Quantification: Identification is achieved by comparing retention times and UV-Vis spectra with those of a pure this compound standard. Quantification is performed by creating a calibration curve from known concentrations of the standard[32].

Experimental_Workflow Plant Plant Material (e.g., leaves, fruit) Grind Homogenization (Liquid Nitrogen) Plant->Grind Extract Solvent Extraction (Acidified Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Crude Anthocyanin Extract Centrifuge->Supernatant Spectro Spectrophotometry (pH Differential Method) Supernatant->Spectro HPLC HPLC-DAD/MS Analysis Supernatant->HPLC StressAssay Antioxidant Assays (DPPH, ABTS, FRAP) Supernatant->StressAssay Total Total Monomeric Anthocyanin Content Spectro->Total Specific Identification & Quantification of This compound HPLC->Specific Function Functional Role (Stress Mitigation) StressAssay->Function

Caption: Workflow for the extraction, analysis, and functional assessment of this compound.

Conclusion

This compound plays a dual role in plants, contributing significantly to pigmentation while also serving as a vital component of the plant's defense system against environmental stress. Its synthesis is a tightly regulated process, induced by various stress cues, leading to its accumulation in plant tissues where it provides photoprotection and potent antioxidant activity. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and study this important phytochemical. Further research into the specific signaling pathways regulated by this compound and the precise mechanisms of its protective effects will continue to enhance our understanding of plant physiology and may inform strategies for developing more resilient crops and new therapeutic agents.

References

Methodological & Application

Application Note & Protocol: Quantification of Cyanidin 3-Xyloside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin (B77932) 3-xyloside is an anthocyanin, a type of flavonoid, found in various fruits and vegetables, notably in Aronia berries (chokeberries) and purple sunflower seeds.[1][2] Like other anthocyanins, it is a natural pigment responsible for red, purple, and blue colors in plants and is being investigated for its potential health benefits, including antioxidant and anti-inflammatory properties.[3] Accurate quantification of cyanidin 3-xyloside is crucial for quality control in the food and nutraceutical industries, as well as for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD).

Quantitative Data Summary

The performance of an HPLC method is evaluated through several key validation parameters. The following table summarizes typical performance characteristics for the quantification of cyanidin glycosides, which are applicable to this compound.

Validation ParameterTypical PerformanceSource(s)
Linearity (R²)> 0.99[4]
Accuracy (Recovery %)80 - 120%[4]
Precision (%RSD)< 10%[4]
Limit of Detection (LOD)0.06 - 0.12 mg/kg[4]
Limit of Quantification (LOQ)0.20 - 0.60 mg/kg[4]

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis for the quantification of this compound.

Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction protocol is recommended for cleaning up complex sample matrices to remove interfering substances like sugars and other polar impurities.[4]

Materials:

  • C18 SPE cartridge

  • Methanol (B129727) (HPLC grade)

  • Acidified water (e.g., 0.1% trifluoroacetic acid in water)

  • Acidified methanol (e.g., 0.1% trifluoroacetic acid in methanol)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water.

  • Loading: Load the sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.

  • Elution: Elute the anthocyanins, including this compound, with 5 mL of acidified methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC injection.

HPLC-DAD Analysis

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Chromatographic Conditions:

ParameterConditionSource(s)
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase A 5% Formic Acid in Water[4]
Mobile Phase B Methanol[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 5 µL[4]
Detection Wavelength 520 nm[4]

Gradient Elution Program:

A gradient elution is typically used to achieve good separation of anthocyanins.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
206040
254060
301090
35955
40955
Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to established guidelines. The following parameters should be assessed:

  • Specificity: The ability to accurately measure the analyte in the presence of other components. This is demonstrated by the baseline separation of the this compound peak from other compounds in the chromatogram.[4]

  • Linearity: The linearity of the method should be established by constructing a calibration curve with a series of standard solutions of known concentrations. The correlation coefficient (R²) of the calibration curve should be > 0.99.[4]

  • Accuracy: The accuracy is determined by recovery studies, typically by spiking a blank matrix with a known concentration of the standard. Recoveries are generally expected to be within 80-120%.[4]

  • Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should ideally be less than 10%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[4]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Extraction spe Solid-Phase Extraction (SPE) sample->spe Load Extract dry Evaporation spe->dry Elute Anthocyanins reconstitute Reconstitution dry->reconstitute Dissolve in Mobile Phase hplc_injection HPLC Injection reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection (520 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

validation_parameters Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

References

Application Note: Identification of Cyanidin 3-Xyloside in Fruit Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and semi-quantification of cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin, in fruit extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Anthocyanins are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of cyanidin 3-xyloside, providing a reliable method for its analysis in complex fruit matrices.

Introduction

Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables.[1] this compound is a specific cyanidin glycoside that has been identified in various fruits, including berries.[2] The analysis of specific anthocyanins like this compound is crucial for understanding their dietary intake, bioavailability, and potential pharmacological effects. LC-MS/MS offers a highly sensitive and selective technique for the identification and quantification of these compounds in complex biological matrices.[3] This protocol details a robust LC-MS/MS method for the analysis of this compound in fruit extracts.

Experimental Protocols

Sample Preparation: Extraction of Anthocyanins from Fruit

This protocol is adapted from established methods for anthocyanin extraction from fruits.[4][5]

Materials:

  • Fresh or frozen fruit sample (e.g., blackberries, blueberries)

  • Extraction Solvent: Methanol (B129727) (or acetonitrile) with 0.1% formic acid (v/v)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Weigh approximately 1 gram of homogenized fruit sample into a centrifuge tube.

  • Add 10 mL of acidified methanol (or acetonitrile) to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of anthocyanins.

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.[6]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B (linear gradient)

    • 15-17 min: 40-95% B (linear gradient)

    • 17-19 min: 95% B (hold)

    • 19-20 min: 95-5% B (linear gradient)

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • The molecular formula for this compound is C20H19O10+.[7]

    • The expected precursor ion [M]+ is m/z 419.1.

    • The primary fragmentation of cyanidin glycosides is the loss of the sugar moiety, resulting in the cyanidin aglycone.[3][8] The m/z of the cyanidin aglycone is 287.1.[9]

    • Therefore, the recommended MRM transition is m/z 419.1 → 287.1 .

  • Collision Energy (CE): The collision energy should be optimized to maximize the signal for the product ion. A starting point of 20-30 eV is recommended, followed by fine-tuning for the specific instrument.

  • Other MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimize for the specific instrument.

Data Presentation

The following table summarizes the quantitative data for this compound found in raw blackberries from a published study.

Fruit MatrixAverage Content (mg/100g FW)Minimum Content (mg/100g FW)Maximum Content (mg/100g FW)Standard Deviation
Blackberry, raw9.744.6017.815.29

Data sourced from Phenol-Explorer, aggregating data from 6 samples from a unique publication.

Visualization

Experimental Workflow

experimental_workflow sample Fruit Sample (e.g., Blackberries) extraction Extraction (Acidified Methanol/Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lcms LC-MS/MS Analysis filtration->lcms data_analysis Data Analysis (MRM Transition: m/z 419.1 → 287.1) lcms->data_analysis identification Identification of This compound data_analysis->identification

References

Application Note: Optimizing Mobile Phase for the HPLC Separation of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of cyanidin (B77932) 3-xyloside, a key anthocyanin found in many fruits and vegetables.[1] Anthocyanin analysis presents unique challenges due to the pH-dependent stability and structural complexity of these molecules. Proper mobile phase optimization is critical for achieving sharp, symmetrical peaks and reproducible results.[2][3] This note details systematic protocols for selecting and refining mobile phase components, including organic solvents and acidifiers, and for developing effective gradient elution programs.

Introduction to Cyanidin 3-Xyloside Analysis

This compound is a water-soluble plant pigment belonging to the flavonoid group, known for its antioxidant properties and contribution to the vibrant red and purple colors of many plants.[1][4] Accurate quantification of this and other anthocyanins is crucial for quality control in the food and beverage industry, as well as for research in phytochemistry and drug development.

Reversed-phase HPLC is the most common and effective method for analyzing anthocyanins.[5] The primary challenge in HPLC analysis is the pH sensitivity of anthocyanins. In acidic conditions (typically pH < 3), they exist predominantly in the stable, colored flavylium (B80283) cation form, which is ideal for chromatographic separation.[2][3] As the pH increases, they can convert to a colorless carbinol form or a purple/blue quinonoidal base, leading to poor peak shape and instability.[1][2] Therefore, the mobile phase must be acidified to ensure method robustness and accuracy.

Principles of Mobile Phase Optimization

The goal of mobile phase optimization is to achieve the best possible separation (resolution) of the target analyte from other matrix components in the shortest reasonable time.[6] For this compound, this involves adjusting the mobile phase to control its interaction with the nonpolar stationary phase (typically C18).

Key factors in mobile phase optimization include:

  • Solvent Composition: The ratio of aqueous to organic solvent controls the elution strength. Common organic solvents are acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH).[7]

  • pH of the Aqueous Phase: An acidic pH is essential to maintain this compound in its stable flavylium form and to suppress the ionization of residual silanol (B1196071) groups on the column's stationary phase, which prevents peak tailing.[3]

  • Acid Modifier: The choice of acid (e.g., formic acid, trifluoroacetic acid, phosphoric acid) can influence selectivity and peak shape.[3][5]

  • Gradient vs. Isocratic Elution: Gradient elution, where the solvent strength is increased during the run, is typically necessary for separating complex samples containing compounds with a wide range of polarities.[8]

Data Presentation: HPLC Conditions

A summary of typical starting conditions and components used for the analysis of cyanidin glycosides is presented below.

Table 1: Typical HPLC System Parameters for Cyanidin Glycoside Analysis

ParameterCommon SelectionRationale & Notes
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar anthocyanins.[9]
Mobile Phase A Water with Acid ModifierThe weak solvent in RP-HPLC.
Mobile Phase B Acetonitrile or Methanol with Acid ModifierThe strong organic solvent. Acetonitrile often provides better peak shapes and lower backpressure.[10]
Acid Modifier 0.1-5% Formic Acid (FA), 0.1% Trifluoroacetic Acid (TFA), or Phosphoric AcidMaintains low pH for analyte stability and good chromatography.[5][10][11][12] FA is MS-friendly.
Detection PDA/DAD or UV-Vis DetectorSet at the visible λmax for anthocyanins, typically ~520 nm.[9][10]
Column Temp. 30 - 40 °CBalances analyte stability with improved kinetics and lower mobile phase viscosity.[10][12]
Flow Rate 0.5 - 1.0 mL/minAdjusted based on column dimensions and desired analysis time.[9][10]

Table 2: Example Gradient Elution Programs for Anthocyanin Separation

Time (min)% Mobile Phase B (Example 1)[12]% Mobile Phase B (Example 2)[4]% Mobile Phase B (Example 3)[11]
0555
155-
6-30-
15--10
2021--
3540--
45--40
50--90

Note: These are examples and must be optimized for the specific column, instrument, and sample matrix.

Experimental Protocols

Protocol 1: Initial Method Development and Screening

This protocol outlines the steps for establishing a baseline separation method.

  • System Preparation:

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.5% formic acid in HPLC-grade water.[9]

    • Prepare Mobile Phase B: 0.5% formic acid in HPLC-grade acetonitrile.[9]

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.[6]

  • Instrument Setup:

    • Set the column temperature to 30 °C.[10]

    • Set the flow rate to 1.0 mL/min.[9]

    • Set the detector wavelength to 520 nm.[9]

    • Program a broad scouting gradient: 5% to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 10-minute re-equilibration at 5% B.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in a solvent that matches the initial mobile phase composition (e.g., 95% A: 5% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Evaluation:

    • Inject the sample and run the scouting gradient.

    • Evaluate the resulting chromatogram for the retention time of the target peak, its resolution from other peaks, and its shape (tailing, fronting).

Protocol 2: Systematic Mobile Phase Optimization

Based on the results from the scouting run, use the following steps to refine the separation.

  • Gradient Optimization:

    • If the peak of interest elutes very early, decrease the initial %B. If it elutes very late, increase the initial %B.

    • To improve the separation of closely eluting peaks, create a shallower gradient segment around the elution time of this compound. For example, if the peak elutes at 25% B, modify the gradient to run from 20% to 30% B over a longer period (e.g., 15-20 minutes).[3]

  • Organic Solvent Selection:

    • Prepare a second Mobile Phase B using methanol (e.g., 0.5% formic acid in methanol).

    • Run the optimized gradient from the previous step.

    • Compare the chromatograms. Methanol may provide different selectivity, potentially resolving peaks that co-elute with acetonitrile.

  • Acid Modifier Adjustment:

    • If peak tailing is observed, the acidity of the mobile phase may need adjustment.

    • Increase the formic acid concentration (e.g., to 1.0%) or test an alternative acidifier like 0.1% TFA.[10][12] Note that TFA can suppress the signal in mass spectrometry detectors and can be difficult to remove from the column.

  • Flow Rate and Temperature Fine-Tuning:

    • Once a satisfactory gradient is established, the flow rate can be adjusted to shorten the analysis time, keeping in mind that this will increase backpressure.

    • Slight adjustments to the column temperature (e.g., ± 5 °C) can also be used to fine-tune selectivity and resolution.[10]

Visualizations: Workflows and Pathways

HPLC Optimization Workflow

The following diagram outlines the logical steps for systematic HPLC mobile phase optimization.

HPLC_Optimization_Workflow start Start: Define Analytical Goal (e.g., Separate C3X from matrix) select_column 1. Select Column & Initial Conditions - Column: C18, 250x4.6mm, 5µm - Temp: 30°C - Flow: 1.0 mL/min start->select_column scout_gradient 2. Run Broad Scouting Gradient - Mobile Phase: ACN/Water + 0.5% FA - Gradient: 5-95% B in 30 min select_column->scout_gradient evaluate_scout 3. Evaluate Initial Results - Retention Time - Peak Shape - Resolution scout_gradient->evaluate_scout is_separation_ok Separation Adequate? evaluate_scout->is_separation_ok optimize_gradient 4a. Optimize Gradient Slope - Make gradient shallower around  target peak for better resolution is_separation_ok->optimize_gradient No end End: Final Validated Method is_separation_ok->end Yes optimize_solvent 4b. Test Alternative Organic Solvent - Switch ACN to Methanol to  alter selectivity optimize_gradient->optimize_solvent optimize_acid 4c. Adjust Acid Modifier - Increase acid concentration or  test TFA to improve peak shape optimize_solvent->optimize_acid evaluate_optimized 5. Evaluate Optimized Method optimize_acid->evaluate_optimized is_final_ok Method Meets Goals? evaluate_optimized->is_final_ok fine_tune 6. Fine-Tune Flow Rate & Temp - Adjust for speed vs. pressure is_final_ok->fine_tune No, but close is_final_ok->end Yes fine_tune->evaluate_optimized fine_tune->end

Caption: A workflow for the systematic optimization of an HPLC mobile phase.

Example Biological Pathway: Antioxidant Response

While not directly related to the HPLC separation method, understanding the biological context of this compound is valuable for researchers. Anthocyanins are known for their antioxidant activity, which often involves the activation of cellular defense mechanisms. The diagram below illustrates a simplified, representative antioxidant signaling pathway that can be influenced by compounds like this compound.

Antioxidant_Pathway Simplified Antioxidant Response Pathway cluster_nucleus Inside Nucleus c3x This compound (Anthocyanin) keap1_nrf2 Keap1-Nrf2 Complex (Inactive) c3x->keap1_nrf2 may promote dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 (Active) keap1_nrf2->nrf2 releases nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates to nucleus Nucleus are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) are->genes activates response Cellular Protection genes->response nrf2_nuc->are binds to

References

Purifying Cyanidin 3-Xyloside: A Detailed Application Note and Protocol for Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the purification of cyanidin (B77932) 3-xyloside from plant material using solid-phase extraction (SPE). Cyanidin 3-xyloside, a prominent anthocyanin found in various berries and colored plants, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential health benefits. This document outlines a detailed protocol for isolating this compound, presents quantitative data in a clear format, and includes visual workflows to guide researchers through the process.

Introduction

This compound is a type of anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1] It is notably abundant in chokeberries (Aronia melanocarpa).[2][3] Research into this compound and other anthocyanins has highlighted their potential antioxidant and anti-inflammatory properties, making them promising candidates for the development of new therapeutic agents.

Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and purification of anthocyanins from complex plant extracts.[4] This method offers an efficient way to separate these polar compounds from other plant constituents like sugars, organic acids, and other polyphenols, resulting in a purified and concentrated anthocyanin fraction. The protocol detailed below focuses on the use of a C18 SPE cartridge, a common and effective choice for the reversed-phase separation of anthocyanins.

Experimental Protocols

This section details the methodology for the purification of this compound from plant material using C18 solid-phase extraction.

Materials and Reagents
  • Fresh or frozen plant material rich in this compound (e.g., Aronia melanocarpa berries)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or Trifluoroacetic acid - TFA)

  • Deionized water

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Rotary evaporator

  • pH meter

  • Analytical balance

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Filtration apparatus with 0.45 µm filters

Plant Material Extraction
  • Homogenization : Weigh a suitable amount of fresh or frozen plant material (e.g., 100 g). Homogenize the material with an acidified methanol solution (e.g., methanol with 0.1% HCl or 0.5% TFA v/v) in a blender or homogenizer. A common ratio is 1:5 (w/v) of plant material to solvent.

  • Extraction : Transfer the homogenate to a flask and stir or sonicate for 1-2 hours at room temperature, protected from light.

  • Centrifugation : Centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid plant debris.

  • Filtration : Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

  • Solvent Evaporation : Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the methanol. The resulting aqueous extract is now ready for SPE.

Solid-Phase Extraction (SPE) Protocol

The following protocol is designed for a standard C18 SPE cartridge. The volumes may need to be adjusted based on the cartridge size and the concentration of the extract.

  • Cartridge Conditioning :

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Ensure the cartridge does not run dry.

  • Sample Loading :

    • Dilute the concentrated aqueous extract with deionized water (acidified to pH 2-3 with formic acid) to a suitable volume (e.g., 10 mL).

    • Load the diluted extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing (Removal of Impurities) :

    • Wash the cartridge with 10 mL of acidified water (pH 2-3 with formic acid) to elute polar impurities such as sugars and organic acids.

    • Follow with a second wash using 10 mL of ethyl acetate (B1210297) to remove less polar interfering compounds.

  • Elution (Recovery of this compound) :

    • Elute the retained anthocyanins, including this compound, from the cartridge with 10 mL of acidified methanol (e.g., methanol with 0.1% formic acid). Collect this fraction.

  • Post-Elution Processing :

    • The collected methanolic fraction can be concentrated under a stream of nitrogen or using a rotary evaporator.

    • The purified extract can be stored at -20°C for further analysis, such as HPLC for quantification and purity assessment.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound using the described SPE protocol. The values are representative and may vary depending on the plant source and experimental conditions.

Purification StepTotal Anthocyanin Content (mg/g DW)This compound Purity (%)Recovery Rate (%)
Crude Extract25.015100
After SPE Wash 1 (Acidified Water)24.52098
After SPE Wash 2 (Ethyl Acetate)24.04596
Final Eluate (Acidified Methanol)23.58594

Visualizations

The following diagrams illustrate the key workflows and relationships in the purification process.

SPE_Workflow PlantMaterial Plant Material (e.g., Aronia melanocarpa) Homogenization Homogenization in Acidified Methanol PlantMaterial->Homogenization Extraction Extraction (Stirring/Sonication) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation CrudeExtract Crude Anthocyanin Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (C18 Cartridge) CrudeExtract->SPE Load Extract PurifiedProduct Purified this compound SPE->PurifiedProduct Collect Eluate Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading Washing 3. Washing (Acidified Water, Ethyl Acetate) Waste1 Sugars, Organic Acids Washing->Waste1 Waste2 Less Polar Impurities Washing->Waste2 Elution 4. Elution (Acidified Methanol) SPE_Logic SPE_Steps Conditioning Loading Washing Elution Interactions Analyte-Sorbent Interactions SPE_Steps:l->Interactions Adsorption SPE_Steps:w->Interactions Selective Elution_Principle Disruption of Interactions SPE_Steps:e->Elution_Principle Stronger Solvent Retention This compound Retained Interactions->Retention Impurities Impurities Washed Away Interactions->Impurities Elution_Principle->Retention Release

References

Application Notes & Protocols: Supercritical Fluid Extraction of Cyanidin 3-Xyloside from Berry Pomace

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin found in various berries, notably Aronia (chokeberry) and black raspberries.[1][2][3] As a member of the flavonoid class of polyphenols, it exhibits significant antioxidant properties and is of increasing interest for its potential health benefits, including applications in the prevention of chronic diseases.[2][4] Berry pomace, the solid residue remaining after juice extraction, is a rich and often underutilized source of these valuable bioactive compounds.[5][6][7]

Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and highly efficient technology for the selective extraction of natural products.[8] By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be finely tuned. For the extraction of polar compounds like anthocyanins, the polarity of CO₂ is often increased by the addition of a co-solvent, such as ethanol (B145695).[8][9][10] This method offers several advantages over conventional solvent extraction, including shorter extraction times, lower solvent consumption, and the absence of toxic organic solvent residues in the final product.[11]

These application notes provide a detailed protocol for the extraction of cyanidin 3-xyloside from berry pomace using SFE, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Preparation of Berry Pomace

Proper preparation of the berry pomace is crucial for efficient extraction.

  • Source Material: Obtain fresh berry pomace (e.g., Aronia berry pomace) from a juice processing facility.

  • Drying: To prevent degradation and improve extraction efficiency, the pomace must be dried. Freeze-drying is the preferred method to preserve the integrity of thermolabile compounds like anthocyanins. Alternatively, conventional drying in a forced-air chamber at a low temperature (e.g., 34°C) can be used until a moisture content of less than 10% is achieved.[6]

  • Grinding: The dried pomace should be ground into a fine, homogenous powder (particle size < 1 mm) to increase the surface area for extraction.[8] A coffee mill or a laboratory mill can be used for this purpose.

  • Storage: Store the powdered pomace in airtight, light-protected containers at -20°C or below to minimize degradation of anthocyanins prior to extraction.[12]

Supercritical Fluid Extraction (SFE) of this compound

This protocol is a composite based on optimized parameters for anthocyanin extraction from various fruit and berry sources.[9][10][11] Researchers should consider this as a starting point for further optimization depending on their specific equipment and berry pomace source.

Equipment and Reagents:

  • Supercritical Fluid Extractor with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, and a back-pressure regulator.

  • SFE-grade carbon dioxide.

  • HPLC-grade ethanol.

  • Ground and dried berry pomace.

Protocol:

  • Loading: Accurately weigh a known amount of the dried and ground berry pomace (e.g., 10 g) and load it into the extraction vessel.

  • System Pressurization and Equilibration: Pressurize the system with CO₂ to the desired pressure and heat the extraction vessel to the set temperature. Allow the system to equilibrate for a short period (static extraction) to allow the supercritical fluid to penetrate the sample matrix.

  • Dynamic Extraction: Start the flow of supercritical CO₂ and the ethanol co-solvent through the extraction vessel at the defined flow rates.

  • Collection: The extract is collected downstream of the back-pressure regulator in a collection vial. The CO₂ will vaporize at atmospheric pressure, leaving the non-volatile extract behind.

  • Post-Extraction: After the extraction is complete, carefully depressurize the system. The collected extract can then be dissolved in an appropriate solvent for further analysis.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for the identification and quantification of specific anthocyanins.

Equipment and Reagents:

  • HPLC system with a C18 column, pump, autosampler, and DAD.

  • This compound analytical standard.

  • HPLC-grade acetonitrile (B52724) and formic acid.

  • Deionized water.

Protocol:

  • Sample Preparation: Dissolve the SFE extract in a mobile phase-like solvent (e.g., 10% acetonitrile in water with 0.5% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase A: Water with 0.5% formic acid.[13]

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.[13]

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing over time to elute more non-polar compounds. A starting point could be a linear gradient from 5% to 30% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 520 nm for anthocyanins.[13][14]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard at various concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the extract by correlating the peak area with the calibration curve.

Data Presentation

The following tables summarize typical parameters for the SFE of anthocyanins from berry pomace and related materials, providing a basis for experimental design and comparison.

Table 1: Supercritical Fluid Extraction Parameters for Anthocyanins

ParameterRange/ValueSource MaterialReference
Pressure 100 - 500 barBerry Pomace, Fruits[6][9][10]
Temperature 35 - 65 °CBerry Pomace, Fruits[9][11][14]
Co-solvent Ethanol, WaterBerry Pomace, Fruits[9][10][11]
Co-solvent Conc. 10 - 80% (v/v or m/m)Berry Pomace, Fruits[5][14]
CO₂ Flow Rate ~2.0 g/min Syzygium cumini[9][10]
Extraction Time 60 - 180 minBlueberry, Grape Pomace[8][15]

Table 2: Optimized SFE Conditions for Anthocyanin Extraction from Syzygium cumini

ParameterOptimal Value
Pressure 162 bar
Temperature 50 °C
Co-solvent (Ethanol) Flow Rate 2.0 g/min
Reference[9][10]

Visualization

Diagrams

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis Pomace Fresh Berry Pomace Drying Drying (Freeze-drying or Low Temp) Pomace->Drying Grinding Grinding (< 1 mm) Drying->Grinding Storage Storage (-20°C, dark) Grinding->Storage SFE SFE System (CO2 + Ethanol) Storage->SFE Parameters Set Parameters (Pressure, Temp, Flow) SFE->Parameters Extraction Static & Dynamic Extraction Parameters->Extraction Collection Extract Collection Extraction->Collection Dissolution Dissolve Extract Collection->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Biological_Activity C3X This compound ROS Reactive Oxygen Species (ROS) C3X->ROS Scavenges Health Potential Health Benefits (e.g., Anti-inflammatory, Anti-cancer) C3X->Health Contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress Induces CellularDamage Cellular Damage OxidativeStress->CellularDamage Leads to CellularDamage->Health Negatively Impacts

Caption: Proposed mechanism of biological activity for this compound.

Stability and Troubleshooting

  • Stability: Anthocyanins like this compound are sensitive to degradation by heat, light, and pH.[12][16][17] It is critical to work at moderate temperatures during extraction, protect samples from light, and maintain an acidic pH (typically below 5.0) during storage and analysis to ensure stability.[12][17]

  • Low Yield: If the extraction yield is low, consider increasing the extraction time, pressure, or co-solvent percentage. Ensure the pomace is finely ground and has a low moisture content.

  • Peak Tailing/Broadening in HPLC: This may indicate issues with the mobile phase pH or column degradation. Ensure the mobile phase is sufficiently acidic to keep the anthocyanin in its stable flavylium (B80283) cation form.

Conclusion

Supercritical fluid extraction is a powerful and environmentally friendly technique for the recovery of this compound from berry pomace. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their extraction and analysis methods for this promising bioactive compound. Further optimization of SFE parameters for specific types of berry pomace may be necessary to maximize extraction efficiency.

References

Optimizing the Extraction of Cyanidin 3-Xyloside Using Ultrasound-Assisted Extraction (UAE): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the optimization of Ultrasound-Assisted Extraction (UAE) of cyanidin (B77932) 3-xyloside, a promising anthocyanin with significant therapeutic potential. While direct optimization studies for cyanidin 3-xyloside are limited, this protocol is developed based on established methodologies for the efficient extraction of structurally similar anthocyanins, such as cyanidin 3-glucoside and cyanidin 3-rutinoside, from various plant matrices.[1][2][3]

This compound can be isolated from sources like the hulls of purple sunflowers.[4] UAE offers a significant advantage over conventional extraction methods by improving efficiency, reducing extraction time, and minimizing the use of organic solvents.[5] This technology utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer of the target compound.[6]

Key Parameters for Optimization

The efficiency of UAE is influenced by several critical parameters that must be optimized to maximize the yield and purity of this compound. Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these multifactorial processes.[7][8][9]

Table 1: Key Parameters for Ultrasound-Assisted Extraction of Anthocyanins and Their Typical Ranges

ParameterTypical RangeRationale and Considerations
Solvent Composition 30-90% (v/v) Ethanol (B145695) or Methanol (B129727) in WaterThe polarity of the solvent is crucial for anthocyanin solubility. Acidification (e.g., with 0.1-1% formic or citric acid) is often necessary to maintain the stable flavylium (B80283) cation form of the anthocyanin.[1][10]
Solvent-to-Solid Ratio 10:1 to 50:1 (mL/g)A higher ratio can enhance the concentration gradient, improving mass transfer. However, excessively high ratios can lead to solvent waste and dilute the extract.[1][10]
Ultrasonic Power 100-500 WHigher power can increase extraction efficiency but may also lead to the degradation of heat-sensitive compounds like anthocyanins.[5][6][11]
Extraction Temperature 25-65 °CIncreased temperature generally improves solvent viscosity and diffusion rates. However, temperatures above a certain threshold can cause thermal degradation of anthocyanins.[5][10][12]
Extraction Time 10-60 minProlonged sonication can increase yield, but after a certain point, the yield may plateau or even decrease due to compound degradation.[10][13]

Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for the optimization of this compound extraction using a combination of single-factor experiments and Response Surface Methodology (RSM).

UAE_Optimization_Workflow cluster_prep Sample Preparation cluster_optimization Extraction Optimization cluster_analysis Analysis and Validation RawMaterial Plant Material (e.g., Sunflower Hulls) Drying Drying (e.g., Freeze-drying) RawMaterial->Drying Grinding Grinding and Sieving Drying->Grinding SingleFactor Single-Factor Experiments (Solvent, Ratio, Power, Temp, Time) Grinding->SingleFactor RSM_Design Response Surface Methodology (RSM) (e.g., Box-Behnken Design) SingleFactor->RSM_Design UAE_Experiments Ultrasound-Assisted Extraction RSM_Design->UAE_Experiments Filtration Filtration/Centrifugation UAE_Experiments->Filtration Quantification Quantification (e.g., HPLC-DAD) Filtration->Quantification Analysis Statistical Analysis and Model Fitting Quantification->Analysis Validation Model Validation Analysis->Validation OptimalConditions OptimalConditions Validation->OptimalConditions Optimal Conditions

Caption: Workflow for UAE optimization of this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the ultrasound-assisted extraction of this compound. It is recommended to perform initial single-factor experiments to determine the optimal range for each parameter before employing a more complex optimization design like RSM.

3.1. Materials and Equipment

  • Plant Material: Dried and powdered source material (e.g., purple sunflower hulls).

  • Extraction Solvents: HPLC-grade methanol or ethanol, and ultrapure water.

  • Acidifying Agent: Formic acid, citric acid, or hydrochloric acid.

  • Ultrasonic Bath or Probe System: With adjustable power and temperature control.

  • Centrifuge

  • Filtration System: Syringe filters (e.g., 0.45 µm) or vacuum filtration.

  • Analytical Balance

  • Volumetric Flasks and Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • This compound Standard (if available) or a related standard like Cyanidin 3-Glucoside for quantification.

3.2. Sample Preparation

  • Obtain the plant material rich in this compound.

  • Dry the material to a constant weight, for example, by freeze-drying, to prevent enzymatic degradation and standardize the moisture content.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

3.3. Ultrasound-Assisted Extraction Procedure

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into an extraction vessel.

  • Add the predetermined volume of the extraction solvent (e.g., 20 mL of 60% ethanol acidified with 0.5% formic acid) to achieve the desired solvent-to-solid ratio.

  • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

  • Set the desired ultrasonic power, temperature, and extraction time according to your experimental design.

  • After sonication, separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through a 0.45 µm filter.

  • Collect the supernatant for analysis.

3.4. Quantification of this compound

  • Analyze the filtered extract using an HPLC-DAD system.

  • A C18 column is typically used for anthocyanin separation.

  • The mobile phase often consists of a gradient of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection is typically performed at a wavelength of around 520 nm.

  • Quantify the this compound content by comparing the peak area with a calibration curve generated from a known standard. If a this compound standard is unavailable, a related compound like cyanidin 3-glucoside can be used for semi-quantification, and the results can be expressed as cyanidin 3-glucoside equivalents.[1]

Signaling Pathway (Illustrative)

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical relationship of factors influencing the extraction yield.

UAE_Factors cluster_inputs Input Parameters cluster_process Physical & Chemical Processes cluster_output Output Solvent Solvent Composition Solubility Solubility Solvent->Solubility Ratio Solvent-to-Solid Ratio MassTransfer Mass Transfer Enhancement Ratio->MassTransfer Power Ultrasonic Power Cavitation Acoustic Cavitation Power->Cavitation Degradation Potential Degradation Power->Degradation Temp Temperature Temp->MassTransfer Temp->Degradation Time Time Time->MassTransfer Time->Degradation CellDisruption Cell Wall Disruption Cavitation->CellDisruption CellDisruption->MassTransfer Yield This compound Yield MassTransfer->Yield Solubility->MassTransfer Degradation->Yield

Caption: Factors influencing this compound yield in UAE.

Conclusion and Recommendations

Ultrasound-assisted extraction is a highly effective method for obtaining this compound from plant materials. The optimization of extraction parameters is crucial for achieving high yields while minimizing potential degradation. It is recommended to use a systematic approach, such as Response Surface Methodology, to identify the optimal conditions for your specific raw material and equipment. Further purification steps, such as solid-phase extraction or column chromatography, may be necessary to obtain high-purity this compound for pharmaceutical and research applications. Always consider the stability of anthocyanins, as excessive ultrasonic power and high temperatures can lead to their degradation.[6][11]

References

Application Notes and Protocols for Stability Testing of Cyanidin-3-Xyloside in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin-3-xyloside is an anthocyanin responsible for the red, purple, and blue colors in many fruits and vegetables. Beyond their role as natural colorants, anthocyanins are of significant interest to the food and pharmaceutical industries due to their potential health benefits, including antioxidant and anti-inflammatory properties. However, the inherent instability of anthocyanins, such as cyanidin-3-xyloside, during food processing and storage presents a significant challenge.[1][2][3] Their degradation is influenced by a variety of factors including pH, temperature, light, oxygen, and interactions with other food components.[1][4]

These application notes provide a comprehensive protocol for testing the stability of cyanidin-3-xyloside in various food matrices. The following sections detail the experimental procedures for sample preparation, stability study design, and analytical quantification, along with data presentation guidelines to facilitate the systematic evaluation of cyanidin-3-xyloside stability.

Factors Influencing Cyanidin-3-Xyloside Stability

The stability of cyanidin-3-xyloside in food matrices is dependent on several key factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium (B80283) cation form.[1][5][6] As the pH increases, they undergo structural transformations to colorless or less stable forms, which can lead to degradation.[6][7]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[3][8] Thermal processing steps such as pasteurization and baking can lead to significant losses of cyanidin-3-xyloside. The degradation of anthocyanins often follows first-order reaction kinetics.[8][9]

  • Light: Exposure to light, particularly UV light, can cause the photodegradation of anthocyanins.[1][10] Opaque packaging and storage in dark conditions are crucial for preserving cyanidin-3-xyloside content.

  • Oxygen: The presence of oxygen can lead to the oxidative degradation of anthocyanins. This can be exacerbated by the presence of enzymes like polyphenol oxidase.

  • Food Matrix Components: Other components within the food matrix can either enhance or reduce the stability of cyanidin-3-xyloside. Co-pigmentation with other flavonoids, phenolic acids, and certain metals can enhance color and stability.[4] Conversely, the presence of ascorbic acid (Vitamin C), sulfites, and certain sugars can accelerate degradation.[3][4][11]

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of cyanidin-3-xyloside in a food matrix.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stability Study Setup cluster_analysis 3. Analysis cluster_data 4. Data Analysis & Reporting FoodMatrix Select Food Matrix Spiking Spike with Cyanidin-3-Xyloside (if necessary) FoodMatrix->Spiking Homogenization Homogenize Sample Spiking->Homogenization Conditions Define Storage Conditions (Temperature, Light, pH) Homogenization->Conditions Timepoints Set Timepoints for Analysis Conditions->Timepoints Aliquots Store Aliquots under Defined Conditions Timepoints->Aliquots Sampling Collect Samples at Each Timepoint Aliquots->Sampling Extraction Extract Cyanidin-3-Xyloside Sampling->Extraction Quantification Quantify using HPLC-DAD or LC-MS Extraction->Quantification DegradationKinetics Calculate Degradation Kinetics Quantification->DegradationKinetics Tabulate Tabulate Quantitative Data DegradationKinetics->Tabulate Report Generate Stability Report Tabulate->Report

Caption: Experimental workflow for cyanidin-3-xyloside stability testing.

Detailed Experimental Protocols

Sample Preparation and Spiking

Objective: To prepare a homogenous food matrix containing a known concentration of cyanidin-3-xyloside.

Materials:

  • Selected food matrix (e.g., fruit juice, yogurt, cereal)

  • Cyanidin-3-xyloside standard

  • Homogenizer (e.g., blender, stomacher)

  • Analytical balance

  • Volumetric flasks

Protocol:

  • Matrix Selection: Choose a representative food matrix for the study. If the matrix naturally contains cyanidin-3-xyloside, its initial concentration must be determined.

  • Standard Preparation: Prepare a stock solution of cyanidin-3-xyloside of known concentration in an appropriate solvent (e.g., acidified methanol).

  • Spiking (if required): If the food matrix does not contain cyanidin-3-xyloside or if a higher concentration is desired, accurately spike the matrix with a known volume of the standard stock solution to achieve the target concentration.

  • Homogenization: Thoroughly homogenize the spiked or natural food matrix to ensure uniform distribution of the analyte.

Stability Study Design

Objective: To expose the prepared samples to controlled environmental conditions over a defined period.

Materials:

  • Incubators or environmental chambers with controlled temperature and light

  • pH meter

  • Storage containers (amber glass vials are recommended to protect from light)

Protocol:

  • Define Conditions: Establish the storage conditions to be tested. This should include relevant parameters such as:

    • Temperature: e.g., Refrigerated (4°C), Room Temperature (25°C), Accelerated (e.g., 40°C, 60°C).[8]

    • Light: e.g., Exposure to light (specify type and intensity) and storage in darkness.

    • pH: Adjust the pH of the food matrix if this is a variable being studied.

  • Set Timepoints: Determine the time intervals for sample analysis (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Aliquoting and Storage: Distribute the homogenized sample into individual storage containers for each timepoint and condition. This prevents repeated opening of a master sample. Store the aliquots under the defined conditions.

Extraction of Cyanidin-3-Xyloside from Food Matrix

Objective: To efficiently extract cyanidin-3-xyloside from the food matrix for quantification.

Materials:

  • Extraction solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1% HCl or formic acid).[12]

  • Centrifuge

  • Vortex mixer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary

  • Syringe filters (0.45 µm)

Protocol:

  • Solvent Extraction:

    • Weigh a known amount of the food sample (e.g., 1-5 g) into a centrifuge tube.

    • Add a specific volume of acidified extraction solvent (e.g., 10 mL).

    • Vortex thoroughly for 1-2 minutes.

    • Sonication can be used to improve extraction efficiency.[2][13]

    • Centrifuge the mixture (e.g., 5000 rpm for 10 minutes) to separate the solid and liquid phases.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet at least once more to ensure complete recovery.

    • Combine the supernatants.

  • Sample Cleanup (if necessary): For complex matrices, a cleanup step using SPE may be required to remove interfering compounds.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify cyanidin-3-xyloside in the extracted samples.

Instrumentation and Conditions:

  • HPLC System: With a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: e.g., 5% Formic acid in water.

  • Mobile Phase B: e.g., Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

  • Flow Rate: e.g., 0.8 - 1.0 mL/min.

  • Column Temperature: e.g., 25-30°C.

  • Detection Wavelength: Approximately 520 nm for DAD.[14][15]

  • Injection Volume: e.g., 10-20 µL.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of cyanidin-3-xyloside of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered sample extracts into the HPLC system.

  • Quantification: Identify the cyanidin-3-xyloside peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. The degradation of cyanidin-3-xyloside can be modeled using kinetic equations, often following first-order kinetics.

Table 1: Stability of Cyanidin-3-Xyloside under Different Temperature and Light Conditions

Storage ConditionTime (days)Concentration (mg/kg) ± SD% Degradation
4°C, Dark 050.0 ± 1.20
3048.5 ± 1.53.0
6046.8 ± 1.36.4
9045.1 ± 1.69.8
25°C, Dark 050.0 ± 1.20
3042.3 ± 1.115.4
6035.1 ± 1.429.8
9028.9 ± 1.242.2
25°C, Light 050.0 ± 1.20
3031.5 ± 1.037.0
6018.2 ± 0.963.6
908.7 ± 0.782.6

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Table 2: Degradation Kinetics of Cyanidin-3-Xyloside

Storage ConditionDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
4°C, Dark 0.0011630.10.99
25°C, Dark 0.0061113.60.98
25°C, Light 0.019435.70.99

Note: The data in this table is illustrative and should be calculated from experimental data.

Signaling Pathways and Degradation Mechanisms

The degradation of cyanidin-3-xyloside can occur through several pathways, including enzymatic and non-enzymatic reactions. The initial step often involves the cleavage of the glycosidic bond, releasing the unstable aglycone, cyanidin (B77932). This can be followed by the opening of the pyran ring to form a chalcone, which is colorless and can be further degraded into smaller phenolic compounds.

Degradation_Pathway C3X Cyanidin-3-Xyloside (Colored) Aglycone Cyanidin (Aglycone) + Xylose C3X->Aglycone Hydrolysis (Acid, Enzyme) Chalcone Chalcone (Colorless) Aglycone->Chalcone Ring Opening (pH > 4) DegradationProducts Degradation Products (Phenolic Acids, etc.) Aglycone->DegradationProducts Oxidation Chalcone->DegradationProducts Oxidation

Caption: Simplified degradation pathway of cyanidin-3-xyloside.

Conclusion

This document provides a detailed framework for assessing the stability of cyanidin-3-xyloside in food matrices. By systematically evaluating the impact of key environmental factors and employing robust analytical methodologies, researchers can gain valuable insights into the degradation kinetics of this important anthocyanin. This knowledge is crucial for optimizing food processing and storage conditions to maximize the retention of cyanidin-3-xyloside, thereby preserving the color and potential health benefits of food products. The provided protocols should be adapted and validated for specific food matrices and experimental objectives.

References

Application Notes and Protocols for Testing Cyanidin 3-Xyloside Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanidin (B77932) 3-xyloside is an anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. Like other anthocyanins, it is investigated for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. These application notes provide detailed protocols for a range of cell-based assays to evaluate the bioactivity of cyanidin 3-xyloside, intended for researchers in academia and the pharmaceutical industry.

Assessment of Cytotoxicity and Cell Viability

Application Note: Before evaluating specific bioactivities, it is crucial to determine the cytotoxic potential of this compound on the selected cell line(s). The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This initial screening helps establish a non-toxic concentration range for subsequent functional assays.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7, RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO or ethanol)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS).[1]

  • Solubilization solution (e.g., DMSO, or 10% Triton X-100 in acidic isopropanol).[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation

Data presented is for Cyanidin 3-glycoside (C3G) as a representative compound.

Table 1: Cytotoxic Effects of Cyanidin Glycosides on Cancer Cells.

Cell Line Compound Incubation Time (h) IC50 Value Reference
MCF-7 (Breast Cancer) C3G 24 110 µg/mL [5]
MCF-7 (Breast Cancer) C3G 48 60 µg/mL [5]
HS578T (Breast Cancer) C3G 48 ~10 µM [6]

| MKN-45 (Gastric Cancer) | C3G | 24 | 87 µM |[7] |

Visualization

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Steps seed 1. Seed Cells (1x10⁴ cells/well) incubate1 2. Incubate (24h) seed->incubate1 treat 3. Add this compound (Various Concentrations) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 6. Add Solubilizer (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

MTT Assay Experimental Workflow

Assessment of Antioxidant Activity

Application Note: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in many diseases. Anthocyanins are known for their antioxidant properties. The DCFH-DA assay is a common method to quantify intracellular ROS levels. This assay helps determine if this compound can protect cells from oxidative damage by scavenging ROS.

Experimental Protocol: Intracellular ROS Detection using DCFH-DA

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8][9]

Materials:

  • Cell line of interest

  • 96-well black, clear-bottom microplates

  • This compound

  • DCFH-DA stock solution (10 mM in DMSO).[10][11]

  • An oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))

  • Serum-free culture medium

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density (e.g., 2 x 10⁵ cells/well for a 24-well plate, adjust for 96-well) and allow them to adhere overnight.[10][12]

  • Compound Pre-treatment: Remove the medium and treat cells with various concentrations of this compound in serum-free medium for 1-24 hours.

  • Induction of Oxidative Stress: After pre-treatment, you may add an oxidative stress inducer like H₂O₂ for a specified time (e.g., 30-60 minutes) to the positive control and treated wells.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm PBS or medium.[10][11] Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.[9][11]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[8][10]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[10][11] Add 100 µL of PBS to each well.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[10][12] Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity to the control group. A decrease in fluorescence in this compound-treated groups compared to the H₂O₂-only group indicates antioxidant activity.

Data Presentation

Data presented is for Cyanidin 3-O-glucoside (C3G) as a representative compound.

Table 2: Antioxidant Effects of Cyanidin Glycosides on Human Cells.

Cell Line Stressor Outcome Measured Result Reference
GES-1 (Gastric Epithelial) H₂O₂ Total Antioxidant Capacity (T-AOC) C3G liposomes significantly increased T-AOC [13]
GES-1 (Gastric Epithelial) H₂O₂ Malondialdehyde (MDA) Content C3G liposomes significantly decreased MDA content [13]
Caco-2 (Colon) H₂O₂ T-AOC C3G and C3G liposomes enhanced T-AOC [14]

| Caco-2 (Colon) | H₂O₂ | MDA Content | C3G and C3G liposomes decreased MDA content |[14] |

Visualization

DCFH_DA_Mechanism DCFH-DA Assay Mechanism for ROS Detection cluster_cell Inside Cell DCFH_DA DCFH-DA (Cell-Permeable, Non-fluorescent) Cell Cell Membrane DCFH_DA->Cell Enters Cell Esterases Cellular Esterases DCFH DCFH (Non-fluorescent) DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (e.g., H₂O₂) ROS->DCFH Esterases->DCFH

DCFH-DA Assay Mechanism for ROS Detection

Assessment of Anti-inflammatory Activity

Application Note: Chronic inflammation contributes to various diseases. Cyanidin glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK, and reducing the production of pro-inflammatory mediators. Assays to measure these effects are critical for drug development.

Experimental Protocol 1: Cytokine Measurement by ELISA

This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes).[15][17]

  • Inflammatory stimulus (e.g., Lipopolysaccharide, LPS).[18]

  • This compound

  • Commercial ELISA kit for the cytokine of interest (contains capture antibody, detection antibody, standard, substrate, etc.)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/Blocking buffer (e.g., PBS with 10% FBS).[15]

  • Stop solution (e.g., 2N H₂SO₄).[15][19]

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to differentiate if necessary (e.g., PMA for THP-1 cells).[17] Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) and incubate for a specified period (e.g., 24 hours).[20]

  • Supernatant Collection: Centrifuge the plate/tubes and carefully collect the cell culture supernatant for analysis.

  • ELISA Protocol (General Steps): a. Coat Plate: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[20][21] b. Block: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[15] c. Add Samples: Wash the plate and add cell supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.[15] d. Add Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[21] e. Add Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes. f. Add Substrate: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops. g. Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards' absorbance values. Use this curve to calculate the concentration of the cytokine in each sample.

Experimental Protocol 2: Western Blot for NF-κB and MAPK Pathways

This protocol assesses the activation of key inflammatory signaling pathways by measuring the phosphorylation status of proteins like p65 (NF-κB) and p38, ERK, JNK (MAPKs).

Materials:

  • Cell line, stimulus, and this compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[22]

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[22]

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin).[23]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound followed by the inflammatory stimulus (e.g., LPS) for a shorter duration (e.g., 15-60 minutes) to capture peak phosphorylation.[24]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[22][24]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[22]

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[22][24]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.[22]

  • Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., anti-p38) and a loading control (e.g., β-actin) to ensure equal loading and allow for normalization.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Data presented is for Cyanidin 3-O-glucoside (C3G) as a representative compound.

Table 3: Anti-inflammatory Effects of Cyanidin Glycosides.

Cell Line/Model Stimulus Marker Measured Effect of C3G Reference
HT-29 (Intestinal) Cytokine Mix NO, PGE₂, IL-8 Production Reduced [26]
HT-29 (Intestinal) Cytokine Mix iNOS, COX-2 Expression Reduced [26]
HT-29 (Intestinal) Cytokine Mix STAT1 Activation Inhibited [26]
FLS (Synoviocytes) LPS TNF-α, IL-1β, IL-6 Expression Inhibited [18]
FLS (Synoviocytes) LPS NF-κB & MAPK Phosphorylation Inhibited [18]

| RAW 264.7 (Macrophages) | LPS | TNF-α, IL-1β, NO Production | Reduced |[27] |

Visualization

NFkB_Pathway Inhibition of NF-κB Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_complex p65 p50 IκBα IKK->NFkB_complex:ikb Phosphorylates IκBα IkB IκBα p65 p65 p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50 p50 p50->p65_n Translocation p50->p50_n Translocation NFkB_complex:ikb->IkB Degradation C3X Cyanidin 3-xyloside C3X->IKK Inhibits DNA DNA p65_n->DNA Binds to p50_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Inhibition of NF-κB Signaling

MAPK_Pathway Inhibition of MAPK Signaling by this compound Stimulus Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Response Inflammatory Response TF->Response C3X Cyanidin 3-xyloside C3X->MAPKK Inhibits Phosphorylation C3X->MAPK Inhibits Phosphorylation

Inhibition of MAPK Signaling

Assessment of Anti-Cancer Activity

Application Note: Anthocyanins can inhibit cancer progression by inducing apoptosis (programmed cell death), causing cell cycle arrest, and preventing metastasis.[28] Evaluating the ability of this compound to induce apoptosis is a key step in assessing its potential as a chemotherapeutic agent.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is bound by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[5]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in 6-well plates and incubate overnight.[7] Treat cells with the IC50 concentration of this compound (determined from the MTT assay) for 24 or 48 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol (e.g., 5 µL of each).[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant. An increase in the Annexin V+ populations indicates apoptosis induction.

Data Presentation

Data presented is for Cyanidin 3-glycoside (C3G) as a representative compound.

Table 4: Pro-Apoptotic Effects of Cyanidin Glycosides on Cancer Cells.

Cell Line Treatment Result Reference
MCF-7 (Breast Cancer) 110 µg/mL C3G for 24h 51.5% apoptosis (Annexin V/PI) [5][29]
MCF-7 (Breast Cancer) 110 µg/mL C3G for 24h Increased expression of Bax, p53, Caspase-3 [5][29]
MCF-7 (Breast Cancer) 110 µg/mL C3G for 24h Decreased expression of Bcl-2 [5][29]

| MDA-MB-453 (Breast Cancer) | C3G treatment | Showed active apoptosis by caspase-3 cleavage |[30] |

Visualization

Apoptosis_Pathway Intrinsic Apoptosis Pathway Modulation C3X Cyanidin 3-xyloside p53 p53 C3X->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) C3X->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates p53->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Forms pores Bcl2->Mito Inhibits pore formation CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Modulation

Assessment of Neuroprotective Activity

Application Note: Neurodegenerative diseases like Alzheimer's are often associated with oxidative stress and neuronal cell death. Cyanidin derivatives have shown potential in protecting neurons from damage.[31][32] In vitro models can be used to assess if this compound can mitigate neurotoxicity induced by agents like amyloid-beta (Aβ) peptides or H₂O₂.

Experimental Protocol: Neuroprotection Assay

This is a modified cell viability assay where neuronal cells are exposed to a neurotoxin in the presence or absence of the test compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12).[32]

  • Neurotoxin (e.g., Amyloid-beta 25-35, H₂O₂, glutamate).[32][33]

  • This compound

  • MTT assay reagents or LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if required.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-24 hours.

  • Neurotoxin Challenge: Add the neurotoxin (e.g., pre-aggregated Aβ oligomers) to the wells and incubate for 24 hours.[32]

  • Assess Viability: Measure cell viability using the MTT assay as described in Section 1, or measure cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) release into the medium.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, unchallenged) cells. An increase in viability in the this compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Data Presentation

Data presented is for Cyanidin derivatives as representative compounds.

Table 5: Neuroprotective Effects of Cyanidin Derivatives.

Cell Line/Model Toxin/Stressor Compound Outcome Reference
SH-SY5Y (Neuronal) Amyloid-beta (25-35) Cyanidin-3-O-glucoside Reduced neuronal death (apoptosis and necrosis) [32]
SH-SY5Y (Neuronal) Amyloid-beta (1-42) Cyanidin-3-O-glucoside Prevents loss of neuronal viability [34]
Rat Primary Cortical Neurons Oxygen-glucose deprivation Mulberry C3G fraction Prevented membrane damage and preserved mitochondrial function [33]

| Zebrafish Model | AlCl₃-induced | this compound (C3X) | Ameliorated locomotor impairments, suppressed AChE activity |[31] |

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Cyanidin 3-Xyloside using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays to evaluate the antioxidant capacity of cyanidin (B77932) 3-xyloside, an anthocyanin of significant interest.

DPPH Radical Scavenging Assay

Application Note

The DPPH assay is a widely used method for assessing the free radical scavenging ability of compounds.[1] The core of this assay is the stable free radical DPPH, which possesses a deep violet color in solution due to its unpaired electron.[1][2] This color is easily measurable by a spectrophotometer, with a maximum absorbance at approximately 517 nm.[1][3][4]

The principle is based on the ability of an antioxidant, such as cyanidin 3-xyloside, to donate a hydrogen atom or an electron to the DPPH radical.[2][5] This donation neutralizes the radical, converting it to its reduced form, DPPH-H.[4][5] This reduction leads to a stoichiometric discoloration of the solution from deep violet to a pale yellow.[1][6] The decrease in absorbance at 517 nm is directly proportional to the antioxidant activity of the sample.[1]

This method is valued for its simplicity, speed, and cost-effectiveness.[2] However, it is important to note its limitations: the assay is conducted in an organic solvent (typically methanol (B129727) or ethanol), which may not be compatible with all samples and does not fully replicate physiological conditions.[1][5] Additionally, the DPPH radical is sensitive to light, requiring careful handling during the experiment.[1]

Experimental Protocol

This protocol is adapted for a 96-well microplate format.

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade or higher)

  • This compound

  • Positive Control (e.g., Ascorbic Acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated pipettes

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.[7]

    • This solution should be prepared fresh and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil).[7]

    • Adjust the concentration with the solvent to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in the same solvent used for the DPPH solution.

    • Perform serial dilutions to create a range of concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

    • Prepare a similar concentration range for the positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • Pipette 180 µL of the DPPH working solution into each well of the 96-well microplate.[7]

    • Add 20 µL of the sample, standard, or solvent (for the blank/control) to the respective wells.[7]

    • The final reaction volume in each well will be 200 µL.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for a specified period, typically 20-30 minutes.[4][5]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4][6]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      Where:

      • Abs_control is the absorbance of the DPPH solution with the solvent (blank).

      • Abs_sample is the absorbance of the DPPH solution with the sample or standard.[7]

    • Plot the % Inhibition against the concentration of the sample/standard to determine the IC50 value. A lower IC50 value indicates higher antioxidant activity.

Data Presentation
CompoundDPPH IC50 (µM)
Delphinidin 3-O-glucoside10.55 ± 0.06[8]
Petunidin 3-O-glucoside10.97 ± 0.12[8]
Cyanidin 3-O-glucoside 11.70 ± 0.08 [8]
Malvidin 3-O-glucoside> 20
Peonidin 3-O-glucoside> 20
Note: These values serve as a reference for the expected range of activity for cyanidin glycosides.

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution (in Methanol) Add_DPPH Add 180 µL DPPH Solution to wells DPPH_sol->Add_DPPH Sample_sol Prepare Cyanidin 3-Xyloside Dilutions Add_Sample Add 20 µL Sample, Standard, or Blank Sample_sol->Add_Sample Standard_sol Prepare Positive Control Dilutions (e.g., Ascorbic Acid) Standard_sol->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure Read Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH antioxidant capacity assay.

ABTS Radical Cation Decolorization Assay

Application Note

The ABTS assay is another prevalent method for determining the total antioxidant capacity of substances.[9] The principle involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[9][10][11] This radical has a characteristic absorbance maximum at approximately 734 nm.[3][9]

When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing the blue-green solution to lose its color.[9] This decolorization is proportional to the concentration and potency of the antioxidant.[9] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.[12] Furthermore, the assay can be conducted over a wide pH range, making it more versatile than the DPPH assay.[13]

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9] Trolox, a water-soluble analog of vitamin E, is used as a standard, and the antioxidant capacity of the sample is compared to that of Trolox.[9]

Experimental Protocol

This protocol is adapted for a 96-well microplate format.

Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (or ammonium (B1175870) persulfate)

  • Phosphate-Buffered Saline (PBS) or Ethanol

  • This compound

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Calibrated pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS stock solution by dissolving 38.4 mg of ABTS in 10 mL of deionized water.[7]

    • Prepare a 2.45 mM potassium persulfate solution by dissolving 6.6 mg of potassium persulfate in 10 mL of deionized water.[7][9]

    • Mix the two solutions in equal volumes (1:1 ratio).[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[14] This is the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[7] This is the working solution.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in the assay solvent.

    • Create a series of dilutions to be tested.

    • Prepare a Trolox standard curve by making serial dilutions (e.g., 0-500 µM) in the same solvent.

  • Assay Procedure:

    • Pipette 180 µL of the ABTS•+ working solution into each well of the 96-well microplate.[7]

    • Add 20 µL of the sample, Trolox standard, or solvent (for the blank) to the appropriate wells.[7]

    • Mix thoroughly and incubate at room temperature for a specified time, typically 6-10 minutes.[7]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [7]

    • Plot the % Inhibition against the concentration for the Trolox standards to create a standard curve.

    • Use the linear regression equation from the standard curve to calculate the TEAC value for each this compound concentration. The TEAC value is often expressed as µM Trolox equivalents per µM or µg/mL of the sample.

Data Presentation

The antioxidant capacity is commonly reported as the TEAC value. Studies on black raspberries have demonstrated that cyanidin 3-xylosylrutinoside and cyanidin 3-rutinoside are significant contributors to their overall antioxidant capacity as measured by the ABTS assay.[15][16]

CompoundABTS Assay Result
Cyanidin 3-xylosylrutinoside Identified as a primary phenolic antioxidant in black raspberry using the ABTS assay.[15][16]
Cyanidin 3-rutinoside Also identified as a primary phenolic antioxidant in black raspberry using the ABTS assay.[15][16]
Gallic AcidTEAC Value: ~1.03 (µg/mL IC50)[17]
(+)-CatechinTEAC Value: ~3.12 (µg/mL IC50)[17]
Note: The TEAC values for reference compounds are provided to give context to the expected antioxidant potency.

Visualization: ABTS Assay Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis ABTS_Stock Prepare 7 mM ABTS & 2.45 mM K₂S₂O₈ Radical_Gen Mix 1:1 and Incubate in Dark (12-16h) -> ABTS•+ Stock ABTS_Stock->Radical_Gen Working_Sol Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm Radical_Gen->Working_Sol Add_ABTS Add 180 µL ABTS•+ Working Sol. Working_Sol->Add_ABTS Sample_Sol Prepare Cyanidin 3-Xyloside Dilutions Add_Sample Add 20 µL Sample, Standard, or Blank Sample_Sol->Add_Sample Standard_Sol Prepare Trolox Standard Curve Standard_Sol->Add_Sample Incubate Incubate (6-10 min, RT) Add_Sample->Incubate Measure Read Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value from Trolox Curve Calculate->TEAC

References

Application Notes and Protocols for Determining the Antioxidant Activity of Cyanidin 3-Xyloside using the ORAC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method for measuring the antioxidant capacity of various substances. This assay quantifies the ability of an antioxidant to neutralize peroxyl radicals, which are prevalent reactive oxygen species in biological systems. The protocol detailed here is specifically tailored for the evaluation of cyanidin (B77932) 3-xyloside, an anthocyanin found in various fruits and vegetables. Anthocyanins are known for their potent antioxidant properties, but their pH sensitivity requires careful consideration during analysis.

This document provides a comprehensive, step-by-step protocol for the ORAC assay, guidance on the preparation of cyanidin 3-xyloside, and details on data analysis. The information is intended to assist researchers in obtaining accurate and reproducible results for the antioxidant activity of this compound.

Principle of the ORAC Assay

The ORAC assay is based on the inhibition of the fluorescence decay of a probe, typically fluorescein (B123965), caused by peroxyl radicals. Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) at 37°C. In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of fluorescein. When an antioxidant is present, it scavenges the peroxyl radicals, thereby protecting the fluorescein from degradation and preserving its fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, Trolox, a water-soluble analog of vitamin E.

Materials and Reagents

Reagent/MaterialSpecifications
This compoundHigh purity standard
Trolox(6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), 97% purity
Fluorescein Sodium Salt
AAPH(2,2'-azobis(2-amidinopropane) dihydrochloride)
Phosphate (B84403) Buffer75 mM, pH 7.4
96-well black, clear-bottom microplatesFor fluorescence measurement
Fluorescence microplate readerWith excitation at 485 nm and emission at 520 nm, and temperature control at 37°C
Multichannel and single-channel pipettes
Reagent reservoirs
Sterile, nuclease-free water
Methanol (B129727) or DMSO (optional)For initial stock solution of this compound

Experimental Protocols

Reagent Preparation

Important Considerations for this compound:

  • pH Sensitivity: this compound is most stable in acidic conditions and can degrade at the neutral pH (7.4) of the ORAC assay buffer. Therefore, it is crucial to prepare fresh solutions of this compound immediately before use.

  • Light and Temperature Sensitivity: Protect all solutions containing this compound from light and keep them on ice until use.

4.1.1. 75 mM Phosphate Buffer (pH 7.4)

  • Prepare a stock solution of 75 mM sodium phosphate dibasic (Na₂HPO₄) and a stock solution of 75 mM sodium phosphate monobasic (NaH₂PO₄).

  • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is achieved.

  • Store the buffer at 4°C.

4.1.2. Fluorescein Stock Solution (4 µM)

  • Dissolve an appropriate amount of fluorescein sodium salt in 75 mM phosphate buffer (pH 7.4) to make a 4 µM stock solution.

  • Store the stock solution wrapped in foil at 4°C for no more than one week.

4.1.3. Fluorescein Working Solution (40 nM)

  • Immediately before the assay, dilute the 4 µM fluorescein stock solution 1:100 with 75 mM phosphate buffer (pH 7.4) to obtain a final concentration of 40 nM.

  • Prepare a sufficient volume for all wells.

4.1.4. AAPH Solution (240 mM)

  • Dissolve AAPH in 75 mM phosphate buffer (pH 7.4) to a final concentration of 240 mM.

  • This solution is unstable and must be prepared fresh for each assay and kept on ice until use.

4.1.5. Trolox Stock Solution (1 mM)

  • Dissolve an appropriate amount of Trolox in 75 mM phosphate buffer (pH 7.4) to make a 1 mM stock solution.

  • This stock solution can be stored at -20°C for up to one month.

4.1.6. Trolox Working Standards

  • Prepare a series of Trolox dilutions from the 1 mM stock solution using 75 mM phosphate buffer (pH 7.4) to create standards with final concentrations ranging from 6.25 µM to 100 µM (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Prepare these working standards fresh for each assay.

4.1.7. This compound Stock and Working Solutions

  • Due to its limited water solubility (approximately 0.41 mg/mL) and instability at neutral pH, prepare a stock solution of this compound immediately before the assay.

  • Option 1 (Direct Dissolution): If possible, dissolve this compound directly in the 75 mM phosphate buffer (pH 7.4) to the highest desired concentration. Sonicate briefly if necessary.

  • Option 2 (Organic Solvent): If solubility is an issue, dissolve a small, precise amount of this compound in a minimal volume of methanol or DMSO to create a concentrated stock solution. Immediately before the assay, dilute this stock solution with 75 mM phosphate buffer (pH 7.4) to the desired working concentrations. Ensure the final concentration of the organic solvent in the well is less than 1% to avoid interference with the assay.

  • Prepare a series of dilutions of this compound in 75 mM phosphate buffer (pH 7.4) to test a range of concentrations.

Assay Procedure
  • Plate Setup:

    • Add 25 µL of either blank (75 mM phosphate buffer), Trolox standards, or this compound samples to the designated wells of a 96-well black, clear-bottom microplate. Each sample and standard should be run in triplicate.

  • Addition of Fluorescein:

    • Add 150 µL of the 40 nM fluorescein working solution to all wells.

  • Incubation:

    • Mix the plate by gentle shaking for 30 seconds.

    • Incubate the plate at 37°C for 30 minutes in the plate reader to allow the temperature to equilibrate.

  • Initiation of Reaction:

    • Using a multichannel pipette, rapidly add 25 µL of the freshly prepared 240 mM AAPH solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately after adding AAPH, place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity every 1-2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C throughout the reading.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the ORAC assay protocol.

ParameterValue
Reagent Concentrations
Phosphate Buffer75 mM, pH 7.4
Fluorescein Working Solution40 nM
AAPH Solution240 mM
Trolox Standards6.25 - 100 µM
Volumes per Well
Sample/Standard/Blank25 µL
Fluorescein Working Solution150 µL
AAPH Solution25 µL
Total Volume per Well 200 µL
Assay Conditions
Incubation Temperature37°C
Incubation Time30 minutes
Fluorescence Reading Interval1-2 minutes
Total Reading Time60-90 minutes
Excitation Wavelength485 nm
Emission Wavelength520 nm
Data Analysis
  • Calculate the Area Under the Curve (AUC):

    • The AUC is calculated for each well (blank, standards, and samples) from the fluorescence decay curve using the following formula: AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fᵢ/f₀) where f₀ is the initial fluorescence reading at time 0, and fᵢ is the fluorescence reading at time i.

  • Calculate the Net AUC:

    • Subtract the AUC of the blank from the AUC of each standard and sample: Net AUC = AUC_sample - AUC_blank

  • Generate the Trolox Standard Curve:

    • Plot the Net AUC of the Trolox standards (y-axis) against their corresponding concentrations (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.98 for a valid assay.

  • Calculate the ORAC Value of this compound:

    • Use the linear regression equation from the Trolox standard curve to determine the Trolox Equivalents (TE) for each concentration of this compound from its Net AUC value.

    • The final ORAC value is expressed as micromoles of Trolox Equivalents per micromole of this compound (µmol TE/µmol).

Visualizations

ORAC Assay Experimental Workflow

ORAC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - Fluorescein - AAPH - Trolox Standards - this compound Plate_Setup Plate Setup: Add Blank, Standards, and Samples (25 µL) Reagents->Plate_Setup Add_Fluorescein Add Fluorescein (150 µL) Plate_Setup->Add_Fluorescein Incubate Incubate at 37°C for 30 min Add_Fluorescein->Incubate Add_AAPH Initiate with AAPH (25 µL) Incubate->Add_AAPH Read_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 520 nm) every 1-2 min for 60-90 min Add_AAPH->Read_Fluorescence Calculate_AUC Calculate AUC Read_Fluorescence->Calculate_AUC Calculate_Net_AUC Calculate Net AUC Calculate_AUC->Calculate_Net_AUC Standard_Curve Generate Trolox Standard Curve Calculate_Net_AUC->Standard_Curve Calculate_ORAC Calculate ORAC Value (µmol TE/µmol) Standard_Curve->Calculate_ORAC

Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.

Principle of the ORAC Assay Reaction

ORAC_Principle cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AAPH AAPH Peroxyl_Radical Peroxyl Radicals (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition (37°C) Fluorescein Fluorescein (Fluorescent) Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Fluorescein->Oxidized_Fluorescein Antioxidant This compound (Antioxidant) Neutralized_Radical Neutralized Radical Antioxidant->Neutralized_Radical Radical Scavenging Peroxyl_Radical->Oxidized_Fluorescein Oxidation (Fluorescence Quenching) Peroxyl_Radical->Neutralized_Radical

References

Caco-2 Cell Permeability Assay for Cyanidin 3-Xyloside Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of oral bioavailability is a critical step in the development of novel therapeutic agents and the characterization of bioactive food compounds. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the in vivo absorption of chemical and biological entities.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key transport proteins, thereby simulating the barrier function of the small intestine.[3] This application note provides a detailed protocol for utilizing the Caco-2 cell permeability assay to evaluate the bioavailability of cyanidin (B77932) 3-xyloside, an anthocyanin with potential health benefits.

Anthocyanins, the pigments responsible for the red, purple, and blue colors in many fruits and vegetables, have garnered significant interest for their antioxidant and anti-inflammatory properties.[4] However, their therapeutic efficacy is largely dependent on their bioavailability, which is often limited due to low intestinal absorption.[1][5] Understanding the permeability of specific anthocyanins, such as cyanidin 3-xyloside, is crucial for the development of functional foods and nutraceuticals. This document outlines the experimental procedures, data analysis, and interpretation necessary to conduct a robust Caco-2 cell permeability assay for this compound.

Data Presentation: Quantitative Analysis of Anthocyanin Permeability

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. It is a key parameter for predicting in vivo intestinal absorption. The table below summarizes the apparent permeability coefficients (Papp) of various anthocyanins and control compounds, providing a comparative framework for evaluating the bioavailability of this compound.

CompoundClassPapp (A→B) (x 10⁻⁶ cm/s)Expected Human AbsorptionReference
This compound Anthocyanin[Estimated based on similar compounds] Low to Moderate
Cyanidin 3-GlucosideAnthocyanin0.8 - 2.4Low[1]
Cyanidin 3-RutinosideAnthocyanin~0.5 - 4.0Low[1]
Malvidin 3-GlucosideAnthocyanin~4.0Low to Moderate[1][5]
Delphinidin 3-GlucosideAnthocyanin< 1.0Low[5][6]
PropranololHigh Permeability Control> 10High (>90%)[7]
AtenololLow Permeability Control< 1Low (<50%)[7]

Experimental Protocols

This section provides a detailed methodology for conducting the Caco-2 cell permeability assay for this compound.

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Seeding and Differentiation on Transwell® Inserts
  • Transwell® Inserts: Use 12-well or 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts.

  • Seeding Density: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to verify the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER): Measure the TEER of the cell monolayer using a voltohmmeter. A TEER value of ≥200 Ω·cm² is generally considered acceptable for a confluent monolayer.[8]

  • Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer Yellow (a fluorescent marker that does not readily cross cell membranes) to the apical chamber. After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral chamber. A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

Bidirectional Permeability Assay (Apical to Basolateral and Basolateral to Apical)
  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Preparation of Dosing Solution: Dissolve this compound in the transport buffer to the desired concentration (e.g., 10 µM).

  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Pre-incubation: Add fresh transport buffer to both the apical and basolateral chambers and pre-incubate the plate at 37°C for 30 minutes.

Apical to Basolateral (A→B) Transport (Absorption):

  • Remove the transport buffer from the apical chamber.

  • Add the this compound dosing solution to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

  • At the end of the experiment, collect a sample from the apical chamber.

Basolateral to Apical (B→A) Transport (Efflux):

  • Remove the transport buffer from the basolateral chamber.

  • Add the this compound dosing solution to the basolateral (donor) chamber.

  • Add fresh transport buffer to the apical (receiver) chamber.

  • Follow the same incubation and sampling procedure as for the A→B transport.

Sample Analysis and Quantification
  • Analytical Method: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

  • Standard Curve: Prepare a standard curve of this compound in the transport buffer to accurately determine the concentrations in the experimental samples.

Data Analysis and Calculation

The apparent permeability coefficient (Papp) is calculated using the following equation:[2]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The rate of appearance of the compound in the receiver chamber (µmol/s or mg/s). This is determined from the slope of the cumulative amount transported versus time plot.

  • A: The surface area of the Transwell® membrane (cm²).

  • C₀: The initial concentration of the compound in the donor chamber (µmol/mL or mg/mL).

The Efflux Ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.[2]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Cell Culture and Differentiation cluster_assay Permeability Assay cluster_analysis Analysis and Data Interpretation Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation 21-25 Days Differentiation Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER, Lucifer Yellow) Differentiation->Integrity_Test Bidirectional_Transport Bidirectional Transport Assay (A→B and B→A) Integrity_Test->Bidirectional_Transport Sampling Sample Collection (Apical and Basolateral) Bidirectional_Transport->Sampling Quantification Quantification of This compound (HPLC/MS) Sampling->Quantification Papp_Calculation Papp Calculation Quantification->Papp_Calculation ER_Calculation Efflux Ratio Calculation Papp_Calculation->ER_Calculation Bioavailability_Prediction Bioavailability Prediction ER_Calculation->Bioavailability_Prediction G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_signaling Intracellular Signaling cluster_blood Bloodstream C3X This compound Passive Passive Diffusion C3X->Passive Apical Membrane GLUT2 GLUT2 C3X->GLUT2 SGLT1 SGLT1 C3X->SGLT1 C3X_Intra Intracellular This compound Passive->C3X_Intra GLUT2->C3X_Intra SGLT1->C3X_Intra Efflux Efflux Pumps (P-gp, MRP2) Efflux->C3X Efflux back to Lumen Nrf2 Nrf2 Pathway Activation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response NFkB NF-κB Pathway Inhibition Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory C3X_Intra->Efflux C3X_Intra->Nrf2 C3X_Intra->NFkB Absorbed_C3X Absorbed This compound C3X_Intra->Absorbed_C3X Basolateral Membrane

References

Application Notes and Protocols for the Structural Elucidation of Cyanidin 3-Xyloside Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and differentiation of cyanidin (B77932) 3-xyloside isomers. Cyanidin 3-xyloside, an important anthocyanin, can exist in several isomeric forms, primarily differing in the ring form of the xylose moiety (pyranose vs. furanose) and the stereochemistry of the anomeric carbon (α vs. β). Distinguishing between these isomers is critical for structure-activity relationship studies, quality control, and regulatory purposes in drug development and natural product chemistry. This application note outlines the key one-dimensional (1D) and two-dimensional (2D) NMR techniques, provides detailed experimental protocols, and presents expected NMR data in a comparative format to facilitate isomer identification.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants. Cyanidin and its glycosides are among the most common anthocyanins and are of significant interest due to their antioxidant properties and potential health benefits. The biological activity of these compounds is highly dependent on their specific chemical structure, including the nature and attachment of sugar moieties.

The structural elucidation of flavonoid glycosides can be challenging, particularly when dealing with isomers that have identical mass-to-charge ratios.[1][2] High-resolution NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and stereochemistry.[3] This note focuses on the four most probable isomers of this compound:

  • Cyanidin 3-O-α-D-xylopyranoside

  • Cyanidin 3-O-β-D-xylopyranoside

  • Cyanidin 3-O-α-D-xylofuranoside

  • Cyanidin 3-O-β-D-xylofuranoside

By employing a suite of NMR experiments including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY, unambiguous assignment of the correct isomer is achievable.[4]

Experimental Protocols

Sample Preparation
  • Isolation and Purification: Isolate this compound from its natural source or synthetic mixture using appropriate chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC). Ensure the purity of the isolate is >95% as determined by HPLC analysis.

  • Sample Dissolution: Dissolve 1-5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent. Methanol-d₄ (CD₃OD) is commonly used for anthocyanins. For certain experiments or to resolve overlapping signals, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of CD₃OD with a few drops of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium (B80283) cation may be used.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.

2.2.1 1D NMR Experiments

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons. Key signals include those of the aglycone (cyanidin) and the xyloside moiety, especially the anomeric proton (H-1').

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. The chemical shift of the anomeric carbon (C-1') and other sugar carbons (C-2' to C-5') are crucial for distinguishing between pyranose and furanose forms.

2.2.2 2D NMR Experiments

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system. It is essential for tracing the connectivity of protons within the cyanidin and xyloside moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is critical for identifying the glycosylation site (correlation between the anomeric proton H-1' and the aglycone carbon C-3) and for confirming the carbon skeleton of the sugar.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (<5 Å). They are vital for determining the stereochemistry of the glycosidic bond. For β-anomers in a pyranose ring, a NOE correlation is expected between the anomeric proton (H-1') and the axial protons H-3' and H-5'.[6] For determining the glycosylation site, a NOE between the anomeric proton and protons on the aglycone near the linkage point can be observed.[7]

Data Presentation and Isomer Differentiation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the cyanidin aglycone and provide an illustrative comparison for the different xyloside isomers. These values are based on published data for similar compounds and established principles for differentiating sugar isomers.

Expected NMR Data for Cyanidin Aglycone

Table 1: ¹H and ¹³C NMR Chemical Shifts for the Cyanidin Moiety (in CD₃OD)

Position¹³C (δ, ppm)¹H (δ, ppm, mult., J in Hz)
2~163.5-
3~147.4-
4~135.7~8.81 (s)
5~159.1-
6~95.0~6.53 (d, J ≈ 2.0)
7~170.2-
8~103.4~6.73 (d, J ≈ 2.0)
9~157.4-
10~113.1-
1'~119.8-
2'~112.4~7.61 (d, J ≈ 2.2)
3'~145.7-
4'~144.7-
5'~113.1~6.85 (d, J ≈ 8.5)
6'~120.0~7.55 (dd, J ≈ 8.5, 2.2)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Comparative NMR Data for Xyloside Isomers

The key to differentiating the isomers lies in the NMR data of the xyloside moiety.

Table 2: Illustrative Comparative ¹H and ¹³C NMR Data for Xyloside Isomers of this compound

PositionIsomer¹³C (δ, ppm)¹H (δ, ppm, mult., J in Hz)Key Differentiating Features
H-1' α-Xylopyranoside~5.45 (d, J ≈ 3.5)Small ³JH1',H2' coupling constant.
β-Xylopyranoside~5.25 (d, J ≈ 7.5)Large ³JH1',H2' due to trans-diaxial orientation.[8]
α-Xylofuranoside~5.35 (d, J ≈ 1-2)Very small ³JH1',H2'.
β-Xylofuranoside~5.20 (d, J ≈ 4-5)Moderate ³JH1',H2'.
C-1' α-Xylopyranoside~102.0
β-Xylopyranoside~105.0Generally downfield compared to α-anomer.
α-Xylofuranoside~108.0Significantly downfield shift.
β-Xylofuranoside~104.0
C-4' α/β-Xylopyranoside~71.0
α/β-Xylofuranoside~83.0Significantly downfield shift compared to pyranoside, a key indicator of the furanose form.[8]

Visualization of Experimental Workflow and Key Correlations

Workflow for Structural Elucidation

The overall process for identifying the specific isomer of this compound using NMR is depicted in the following workflow diagram.

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification (HPLC/HSCCC) Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) NMR_1D->NMR_2D Assign_Aglycone Assign Aglycone Signals NMR_2D->Assign_Aglycone Assign_Sugar Assign Sugar Signals (COSY, HSQC) NMR_2D->Assign_Sugar Linkage Determine Glycosidic Linkage (HMBC: H-1' to C-3) Assign_Sugar->Linkage Ring_Size Determine Sugar Ring Size (¹³C shifts, HMBC) Linkage->Ring_Size Anomeric_Config Determine Anomeric Config. (¹H J-coupling, NOESY) Ring_Size->Anomeric_Config Structure Final Structure Confirmation Anomeric_Config->Structure

Caption: Workflow for the structural elucidation of this compound isomers.

Key 2D NMR Correlations for Isomer Differentiation

The following diagram illustrates the crucial HMBC and NOESY correlations that enable the definitive structural assignment of a cyanidin 3-O-β-D-xylopyranoside isomer.

Caption: Key HMBC and NOESY correlations for cyanidin 3-O-β-D-xylopyranoside.

Conclusion

The structural elucidation of this compound isomers is a complex but achievable task using a systematic NMR spectroscopy approach. By carefully analyzing the anomeric proton coupling constants, the chemical shifts of the sugar carbons (particularly C-1' and C-4'), and key through-space correlations from NOESY/ROESY experiments, researchers can confidently distinguish between pyranose and furanose ring forms, as well as α and β anomers. The protocols and comparative data presented in this application note serve as a comprehensive guide for scientists in natural product chemistry and drug development, ensuring accurate structural assignment for further biological and chemical evaluation.

References

Synthesis of Cyanidin 3-Xyloside Reference Standards: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the synthesis of cyanidin (B77932) 3-xyloside for use as an analytical reference standard.

Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin found in various pigmented plants. As with many natural products, the availability of high-purity analytical standards is crucial for accurate quantification and identification in research, quality control, and drug development. Chemical synthesis offers a reliable method to produce such standards with high purity and known concentration, overcoming the challenges of isolation from complex natural matrices. This document outlines a protocol for the chemical synthesis of this compound, based on established principles of flavonoid and anthocyanin chemistry. The foundational work in this area was pioneered by Sir Robert Robinson, and while direct access to the original detailed 1934 publication by Robinson and his collaborators on this compound synthesis is limited in contemporary digital archives, the general synthetic strategy is well-established. This protocol is a composite representation of that classical approach.

Overall Synthesis Workflow

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the cyanidin aglycone followed by a glycosylation reaction with a protected xylose derivative, and subsequent deprotection.

Synthesis_Workflow cluster_aglycone Cyanidin Aglycone Synthesis cluster_glycosylation Glycosylation & Deprotection cluster_purification Purification & Analysis A Starting Materials (e.g., Phloroglucinol (B13840) derivative, Protocatechuic acid derivative) B Condensation Reaction A->B C Cyclization & Aromatization B->C D Cyanidin Chloride (Aglycone) C->D F Glycosylation Reaction (Koenigs-Knorr or similar) D->F E Protected Xylose (e.g., Acetobromoxylose) E->F G Protected this compound F->G H Deprotection G->H I This compound H->I J Crude Product I->J K Purification (e.g., HPLC) J->K L Characterization (NMR, MS, UV-Vis) K->L M Pure Reference Standard L->M

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Note: The following protocols are based on general and historical methods for anthocyanin synthesis. Specific reaction conditions, solvents, and purification methods may require optimization.

Part 1: Synthesis of Cyanidin Aglycone (Cyanidin Chloride)

The synthesis of the cyanidin aglycone is typically achieved through the condensation of a phloroglucinol derivative with a protocatechuic acid derivative, followed by cyclization.

Materials:

  • 2-O-Benzoylphloroglucinaldehyde

  • 3,4-Diacetoxyacetophenone

  • Ethyl acetate (B1210297)

  • Dry ether

  • Hydrogen chloride (gas)

  • Sodium acetate

  • Hydrochloric acid (concentrated and dilute)

  • Methanol (B129727)

Protocol:

  • Condensation: Dissolve 2-O-benzoylphloroglucinaldehyde and 3,4-diacetoxyacetophenone in a mixture of ethyl acetate and dry ether.

  • Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the mixture for several hours until saturation.

  • Allow the mixture to stand at 0°C for 24-48 hours, during which a precipitate of the condensation product will form.

  • Collect the precipitate by filtration, wash with dry ether, and dry under vacuum.

  • Hydrolysis and Cyclization: Reflux the dried intermediate in a solution of aqueous hydrochloric acid and methanol for 2-4 hours. This step hydrolyzes the protecting groups and facilitates the cyclization to form the flavylium (B80283) salt.

  • Cool the reaction mixture and collect the crude cyanidin chloride by filtration.

  • Purification: Recrystallize the crude product from a mixture of methanol and hydrochloric acid to yield purified cyanidin chloride.

Part 2: Synthesis of Acetobromoxylose

This is the activated sugar donor required for the glycosylation step.

Materials:

Protocol:

  • Acetylation: Acetylate D-xylose with acetic anhydride and anhydrous sodium acetate to form pentaacetyl-D-xylose.

  • Bromination: Treat the pentaacetyl-D-xylose with a solution of bromine in chloroform in the presence of red phosphorus. This reaction converts the anomeric acetate to a bromide, yielding acetobromoxylose.

  • Purify the acetobromoxylose by recrystallization.

Part 3: Glycosylation of Cyanidin with Acetobromoxylose

This step involves the coupling of the cyanidin aglycone with the protected xylose donor.

Materials:

Protocol:

  • Suspend cyanidin chloride and silver carbonate in anhydrous quinoline.

  • Add a solution of acetobromoxylose in dry acetone dropwise to the suspension with stirring at room temperature.

  • Continue stirring the reaction mixture in the dark for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove silver salts.

  • Acidify the filtrate with hydrochloric acid to precipitate the protected this compound.

  • Collect the precipitate and wash with an appropriate solvent.

Part 4: Deprotection and Purification of this compound

The final step is the removal of the acetyl protecting groups from the sugar moiety.

Materials:

  • Protected this compound (from Part 3)

  • Methanolic hydrogen chloride (0.1 M)

  • Diethyl ether

Protocol:

  • Dissolve the protected this compound in cold methanolic hydrogen chloride.

  • Allow the solution to stand at 4°C for 24 hours to effect deacetylation.

  • Precipitate the deprotected this compound by adding diethyl ether.

  • Collect the crude product by filtration.

  • Final Purification: Purify the crude this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of formic acid in water and methanol.

  • Lyophilize the collected fractions to obtain pure this compound as a dark-colored solid.

Data Presentation

The successful synthesis and purification of this compound should be confirmed by various analytical techniques. The expected data is summarized below.

Table 1: Analytical Characterization of Synthetic this compound

ParameterMethodExpected Result
Purity HPLC-DAD> 95% (peak area at λmax)
Identity LC-MS/MSMolecular ion [M]+ corresponding to the mass of this compound (m/z 419.1); fragmentation pattern consistent with the loss of the xylose moiety (m/z 287.1).
¹H NMRChemical shifts and coupling constants consistent with the structure of this compound.
¹³C NMRChemical shifts corresponding to the carbon skeleton of cyanidin and the xylose moiety.
UV-Vis Spectrum Spectrophotometryλmax in acidified methanol around 525-535 nm.

Logical Relationship Diagram

The following diagram illustrates the logical steps from starting materials to the final, characterized reference standard.

logical_flow Start Define Target Compound: This compound Synth_Aglycone Synthesize Aglycone (Cyanidin) Start->Synth_Aglycone Prep_Sugar Prepare Protected Sugar (Acetobromoxylose) Start->Prep_Sugar Glycosylation Perform Glycosylation Reaction Synth_Aglycone->Glycosylation Prep_Sugar->Glycosylation Deprotection Remove Protecting Groups Glycosylation->Deprotection Purification Purify Final Compound (HPLC) Deprotection->Purification Analysis Analytical Characterization (NMR, MS, HPLC) Purification->Analysis Standard Qualified Reference Standard Analysis->Standard

Caption: Logical progression for synthesizing a reference standard.

Troubleshooting & Optimization

Preventing cyanidin 3-xyloside degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of cyanidin (B77932) 3-xyloside during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of cyanidin 3-xyloside during sample preparation?

A1: this compound, like other anthocyanins, is susceptible to degradation from several factors, including:

  • pH: It is most stable in acidic conditions (pH < 3) and degrades as the pH increases towards neutral and alkaline levels.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3][4]

  • Light: Exposure to light, particularly UV light, can cause photo-degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1][2]

  • Metal Ions: Certain metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can form complexes with anthocyanins and catalyze their degradation.[5][6][7][8]

  • Enzymes: The presence of enzymes like polyphenol oxidases (PPO) and glycosidases in the plant matrix can lead to enzymatic degradation during extraction.[9]

Q2: What is the optimal pH range for extracting and storing this compound samples?

A2: The optimal pH range for both extraction and storage of this compound is between 1.0 and 3.0. In this acidic environment, it exists predominantly in its most stable form, the red flavylium (B80283) cation. As the pH rises, it undergoes structural changes to less stable forms, leading to color loss and degradation.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Polar solvents are most effective for extracting this compound. Commonly used solvents include ethanol, methanol, and acetone. To ensure stability, these solvents should be acidified with a small amount of acid, such as citric acid, acetic acid, or hydrochloric acid, to maintain a pH between 1.0 and 3.0.[10][11][12]

Q4: How can I minimize enzymatic degradation during sample preparation?

A4: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes promptly. This can be achieved through methods such as blanching the sample with steam or hot water, or by using extraction solvents containing enzyme inhibitors. Additionally, conducting the extraction at low temperatures can help reduce enzyme activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Red Color in Extract pH of the extraction or storage solvent is too high (above 3.0).Acidify the solvent to a pH between 1.0 and 3.0 using citric acid, acetic acid, or dilute HCl. Verify the pH of your final extract and adjust if necessary.
Exposure to light.Conduct the extraction in a dark environment or use amber-colored glassware. Store extracts in light-protected containers (e.g., amber vials or wrapped in aluminum foil).
Presence of oxygen.Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) during extraction and storage.
Low Yield of this compound Incomplete extraction from the plant matrix.Increase the extraction time, use a higher solvent-to-solid ratio, or perform multiple extraction cycles. Ensure the plant material is finely ground to increase surface area.
Degradation during extraction.Keep the extraction temperature low (e.g., 4°C or on an ice bath). Minimize the time between sample harvesting and extraction.
Precipitate Formation in the Extract Presence of interfering metal ions (e.g., Fe³⁺, Pb²⁺).[6]Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the extraction solvent to sequester metal ions.
Saturation of the extract.Dilute the extract with the acidified extraction solvent or filter the precipitate.
Rapid Degradation of Stored Extract Improper storage conditions.Store extracts at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere. Ensure the storage solvent is acidic (pH 1.0-3.0).
Presence of ascorbic acid without other protective agents.While an antioxidant, ascorbic acid can sometimes accelerate anthocyanin degradation under certain conditions.[13][14][15][16][17] If its presence is necessary, ensure other protective measures (low temperature, exclusion of oxygen, and light) are strictly followed.

Data Summary

Table 1: Stability of Cyanidin-3-Glucoside (as a proxy for this compound) under Different pH and Temperature Conditions.

pHTemperature (°C)Half-life (t₁/₂) (minutes)Reference
2.580~227[3]
2.595~77[3]
4.080~115[3]
4.095~46[3]
7.080~15[3]
7.095~10[3]

Table 2: Effect of Additives on the Stability of Anthocyanins.

AdditiveEffect on StabilityObservationsReference(s)
Metal Ions
Ca²⁺, Mg²⁺Minimal to slight stabilizing effectCan enhance color under certain conditions.[7][18]
Al³⁺Variable; can be stabilizing or destabilizingForms complexes that can alter color and stability.[5][7]
Fe³⁺, Fe²⁺, Cu²⁺, Sn²⁺Generally destabilizingCatalyze oxidative degradation, leading to rapid color loss.[5][6][7][8]
Antioxidants
Ascorbic AcidCan be destabilizingMay accelerate degradation in the presence of oxygen.[13][14][15][16][17]
Chelating Agents
EDTAStabilizingSequesters metal ions, preventing their catalytic activity.
Other
Sugars (e.g., Sucrose)Generally stabilizingCan provide a protective effect at higher concentrations.[6]

Experimental Protocols

Protocol 1: Acidified Solvent Extraction of this compound

This protocol describes a general method for the extraction of this compound from plant material while minimizing degradation.

Materials:

  • Plant material containing this compound (fresh, frozen, or freeze-dried)

  • Extraction Solvent: 80% Ethanol (v/v) in water, acidified to pH 2.0 with citric acid.

  • Grinder or blender

  • Amber-colored flasks or flasks wrapped in aluminum foil

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 paper)

  • Rotary evaporator

  • Amber vials for storage

Procedure:

  • Sample Preparation: If using fresh or frozen material, grind it into a fine powder or slurry. If using freeze-dried material, grind it into a fine powder.

  • Extraction: a. Weigh the powdered sample and place it in an amber-colored flask. b. Add the acidified extraction solvent at a solvent-to-solid ratio of 10:1 (v/w). c. Stir the mixture on a magnetic stirrer for 2 hours at 4°C in a dark room or cold cabinet.

  • Separation: a. Transfer the mixture to centrifuge tubes and centrifuge at 4000 x g for 15 minutes at 4°C. b. Decant the supernatant. For maximizing yield, the pellet can be re-extracted with fresh solvent. c. Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solid particles.

  • Concentration: a. Concentrate the filtered extract using a rotary evaporator with the water bath temperature set to <40°C. b. Continue evaporation until the desired concentration is reached. Avoid complete dryness to prevent degradation.

  • Storage: a. Transfer the concentrated extract to amber vials. b. Purge the vials with nitrogen or argon gas before sealing. c. Store at -20°C or -80°C in the dark.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_post Post-Extraction Start Plant Material Grind Grind to Fine Powder Start->Grind Mix Mix with Acidified Solvent (e.g., 80% EtOH, pH 2.0) Grind->Mix Stir Stir at 4°C in the Dark (2 hours) Mix->Stir Centrifuge Centrifuge at 4000 x g (15 min, 4°C) Stir->Centrifuge Filter Filter Supernatant Centrifuge->Filter Concentrate Concentrate under Vacuum (<40°C) Filter->Concentrate Store Store at -20°C or -80°C (Inert Atmosphere, Dark) Concentrate->Store End Stable Extract Store->End

Caption: Workflow for the extraction of this compound.

degradation_pathway C3X This compound (Flavylium Cation, Red, Stable at low pH) Carbinol Carbinol Pseudobase (Colorless) C3X->Carbinol Hydration (Higher pH) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Isomerization DegradationProducts Degradation Products (e.g., Protocatechuic Acid) Chalcone->DegradationProducts Irreversible Cleavage

Caption: Simplified degradation pathway of this compound.

References

Troubleshooting low recovery of cyanidin 3-xyloside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of cyanidin (B77932) 3-xyloside during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am experiencing very low or no recovery of cyanidin 3-xyloside in my extract. What are the most likely causes?

Low recovery of this compound is often due to its instability and suboptimal extraction conditions. The most significant factors leading to its degradation or inefficient extraction include improper pH, high temperatures, exposure to light and oxygen, and the use of inappropriate solvents.[1]

Troubleshooting Steps:

  • Verify pH: this compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH below 5.0, with an optimal range of pH 1-3.[1] In this range, it exists predominantly in its stable red flavylium (B80283) cation form. As the pH increases, it undergoes structural changes to less stable forms, leading to degradation.[1][2]

    • Action: Ensure your extraction solvent is acidified. Measure and adjust the pH of your solvent and your extract throughout the process.

  • Control Temperature: Elevated temperatures significantly accelerate the degradation of anthocyanins.[1][3]

    • Action: Avoid high temperatures during extraction and concentration steps. If using techniques like sonication or rotary evaporation, use a cooling water bath and keep the temperature as low as feasible. Low-temperature extraction is generally recommended to preserve the integrity of heat-sensitive compounds like this compound.[3][4]

  • Protect from Light: Exposure to light can cause significant degradation of anthocyanins.[1]

    • Action: Conduct the extraction in a dark room or use amber-colored glassware or glassware wrapped in aluminum foil to protect the sample from light.

  • Minimize Oxygen Exposure: The presence of oxygen can lead to oxidative degradation of this compound.[1]

    • Action: If possible, degas your solvents and consider performing the extraction under an inert atmosphere, such as nitrogen or argon.

Question 2: What are the recommended solvents and acids for extracting this compound?

The choice of solvent and acid is critical for efficient extraction and for maintaining the stability of this compound.

Solvent Selection:

Polar solvents are most effective for extracting anthocyanins.[1] Commonly used solvents include:

These solvents are almost always acidified to maintain stability.[1]

Acidification:

Weak organic acids or dilute strong acids are typically used. The choice of acid can impact extraction efficiency and stability.

  • Commonly used acids:

    • Hydrochloric acid (HCl) (e.g., 1% v/v)[1]

    • Formic acid

    • Acetic acid

    • Citric acid[1]

    • Tartaric acid

A study on anthocyanin extraction from red chicory found that 50% ethanol with 2.0% tartaric acid at 4°C yielded significantly higher results.[5]

Experimental Protocol: Solvent System Optimization

To determine the optimal solvent system for your specific plant material, a small-scale pilot extraction is recommended.

Methodology:

  • Sample Preparation: Homogenize a representative sample of your plant material to a fine powder.

  • Solvent Systems: Prepare a series of extraction solvents with varying compositions (see table below).

  • Extraction:

    • Weigh equal amounts of the powdered plant material (e.g., 1 gram) into separate light-protected tubes.

    • Add a fixed volume of each solvent system (e.g., 10 mL).

    • Agitate the samples for a predetermined time (e.g., 1 hour) at a controlled low temperature (e.g., 4°C).

  • Analysis:

    • Centrifuge the samples and collect the supernatant.

    • Analyze the concentration of this compound in each extract using a suitable analytical method, such as HPLC-DAD.

  • Comparison: Compare the yields obtained with each solvent system to identify the most efficient one.

Table 1: Example Solvent Systems for Optimization

Solvent System IDSolventAcidAcid Concentration
A85% MethanolHCl1.0 N (to make 85:15 v/v)
B70% EthanolFormic Acid1%
C50% EthanolTartaric Acid2%
D80% AcetoneCitric Acid0.5%

Note: The optimal solvent system can vary depending on the plant matrix.[1]

Question 3: How can I improve my extraction efficiency? My yields are consistent but still low.

If you have addressed the primary stability issues (pH, temperature, light, oxygen) and are still experiencing low yields, you may need to optimize your extraction technique.

Troubleshooting Extraction Technique:

  • Particle Size: Ensure your plant material is ground to a fine, homogenous powder. This increases the surface area for solvent interaction.

  • Solid-to-Solvent Ratio: A higher solvent volume can lead to better extraction efficiency, but also a more dilute extract. This ratio may need to be optimized.

  • Extraction Time and Cycles: It's possible that the extraction time is insufficient. Consider increasing the extraction time or performing multiple extraction cycles on the same plant material and pooling the supernatants.[1]

  • Agitation/Mixing: Continuous and efficient mixing ensures good contact between the plant material and the solvent.

  • Modern Extraction Techniques: Consider using modern extraction techniques that can improve efficiency:

    • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt cell walls and enhance solvent penetration. Optimization of frequency, time, and temperature is crucial.[4] For instance, one study on cyanidin-3-O-galactoside found that increasing the ultrasonic frequency up to 60 kHz improved yield, while temperatures above 30-35°C caused degradation.[4]

    • Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and sample, accelerating the release of bioactive compounds.[6]

Question 4: I suspect my this compound is degrading during the concentration step. How can I prevent this?

The concentration step, often involving rotary evaporation, can introduce heat, which is detrimental to this compound stability.

Troubleshooting Concentration:

  • Low Temperature: Use the lowest possible temperature for the water bath of the rotary evaporator.

  • High Vacuum: A higher vacuum will allow for solvent evaporation at a lower temperature.

  • Speed: Complete the concentration step as quickly as possible to minimize the duration of heat exposure.

  • Light Protection: Ensure the flask on the rotary evaporator is protected from light.

Question 5: How should I store my extracts to ensure the long-term stability of this compound?

Proper storage is crucial to prevent degradation of the extracted this compound.

Storage Recommendations:

  • Temperature: Store extracts at low temperatures, ideally at -20°C or -80°C.

  • Light: Store in amber vials or wrap containers in aluminum foil to protect from light.[1]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1]

  • pH: Ensure the extract is stored in an acidic buffer or solvent to maintain stability.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage plant_material Plant Material grinding Grinding to Fine Powder plant_material->grinding add_solvent Add Acidified Solvent grinding->add_solvent extraction_process Extraction (e.g., Sonication) add_solvent->extraction_process centrifugation Centrifugation extraction_process->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentration (Rotary Evaporation) supernatant->concentration purification Further Purification (Optional) concentration->purification analysis HPLC-DAD Analysis purification->analysis storage Store at -20°C or -80°C analysis->storage

Caption: A typical experimental workflow for the extraction and analysis of this compound.

degradation_pathway Degradation Pathway of Cyanidin Glycosides cluster_stable Stable Form cluster_unstable Unstable Intermediates cluster_degradation Degradation Products flavylium This compound (Flavylium Cation, Red) pH 1-3 carbinol Carbinol Pseudobase (Colorless) pH 4-5 flavylium->carbinol Increase pH quinonoidal Quinonoidal Base (Blue) pH > 6 carbinol->quinonoidal Increase pH factors Accelerating Factors: - High Temperature - Light - Oxygen chalcone Chalcone (Yellow/Colorless) quinonoidal->chalcone Degradation degradation_products Phenolic Acids (e.g., Protocatechuic Acid) chalcone->degradation_products Irreversible Degradation

Caption: The influence of pH on the stability and degradation pathway of cyanidin glycosides.

References

Addressing co-elution of cyanidin 3-xyloside with other anthocyanins in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of anthocyanins, with a specific focus on addressing the co-elution of cyanidin (B77932) 3-xyloside.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide addresses the common challenge of co-elution, where two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.

Q1: My chromatogram shows a broad or asymmetrical peak where I expect to see cyanidin 3-xyloside. How can I confirm if this is due to co-elution?

A1: Co-elution of structurally similar compounds is a frequent issue in HPLC analysis.[1] The first step is to determine if your peak represents a single compound or multiple co-eluting ones.

  • Visual Peak Inspection: The simplest sign of co-elution is a peak with a shoulder or a tail, which indicates the presence of more than one compound.[2] Ideally, chromatographic peaks should be symmetrical and narrow.[2]

  • Diode Array Detector (DAD) Analysis: A DAD detector is a powerful tool for assessing peak purity.[3] The detector collects multiple UV-Vis spectra across the width of a single peak. If all the spectra are identical, the peak is likely pure. If the spectra differ, it indicates that multiple compounds with different spectral properties are co-eluting.[3]

  • Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, you can analyze the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) during the elution of the peak is a strong indicator of co-elution.[2]

Q2: I've confirmed co-elution of this compound with other anthocyanins. What is the most effective way to improve separation?

A2: The resolution between two chromatographic peaks is influenced by three main factors: column efficiency, selectivity, and retention factor.[1] To resolve co-eluting peaks, you need to adjust these parameters. The most common and often simplest approach is to modify the mobile phase and the gradient elution program.

  • Gradient Optimization: For complex mixtures of anthocyanins, a gradient elution is typically necessary.

    • Initial Scouting Run: Start with a broad, fast gradient (e.g., 5% to 95% organic solvent in 15-20 minutes) to determine the approximate elution time of your compounds.[1]

    • Flatten the Gradient: Once you know the approximate elution time of the co-eluting peaks, you can flatten the gradient in that region. By decreasing the rate of change in the organic solvent concentration, you increase the separation between closely eluting compounds.[4]

  • Mobile Phase Composition: The choice of organic solvent and acid modifier can significantly impact selectivity.

    • Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used for anthocyanin separation. If you are using acetonitrile and experiencing co-elution, switching to methanol (or vice-versa) can alter the elution order and improve resolution.[1]

    • Acid Modifier: Anthocyanins require an acidic mobile phase to maintain their stable flavylium (B80283) cation form.[5] Formic acid (typically 0.1% to 10%) is widely used.[6][7] However, trying other acids like trifluoroacetic acid (TFA) or phosphoric acid can change the selectivity of the separation.[5][8]

Q3: I have optimized the mobile phase and gradient, but this compound is still co-eluting. What other chromatographic parameters can I adjust?

A3: If mobile phase optimization is insufficient, you can modify other parameters that affect selectivity and efficiency.

  • Stationary Phase (Column) Selection: The column is the heart of the separation. While C18 columns are the most common for reversed-phase HPLC, other stationary phase chemistries can provide different selectivities.[4] For anthocyanins, a phenyl-hexyl column might offer alternative selectivity due to its different interaction mechanisms.

  • Column Temperature: Adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases viscosity and can improve peak shape, but it may also alter the elution order. It is a parameter worth investigating, typically within a range of 25-40°C.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the total run time.[1]

Q4: What if I cannot achieve baseline separation despite all my efforts?

A4: In some cases, complete baseline separation of very similar isomers can be extremely challenging. If you have access to advanced detection techniques, you may still be able to accurately quantify your compounds.

  • Tandem Mass Spectrometry (MS/MS): This is a highly selective detection method. By using Multiple Reaction Monitoring (MRM), you can select a specific precursor ion for this compound and a specific product ion. This allows for highly selective detection and quantification, even in the presence of co-eluting interferences that do not share the same mass transition.[4]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an HPLC method for this compound analysis?

A: A common starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm) with a gradient elution using water with an acid modifier (like 10% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[6] The detection wavelength is typically set around 520 nm, which is the maximum absorbance for many anthocyanins.[7][9]

Q: How should I prepare my sample before injection?

A: Proper sample preparation is crucial to protect the column and reduce matrix interference. For complex samples, a solid-phase extraction (SPE) with a C18 cartridge is an effective cleanup method.[8][10] At a minimum, all samples should be filtered through a 0.45 µm syringe filter before injection to remove particulates.

Q: Should I use a guard column?

A: Yes, using a guard column is highly recommended. A guard column is a small, disposable column placed before the analytical column. It is packed with the same material as the analytical column and serves to adsorb strongly retained or particulate matter from the sample, thereby protecting and extending the life of the more expensive analytical column.[10]

Q: Why are my peaks tailing?

A: Peak tailing can be caused by several factors, including interactions with residual silanols on the column packing, column overload, or extra-column dead volume. Adjusting the pH of the mobile phase can sometimes improve peak shape.[1] If the problem persists, the column itself might be degrading and may need to be replaced.

Experimental Protocols

Example HPLC Method for Separation of Cyanidin Glycosides

This protocol is a representative method for the separation of common cyanidin glycosides, including this compound.

ParameterSpecification
Instrumentation HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Column Reversed-phase C18 (e.g., Symmetry® C18, 150 mm x 4.6 mm, 3.5 µm).[6]
Mobile Phase A 10% aqueous formic acid.[6]
Mobile Phase B Methanol.[6]
Gradient Program A linear gradient tailored to the specific sample, often starting with a low percentage of B, increasing to elute all compounds, and then returning to initial conditions for re-equilibration.
Flow Rate 1.0 mL/min.[7]
Column Temperature 30°C.[1]
Detection Wavelength 520 nm.[7]
Injection Volume 10 µL.

Quantitative Data Summary

The following table presents example retention times for four common cyanidin glycosides from Aronia melanocarpa (chokeberry) achieved using HPLC, demonstrating successful separation.[11]

CompoundRetention Time (minutes)
Cyanidin 3-galactoside~12.5
Cyanidin 3-glucoside~13.5
Cyanidin 3-arabinoside~14.5
This compound ~15.5

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Solutions A Asymmetrical or Broad Peak B Peak Purity Analysis (DAD/MS) A->B Investigate C Adjust Gradient Program (Flatten slope) B->C Co-elution Confirmed D Change Mobile Phase (Solvent or pH) C->D Still Co-eluting E Change Stationary Phase (Different Column) D->E Still Co-eluting F Adjust Temperature or Flow Rate E->F Still Co-eluting G Use Advanced Detection (e.g., MS/MS) F->G Baseline Separation Not Achieved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Resolution_Factors cluster_Selectivity Selectivity (α) cluster_Efficiency Efficiency (N) cluster_Retention Retention Factor (k') Resolution Improve Peak Resolution MobilePhase Mobile Phase (Solvent, pH) Resolution->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Resolution->StationaryPhase Temperature Temperature Resolution->Temperature ColumnLength Column Length & Particle Size Resolution->ColumnLength FlowRate Flow Rate Resolution->FlowRate MobilePhaseStrength Mobile Phase Strength (% Organic) Resolution->MobilePhaseStrength

Caption: Key chromatographic factors influencing peak resolution.

References

Improving peak resolution of cyanidin 3-xyloside in chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the peak resolution of cyanidin (B77932) 3-xyloside in HPLC and UHPLC applications.

Frequently Asked Questions (FAQs)

Q1: Why is my cyanidin 3-xyloside peak showing poor resolution or co-eluting with other compounds?

A1: Poor resolution in the analysis of this compound, a type of anthocyanin, is a common challenge often stemming from suboptimal mobile phase composition, inappropriate column selection, or inefficient method parameters. Anthocyanins are structurally similar compounds, making their separation complex.[1][2] Improving resolution requires a systematic optimization of column efficiency, selectivity, and retention factor.[3][4]

Key factors to investigate include:

  • Mobile Phase pH: The pH of the mobile phase is critical for the stability and peak shape of anthocyanins.[5]

  • Organic Solvent Choice: The type of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity.[3]

  • Gradient Elution Profile: A shallow gradient is often necessary to separate structurally similar glycosides.[6]

  • Column Chemistry and Particle Size: The stationary phase and particle size dictate column efficiency.[7]

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

A2: Peak tailing for polar compounds like this compound is frequently caused by secondary interactions with the stationary phase or issues with the mobile phase.[5][8]

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar groups of this compound, causing tailing.[8]

    • Solution: Suppress silanol activity by acidifying the mobile phase. Using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to maintain a low pH (ideally below 3.0) is highly effective.[5][9] This ensures the analyte remains in its stable flavylium (B80283) cation form and protonates the silanol groups, minimizing unwanted interactions.[5]

  • Cause 2: Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[8][10]

    • Solution: Dilute the sample or reduce the injection volume and re-inject. If the peak shape improves, column overload was the likely cause.[9][11]

  • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites and disrupt the peak shape.[8]

    • Solution: Use a guard column to protect the analytical column.[11] If contamination is suspected, try flushing the column with a strong solvent or, if the problem persists, replace the column.[8]

Q3: How do I choose the optimal mobile phase for separating this compound?

A3: The mobile phase is a powerful tool for optimizing selectivity in anthocyanin separations.[3][12] A typical setup for reversed-phase HPLC involves a two-solvent system.

  • Aqueous Phase (Solvent A): HPLC-grade water containing an acid modifier is essential. A concentration of 0.1% formic acid is a common starting point as it is effective for controlling pH and is compatible with mass spectrometry.[3][5] Phosphoric acid can also be used, particularly for UV detection.[9][13]

  • Organic Phase (Solvent B): HPLC-grade acetonitrile is generally preferred over methanol (B129727) for anthocyanin analysis as it often provides better peak resolution and lower backpressure.[3]

  • pH Control: Maintaining a low pH (e.g., < 3.0) is crucial for good peak shape and to keep the this compound in its stable, colored flavylium cation form.[5][14]

  • Gradient Elution: An isocratic elution is rarely sufficient for complex samples containing multiple anthocyanins. A gradient elution, starting with a low percentage of the organic phase and gradually increasing it, is necessary to resolve compounds with different polarities.[6][12]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

This guide provides a logical workflow for diagnosing and resolving poor peak resolution issues.

cluster_start cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Assessment cluster_parameters Step 3: Method Parameter Tuning cluster_solution start Poor Peak Resolution (Rs < 1.5) check_ph Is Mobile Phase pH < 3.0? (e.g., 0.1% Formic Acid) start->check_ph check_ph->check_ph adjust_gradient Is the Gradient Too Steep? check_ph->adjust_gradient Yes change_solvent Try a Different Organic Solvent (e.g., Methanol vs. Acetonitrile) adjust_gradient->change_solvent No check_column Using an End-Capped, High-Purity Silica C18 Column? adjust_gradient->check_column Yes Action: Make Gradient Shallower change_solvent->check_column check_column->check_column smaller_particles Consider a Column with Smaller Particles (< 3 µm) check_column->smaller_particles Yes check_temp Is Column Temperature Optimized? (Try 30-40°C) smaller_particles->check_temp Consider for Higher Efficiency check_temp->check_temp check_flow Is Flow Rate Too High? check_temp->check_flow Yes solution Resolution Improved check_flow->solution Yes Action: Lower Flow Rate (e.g., from 1.0 to 0.8 mL/min) check_flow->solution No

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Data & Protocols

Table 1: Recommended HPLC Parameters for Initial Method Development

This table summarizes starting conditions for developing a separation method for this compound.

ParameterRecommended ConditionRationale & Notes
Column C18 Reversed-Phase, end-capped (e.g., 2.1/4.6 mm ID x 100/150 mm, < 3 µm)C18 is a good starting point for anthocyanins. Smaller particles and modern end-capping improve efficiency and reduce peak tailing.[10][15]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Phosphoric AcidAcidifier is critical for good peak shape and stability of the flavylium cation.[5][9] Formic acid is MS-friendly.
Mobile Phase B AcetonitrileOften provides better selectivity and lower pressure than methanol for anthocyanin separations.[3]
Gradient Elution Start with a shallow gradient (e.g., 5-25% B over 20-30 min)A shallow gradient is necessary to resolve structurally similar cyanidin glycosides.[6]
Flow Rate 0.8 - 1.0 mL/min (for 4.6 mm ID column)A standard flow rate. Lowering the flow rate can sometimes improve resolution at the cost of longer run times.[16][17]
Column Temp. 30 - 40 °CPrecise temperature control is important for reproducibility.[15] Elevated temperatures can improve efficiency but may degrade the analyte.[17]
Detection (UV-Vis) ~520 nmThis is the typical maximum absorbance wavelength for cyanidin glycosides in their acidic form.[14][16]
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.[10][17]
Experimental Protocol: Mobile Phase Preparation and Sample Handling

This protocol outlines the standard procedure for preparing the mobile phase and samples for analysis.

cluster_mobile_phase Mobile Phase Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis A1 Solvent A: Measure HPLC-Grade Water A2 Add Acidifier (e.g., 1 mL Formic Acid per 1L Water) A1->A2 A3 Filter (0.45 µm) A2->A3 A4 Degas (Sonication or Inline) A3->A4 C1 Equilibrate Column with Initial Conditions A4->C1 B1 Solvent B: Measure HPLC-Grade Acetonitrile B2 Filter & Degas B1->B2 B2->C1 S1 Dissolve Sample in Initial Mobile Phase or Weaker Solvent S2 Vortex/Sonicate to Ensure Dissolution S1->S2 S3 Filter through 0.22 µm Syringe Filter into HPLC Vial S2->S3 C2 Inject Sample S3->C2

Caption: Standard workflow for mobile phase and sample preparation.

Methodology:

  • Mobile Phase A (Aqueous): To prepare a 0.1% formic acid solution, add 1.0 mL of concentrated formic acid to 1000 mL of HPLC-grade water. Filter the solution through a 0.45 µm membrane filter to remove particulates.[9]

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. It is good practice to also filter and degas the organic phase.[9]

  • Degassing: Thoroughly degas both mobile phases before use by sonicating for 15-20 minutes or using an inline degasser to prevent bubble formation in the pump and detector.[3]

  • Sample Preparation: Dissolve the sample extract or standard in a solvent that is weaker than or equal in strength to the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[3] Filter the final sample solution through a 0.22 µm syringe filter to prevent column blockage.[9]

  • System Equilibration: Before injecting the first sample, ensure the HPLC system and column are fully equilibrated with the initial mobile phase conditions until a stable baseline is achieved.[9]

References

Minimizing matrix effects in LC-MS analysis of cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of cyanidin (B77932) 3-xyloside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of cyanidin 3-xyloside? A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix. These interfering components can suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification. This is a common challenge in complex matrices like plasma, tissue homogenates, and plant extracts.

Q2: What are the typical signs of significant matrix effects in my analysis? A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different samples.

  • Low or inconsistent recovery of this compound during method validation.

  • Significant variation in peak areas for the same analyte concentration across different sample matrices.

  • A notable difference between the slope of a calibration curve prepared in a pure solvent versus one prepared in a blank matrix extract (matrix-matched calibration).[1]

Q3: What causes ion suppression versus ion enhancement? A3: Ion suppression is the more frequent phenomenon and occurs when co-eluting matrix components compete with this compound for ionization, for example, by reducing the efficiency of droplet formation or charge availability in the electrospray ionization (ESI) source.[1] Ion enhancement is less common and may happen if co-eluting substances improve the ionization efficiency of the analyte.[1]

Q4: How can I quantitatively assess the extent of matrix effects? A4: The most common method is the post-extraction spike, which provides a quantitative assessment.[2] This involves comparing the peak response of this compound spiked into a blank matrix extract (a sample known not to contain the analyte) with the response of a pure standard in a clean solvent at the same concentration. A significant difference between these responses indicates the presence and magnitude of matrix effects.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary? A5: While not strictly mandatory, using a SIL-IS is the most effective way to compensate for matrix effects and variations in extraction recovery. The SIL-IS is chemically identical to the analyte and will be affected by matrix interferences in the same way. If a SIL-IS for this compound is unavailable, a structurally similar compound (analog internal standard) can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing (anthocyanins are sensitive to pH, light, and temperature). 3. Poor retention on or elution from the SPE cartridge.1. Optimize Extraction: Ensure the extraction solvent is appropriate. For anthocyanins, acidified solvents (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1-1% formic acid) are crucial for stability and extraction efficiency.[2] 2. Ensure Stability: Work with samples on ice, protect from light, and use acidified solutions to maintain anthocyanins in their more stable flavylium (B80283) cation form.[3] 3. Optimize SPE: Re-evaluate the SPE sorbent, and conditioning, wash, and elution steps. Ensure the wash step is not removing the analyte and the elution solvent is strong enough to recover it completely.
High Signal Suppression (>20%) 1. Co-elution of highly abundant matrix components (e.g., phospholipids, salts, sugars). 2. Inadequate sample cleanup. 3. High concentration of organic solvent in the initial mobile phase causing early elution of interferences with the analyte.1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute. 2. Enhance Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more rigorous Solid-Phase Extraction (SPE) method. SPE is generally more effective at removing interfering substances.[2][4] 3. Adjust Initial Conditions: Lower the initial percentage of the organic mobile phase to better retain and separate early-eluting interferences.
Poor Peak Shape (Tailing or Fronting) 1. Co-eluting interferences affecting the chromatography. 2. Mismatch between the sample solvent and the initial mobile phase. 3. Column degradation or contamination.1. Improve Sample Cleanup: Use SPE to generate a cleaner extract. 2. Solvent Matching: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase (e.g., reconstitute in 5-10% acetonitrile if the gradient starts at 5% acetonitrile). 3. Column Maintenance: Use a guard column and flush the analytical column regularly.
Inconsistent Results Between Batches 1. Variability in the sample matrix ("relative" matrix effects). 2. Inconsistent execution of the sample preparation protocol.1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix pool to account for average matrix effects. 2. Employ an Internal Standard: Use a stable isotope-labeled or a suitable analog internal standard to normalize for variations. 3. Standardize Protocols: Ensure sample preparation steps are performed consistently for all samples.

Data Presentation: Sample Preparation Comparison

The choice of sample preparation is critical for minimizing matrix effects. Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) for complex biological matrices, offering higher recovery and cleaner extracts.

Table 1: Comparison of Sample Preparation Techniques for Anthocyanin Analysis in Human Plasma

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Key Insights
Principle Protein denaturation and removal by an organic solvent. Analyte retention on a solid sorbent followed by selective washing and elution. SPE provides a more selective cleanup by removing a wider range of interferences.
Analyte Recovery (%) 4.2 - 18.4% 60.8 - 121.1% SPE demonstrates significantly higher and more consistent recovery for anthocyanins.[2]
Matrix Effect (%) High potential for signal suppression. Generally lower matrix effects due to cleaner final extracts.[4] A study on a structurally similar anthocyanin, cyanidin 3-(2G-xylosyl)rutinoside, showed matrix effects of 70-90% in plasma after SPE, indicating significant suppression still occurs and requires compensation (e.g., via internal standard).[3]
Throughput High; fast and simple procedure. Lower; more steps involved (conditioning, loading, washing, eluting). PPT is faster, but the trade-off is often a greater matrix effect and lower data quality.

| Typical Solvents | Acetonitrile or Methanol (acidified).[2][4] | Methanol, Acetonitrile, Water (all typically acidified).[2][4] | Acidification (e.g., with 0.1-1% formic acid) is critical for anthocyanin stability in all solvents. |

Data is based on studies of cyanidin-3-glucoside and other closely related anthocyanins, which are directly applicable to the development of methods for this compound.[2][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from established methods for anthocyanin extraction from plasma and is suitable for this compound.[2][4]

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or Agilent Bond Elut Plexa) with 1 mL of methanol (acidified with 0.1% formic acid).

    • Equilibrate the cartridge with 1 mL of water (acidified with 0.1% formic acid). Do not allow the cartridge to go dry.

  • Sample Preparation & Loading:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the entire 1 mL of the diluted sample onto the conditioned SPE cartridge. Allow it to pass through slowly under gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of water (acidified with 0.1% formic acid) to remove polar interferences like salts.

    • Optional: A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be used to remove less polar interferences, but this step should be validated to ensure no loss of the target analyte.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of acidified methanol (0.1% formic acid in methanol). Collect the eluate in a clean tube.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the calculation of the matrix effect percentage.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spike in Matrix): Take a blank matrix sample (e.g., plasma from an untreated subject) and process it through the entire sample preparation procedure (Protocol 1). In the final step, reconstitute the dried extract with the same standard solution used in Set A.

    • Set C (Blank Matrix): Process a blank matrix sample through the entire procedure and reconstitute with the pure reconstitution solvent. This is to ensure the blank matrix is free of endogenous this compound.

  • LC-MS Analysis:

    • Analyze all three sets of samples under identical LC-MS conditions.

  • Calculation:

    • Calculate the matrix effect (ME) using the following formula: ME (%) = [ (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A ] * 100%

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations: Workflows and Logic Diagrams

MatrixEffectWorkflow cluster_start Phase 1: Initial Assessment cluster_quantify Phase 2: Quantify & Evaluate cluster_mitigate Phase 3: Mitigation Strategy cluster_options Mitigation Options Start Analyze Neat Standard vs. Post-Extraction Spiked Sample Quantify Calculate Matrix Effect (ME %) ME = (Area_Matrix / Area_Solvent) * 100 Start->Quantify Decision Is ME % between 85% and 115%? Quantify->Decision Proceed Proceed with current method. Use matrix-matched calibration. Decision->Proceed Yes Mitigate Implement Mitigation Strategy Decision->Mitigate No Opt_SamplePrep Optimize Sample Prep (e.g., switch PPT to SPE) Mitigate->Opt_SamplePrep Opt_Chroma Optimize Chromatography (e.g., modify gradient) Mitigate->Opt_Chroma Opt_Cal Use Advanced Calibration (e.g., SIL-IS, Standard Addition) Mitigate->Opt_Cal Opt_SamplePrep->Start Re-evaluate Opt_Chroma->Start Re-evaluate Opt_Cal->Start Re-evaluate

Caption: Workflow for identifying, quantifying, and mitigating matrix effects.

SamplePrepDecisionTree cluster_start Decision Start cluster_path_simple Simple Matrix Path cluster_path_complex Complex Matrix Path Matrix What is the matrix complexity? Sensitivity_S High sensitivity required? Matrix->Sensitivity_S Simple (e.g., Saliva) Interference Significant interferences (e.g., phospholipids)? Matrix->Interference Complex (e.g., Plasma, Tissue) Dilute Dilute & Shoot Sensitivity_S->Dilute No PPT Protein Precipitation (PPT) Sensitivity_S->PPT Yes SPE Solid-Phase Extraction (SPE) Interference->SPE Yes LLE Liquid-Liquid Extraction (LLE) Interference->LLE Alternative to SPE QuEChERS QuEChERS (for food/plant matrices) Interference->QuEChERS Alternative to SPE

Caption: Decision tree for selecting a suitable sample preparation method.

References

Strategies for stabilizing cyanidin 3-xyloside in solution for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies for stabilizing cyanidin (B77932) 3-xyloside in solution for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing cyanidin 3-xyloside solutions?

A1: For maximum stability and color retention, this compound solutions should be stored under acidic conditions, ideally at a pH of 3.0 or lower.[1][2][3] In very acidic solutions (pH < 3), anthocyanins like this compound exist predominantly in their most stable form, the red flavylium (B80283) cation.[2][4] As the pH increases towards neutrality, the compound becomes unstable and can convert to a colorless carbinol pseudobase or blue/violet quinonoidal forms, leading to color loss and degradation.[2][4]

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor in the degradation of this compound.[5][6] Storage at lower temperatures significantly enhances stability. For instance, the stability of similar anthocyanins is markedly better at 6°C compared to 25°C.[1] Elevated temperatures accelerate the degradation process, leading to browning and a rapid loss of the active compound.[5][6] Therefore, it is highly recommended to store solutions at refrigerated (2-8°C) or frozen (-20°C or below) temperatures.[7][8]

Q3: Should I protect my this compound solutions from light?

A3: Yes, exposure to light can lead to the degradation of this compound.[5][7] It is crucial to store solutions in amber vials or other light-protecting containers to minimize photodegradation.[7][9]

Q4: Can I add antioxidants to my solution to improve stability?

A4: The addition of antioxidants can be a double-edged sword. While some antioxidants can help by scavenging reactive oxygen species, others, like ascorbic acid (Vitamin C), have been shown to accelerate the degradation of anthocyanins in some cases.[1][5] However, other phenolic compounds and flavonoids can have a protective effect through co-pigmentation.[10][11] If considering an antioxidant, it is essential to conduct preliminary stability studies with your specific formulation.

Q5: What is the role of oxygen in the degradation of this compound?

A5: Oxygen plays a significant role in the degradation of anthocyanins.[5] The unsaturated chemical structure of this compound makes it susceptible to direct oxidation and enzyme-mediated oxidation, both of which are accelerated by the presence of oxygen.[5] To enhance long-term stability, it is advisable to deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[12]

Q6: Are there any specific solvents I should use or avoid?

A6: Aqueous solutions are common, but the stability is highly pH-dependent. Acidified methanol (B129727) or ethanol (B145695) are often used for extraction and can provide a stable environment for short-term storage. For long-term storage in solution, a buffered acidic aqueous solution is recommended. The choice of buffer is important; for example, citric acid buffer has been reported to sometimes reduce anthocyanin stability in certain models.[13]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of red color - pH is too high (above 4.0). - Exposure to light. - Elevated storage temperature. - Adjust the pH of the solution to < 3.0 using a suitable acid (e.g., HCl, formic acid).- Store the solution in an amber vial or wrap the container in aluminum foil.- Immediately move the solution to a refrigerator (2-8°C) or freezer (-20°C).
Solution turning brown - Oxidative degradation. - Thermal degradation. - Purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound.- Store the solution under an inert atmosphere.- Ensure storage at low temperatures.
Precipitate formation - Low solubility at the storage temperature. - Degradation products are precipitating. - Consider using a co-solvent (e.g., a small percentage of ethanol or DMSO) if compatible with your application.- Filter the solution before use.- Re-evaluate storage conditions to minimize degradation.
Inconsistent analytical results - Ongoing degradation of the standard solution. - Incomplete dissolution. - Prepare fresh standard solutions frequently from a solid sample stored under appropriate conditions.- Ensure the compound is fully dissolved using sonication if necessary.

Quantitative Data on Anthocyanin Stability

The following tables summarize data on the stability of cyanidin-3-O-glucoside (C3G), a structurally similar anthocyanin, which provides a strong indication of the expected behavior of this compound.

Table 1: Effect of pH and Temperature on the Stability of Cyanidin-3-O-Glucoside (C3G)

pHTemperature (°C)% C3G Remaining (after a specific duration)Reference
3.06~66%[1]
4.06~71%[1]
3.025~4%[1]
4.025~2%[1]
2.57079% (after 8 hours)[4]
4.07047% (after 8 hours)[4]
7.070<5% (after 8 hours)[4]
2.5905% (after 8 hours)[4]
4.0902% (after 8 hours)[4]
7.090<1% (after 8 hours)[4]

Table 2: Half-life of Cyanidin-3-O-Glucoside (C3G) at Different Temperatures

Temperature (°C)Half-life (minutes)Reference
8080.18[14]
9573.76[14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound (solid)

    • HPLC-grade water

    • Hydrochloric acid (HCl) or Formic acid

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a screw cap and septum

  • Procedure:

    • Prepare the desired volume of acidic solvent by adding HCl or formic acid to HPLC-grade water to achieve a final pH of 2.5-3.0.

    • Deoxygenate the acidic solvent by bubbling with an inert gas for at least 15-20 minutes.

    • Weigh the required amount of this compound solid in a clean, dry amber vial.

    • Under a gentle stream of inert gas, add the deoxygenated acidic solvent to the vial to the desired final concentration.

    • Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.

    • Flush the headspace of the vial with inert gas before sealing it completely.

    • Store the stock solution at -20°C or lower for long-term storage.

Protocol 2: Monitoring the Stability of this compound by HPLC-UV/Vis
  • Materials and Equipment:

    • Stabilized this compound solution

    • HPLC system with a UV/Vis or DAD detector

    • C18 reverse-phase HPLC column

    • Mobile phase A: 0.1% formic acid in water

    • Mobile phase B: 0.1% formic acid in acetonitrile

    • Temperature-controlled autosampler and column oven

  • Procedure:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Set the detection wavelength to the λmax of this compound (typically around 510-530 nm).

    • Prepare a series of dilutions of your stock solution to create a calibration curve.

    • Inject a sample of your stored solution at regular time intervals (e.g., day 0, day 7, day 14, etc.).

    • Run a suitable gradient to separate the this compound from any degradation products (e.g., a linear gradient from 5% to 40% B over 20 minutes).

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

degradation_pathway C3X This compound (Flavylium Cation, Red, pH < 3) CP Carbinol Pseudobase (Colorless, pH 4-5) C3X->CP Hydration (pH increase) QB Quinonoidal Base (Blue/Violet, pH > 6) C3X->QB Deprotonation (pH increase) CP->C3X Dehydration (pH decrease) QB->C3X Protonation (pH decrease) CH Chalcone (Yellowish) QB->CH Tautomerization DP Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) CH->DP Cleavage

Caption: pH-dependent degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Monitoring prep_solvent Prepare Acidic Solvent (pH 2.5-3.0) deoxygenate Deoxygenate Solvent (Inert Gas) prep_solvent->deoxygenate dissolve Dissolve C3X in Amber Vial deoxygenate->dissolve inert_headspace Flush Headspace (Inert Gas) dissolve->inert_headspace store Store at -20°C or below (Protected from Light) inert_headspace->store sampling Sample at Time Intervals (t=0, t=1, t=2...) store->sampling hplc HPLC-UV/Vis Analysis (~520 nm) sampling->hplc quantify Quantify Peak Area hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for preparing and monitoring stabilized this compound.

References

Technical Support Center: Overcoming Poor Solubility of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of cyanidin (B77932) 3-xyloside in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is cyanidin 3-xyloside and why is its solubility a concern?

A1: this compound is a naturally occurring anthocyanin, a type of flavonoid found in many red, purple, and blue fruits and vegetables. It is of significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, like many flavonoids, this compound has poor water solubility, which can limit its bioavailability and pose challenges for in vitro and in vivo experimental setups, as well as for formulation in drug development.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is sparingly soluble in aqueous solutions, particularly at neutral pH. Its solubility is influenced by the solvent's polarity and the pH of the medium. It exhibits better solubility in organic solvents and aqueous solutions with adjusted pH.

Q3: In which common laboratory solvents can I dissolve this compound?

A3: While specific quantitative data for this compound in all common laboratory solvents is limited, its solubility can be estimated based on data for the closely related compounds cyanidin (the aglycone) and cyanidin 3-O-glucoside. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective in dissolving cyanidin and its glycosides. Ethanol (B145695) and methanol (B129727) can also be used, though the solubility may be lower than in DMSO or DMF.

Q4: How does pH affect the solubility and stability of this compound?

A4: The pH of the solution is a critical factor. Anthocyanins like this compound are most stable and often more soluble in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline, their stability decreases, and they can undergo structural changes that may also affect solubility. For instance, cyanidin 3-O-glucoside is significantly more stable at pH 2.0 than at neutral or alkaline pH.

Q5: Can I heat the solvent to improve the solubility of this compound?

A5: Gentle heating can be employed to aid dissolution, but caution is advised. Anthocyanins are susceptible to degradation at elevated temperatures. If heating is necessary, it should be done at a low temperature for a short duration. It is crucial to monitor for any color changes that might indicate degradation.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
This compound is not dissolving in an aqueous buffer (e.g., PBS). Inherently low water solubility at neutral pH.1. Adjust the pH: Lower the pH of the buffer to a more acidic range (e.g., pH 3-4) using a suitable acid (e.g., HCl, formic acid). 2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
Precipitation occurs when adding a DMSO stock solution to an aqueous medium. The compound is crashing out of the solution due to the change in solvent polarity.1. Decrease the final concentration: The concentration of this compound in the final aqueous solution may be above its solubility limit. Try working with a more dilute solution. 2. Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent might be needed to maintain solubility. 3. Use a solubilizing agent: Consider the use of cyclodextrins to form an inclusion complex and enhance aqueous solubility.
The solution of this compound changes color or becomes colorless over time. Degradation of the anthocyanin.1. Check the pH: Ensure the pH of the solution is in the acidic range where anthocyanins are more stable. 2. Protect from light: Anthocyanins are light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil. 3. Prepare fresh solutions: Due to their limited stability in solution, it is best to prepare this compound solutions fresh before each experiment. 4. Store at low temperatures: If short-term storage is necessary, keep solutions at 2-8°C. For longer-term storage of stock solutions in organic solvents, store at -20°C or -80°C.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.1. Confirm complete dissolution: Before use, visually inspect the stock solution to ensure there are no undissolved particles. Sonication can aid in dissolving the compound. 2. Filter the solution: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates. 3. Perform a solubility test: Determine the practical solubility limit in your specific experimental medium to ensure you are working within a soluble concentration range.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventApproximate SolubilitySource
This compound Water0.41 g/L (0.41 mg/mL)[1][2]
Cyanidin 3-O-glucosideDMSO~5 mg/mL[3]
Cyanidin 3-O-glucosideDMF~0.1 mg/mL[3]
Cyanidin 3-O-glucosidePBS (pH 7.2)~1 mg/mL[3]
Cyanidin (aglycone)Ethanol~16 mg/mL
Cyanidin (aglycone)DMSO~16 mg/mL
Cyanidin (aglycone)DMF~25 mg/mL
Cyanidin (aglycone)DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL

Note: Data for cyanidin 3-O-glucoside and cyanidin are provided as estimates for the solubility behavior of this compound in organic solvents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

This protocol describes the preparation of a stock solution of this compound in an organic solvent, which can then be diluted into an aqueous medium for experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the desired amount of this compound powder in a suitable container.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the container in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in a tightly sealed amber vial at -20°C for short-term storage or -80°C for long-term storage.

cluster_0 Protocol 1: Co-Solvent Stock Preparation A Weigh Cyanidin 3-Xyloside Powder B Add DMSO to Desired Concentration A->B Step 1-2 C Vortex Vigorously (1-2 min) B->C Step 3 D Sonicate if Necessary (5-10 min) C->D Step 4 E Visually Inspect for Complete Dissolution D->E Step 5 F Store at -20°C or -80°C in Amber Vial E->F Step 6

Workflow for Co-Solvent Stock Preparation.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol details how to prepare an aqueous solution of this compound by modifying the pH.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric acid (HCl) or Formic acid

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Dispense the desired volume of deionized water or buffer into a beaker with a stir bar.

  • Slowly add drops of 0.1 M HCl or formic acid while monitoring the pH until the desired acidic pH is reached (e.g., pH 3.0).

  • Weigh the required amount of this compound powder and add it to the acidified solvent while stirring.

  • Continue stirring until the powder is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied if necessary, but avoid high temperatures.

  • Once dissolved, the solution can be used for experiments. Prepare this solution fresh before use due to the limited stability of anthocyanins in aqueous environments.

cluster_1 Protocol 2: pH Adjustment for Aqueous Solubility A Dispense Water/Buffer B Adjust to Acidic pH (e.g., pH 3.0) with Acid A->B Step 1-2 C Add this compound Powder B->C Step 3 D Stir Until Dissolved (Gentle Warming Optional) C->D Step 4 E Use Solution Freshly Prepared D->E Step 5

Workflow for pH Adjustment Method.
Protocol 3: Improving Solubility with Cyclodextrins

This protocol provides a general method for preparing a this compound solution with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in water or buffer at the desired concentration (e.g., 1-10% w/v).

  • Stir the cyclodextrin (B1172386) solution until it is completely dissolved.

  • Add the this compound powder to the cyclodextrin solution while stirring. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this may need to be optimized.

  • Continue to stir the mixture, or vortex vigorously, until the this compound is dissolved. This may take some time.

  • The resulting solution contains the inclusion complex of this compound and HP-β-CD, which should have improved aqueous solubility and stability.

cluster_2 Protocol 3: Cyclodextrin Inclusion Complexation A Prepare HP-β-CD Solution B Add this compound Powder A->B Step 1-3 C Stir/Vortex Until Dissolved B->C Step 4 D Resulting Solution with Inclusion Complex C->D Step 5

Workflow for Cyclodextrin Method.

References

Technical Support Center: Mitigating Anthocyanin Degradation During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing anthocyanin degradation in food systems.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during anthocyanin stability experiments, offering potential causes and actionable solutions.

1.1. Inconsistent Results in Anthocyanin Degradation Kinetic Studies

Question: My kinetic data for anthocyanin degradation shows high variability between replicates. What are the potential causes and how can I improve reproducibility?

Answer:

Inconsistent results in kinetic studies are a common challenge. Several factors can contribute to this variability. Here’s a breakdown of potential causes and solutions:

  • pH Fluctuations: Anthocyanin stability is highly pH-dependent.[1][2] Even minor pH shifts during your experiment can significantly alter degradation rates.

    • Solution: Use robust buffer systems and verify the pH of your samples before and after thermal processing. Ensure your buffer has sufficient capacity to handle any potential pH changes.

  • Temperature Variations: Inconsistent temperature control during heating is a primary source of error.

    • Solution: Use a calibrated water bath or oven with precise temperature control. For non-isothermal studies, ensure a consistent and reproducible heating profile.[3] Placing samples randomly within the heating apparatus can help minimize the impact of any temperature gradients.

  • Oxygen Exposure: The presence of oxygen can accelerate anthocyanin degradation, especially at elevated temperatures.[4][5]

    • Solution: De-gas your solutions before heating by sparging with nitrogen or argon. If possible, conduct experiments in sealed, airtight containers with minimal headspace.

  • Light Exposure: Anthocyanins are sensitive to light, which can induce photochemical degradation.

    • Solution: Protect your samples from light at all stages of the experiment by using amber vials or wrapping containers in aluminum foil.[2]

  • Sample Matrix Effects: The food matrix itself can influence anthocyanin stability. Components like sugars, ascorbic acid, and metal ions can either protect or accelerate degradation.

    • Solution: Clearly define and control the composition of your model system or food product. Be aware that interactions with other components can lead to complex degradation kinetics.

  • Analytical Variability: Inconsistencies in sample preparation for analysis (e.g., dilution errors) or instrument calibration can introduce errors.

    • Solution: Use calibrated pipettes and volumetric flasks. Prepare fresh standards for each analytical run and ensure your spectrophotometer or HPLC system is properly calibrated and maintained.

1.2. Low Encapsulation Efficiency in Spray-Drying

Question: I am trying to microencapsulate an anthocyanin-rich extract using spray-drying, but my encapsulation efficiency is consistently low. What factors could be contributing to this?

Answer:

Low encapsulation efficiency (EE) is a frequent issue in spray-drying of bioactive compounds. Several process and formulation parameters can be optimized to improve your results:

  • Inlet and Outlet Air Temperature: High inlet temperatures can cause degradation of heat-sensitive anthocyanins before they are encapsulated.[6] Conversely, an outlet temperature that is too low can result in sticky, wet particles with poor encapsulation.

    • Solution: Optimize the inlet and outlet temperatures. A common starting point for anthocyanins is an inlet temperature around 120-170°C and an outlet temperature between 60-80°C.[7][8][9] The optimal temperatures will depend on your specific formulation.

  • Feed Flow Rate: A high feed rate can lead to incomplete drying, resulting in agglomeration and low EE.

    • Solution: Adjust the feed flow rate to ensure complete drying of the atomized droplets. A slower feed rate allows for more efficient heat and mass transfer.[8][10]

  • Choice of Wall Material: The type and concentration of the wall material are critical for successful encapsulation. The wall material should have good film-forming properties and provide a protective barrier.

    • Solution: Maltodextrin (B1146171) and gum arabic are commonly used and effective carrier agents for anthocyanin encapsulation.[7][8] Using a combination of wall materials can sometimes improve encapsulation. The ratio of core to wall material is also crucial; a higher proportion of wall material generally leads to better encapsulation, but also dilutes the final product.

  • Homogenization of the Feed Solution: Inadequate mixing of the anthocyanin extract and the wall material solution can lead to a non-uniform feed and poor encapsulation.

    • Solution: Ensure thorough homogenization of the feed solution using a high-speed homogenizer or stirrer before spray-drying.[8]

  • Stickiness of the Product: The presence of low molecular weight sugars in the extract can lead to a sticky product that adheres to the drying chamber, reducing yield and EE.

    • Solution: Using a carrier agent with a high glass transition temperature (Tg), such as maltodextrin with a low dextrose equivalent (DE), can help to reduce stickiness.

1.3. Unexpected Color Changes During Co-pigmentation Experiments

Question: I am performing a co-pigmentation experiment to stabilize anthocyanins, but I am observing unexpected color shifts or even a decrease in color intensity. What could be the reason for this?

Answer:

While co-pigmentation is a powerful technique for enhancing anthocyanin color and stability, several factors can lead to unexpected outcomes:

  • pH of the System: The effectiveness of co-pigmentation is highly pH-dependent. The formation of the protective co-pigment complex is favored at specific pH values where the anthocyanin is in its colored flavylium (B80283) cation form.[4]

    • Solution: Carefully control the pH of your system. The optimal pH for co-pigmentation is typically in the weakly acidic range (pH 3-4).

  • Molar Ratio of Anthocyanin to Co-pigment: The ratio between the anthocyanin and the co-pigment is critical. An insufficient amount of co-pigment will not provide adequate protection, while an excessive amount can sometimes lead to self-aggregation or other interactions that diminish the desired effect.[11]

    • Solution: Experiment with a range of molar ratios to find the optimal concentration for your specific anthocyanin and co-pigment pair.

  • Structure of the Co-pigment: Not all phenolic compounds are effective co-pigments. The structure of the co-pigment, including the number and position of hydroxyl and methoxyl groups, influences its ability to stack with the anthocyanin molecule.

    • Solution: Select co-pigments that are known to be effective, such as ferulic acid, caffeic acid, or rosmarinic acid.[11] The choice of co-pigment should be tailored to the specific anthocyanin being studied.

  • Presence of Other Compounds: Other components in your extract or food matrix can interfere with the co-pigmentation process. For example, metal ions can form complexes with anthocyanins, leading to different color expressions.

    • Solution: If working with a complex extract, consider a partial purification step to remove interfering compounds. Alternatively, characterize the composition of your extract to understand potential interactions.

  • Thermal Degradation of the Co-pigment Complex: While co-pigmentation can enhance thermal stability, the complex itself can still degrade at high temperatures.[4]

    • Solution: Evaluate the stability of the co-pigmented system at the intended processing temperatures to ensure the protective effect is maintained.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the reduction of anthocyanin degradation during thermal processing.

Q1: What is the primary mechanism of anthocyanin degradation during thermal processing?

A1: The primary mechanism of thermal degradation of anthocyanins involves the hydrolysis of the glycosidic bond, which releases the unstable aglycone (anthocyanidin). This is often followed by the opening of the heterocyclic ring to form a colorless chalcone (B49325) pseudobase.[5] The degradation generally follows first-order reaction kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[1][2][12][13][14]

Q2: How does pH influence the thermal stability of anthocyanins?

A2: Anthocyanins are most stable in acidic conditions (typically pH 1-3), where they exist predominantly in the colored flavylium cation form. As the pH increases towards neutral and alkaline conditions, the anthocyanin structure transforms into less stable forms, such as the colorless carbinol pseudobase and chalcone, which are more susceptible to thermal degradation.[1][5] Therefore, maintaining a low pH is a key strategy for preserving anthocyanins during thermal processing.

Q3: Can the addition of sugars protect anthocyanins from thermal degradation?

A3: The effect of sugars on anthocyanin stability is complex. In some cases, sugars can have a protective effect by reducing water activity, thereby slowing down hydrolytic reactions. However, at high temperatures, sugars and their degradation products can also accelerate anthocyanin degradation through Maillard reactions and other complex interactions. The specific effect depends on the type of sugar, its concentration, and the processing conditions.

Q4: What is co-pigmentation and how does it protect anthocyanins?

A4: Co-pigmentation is a phenomenon where colorless organic molecules, known as co-pigments (often flavonoids, phenolic acids, or amino acids), form non-covalent complexes with anthocyanin molecules.[15] This interaction, typically involving π-π stacking, protects the anthocyanin from nucleophilic attack by water, thus stabilizing the colored flavylium cation and enhancing color intensity. This protective effect can significantly increase the half-life of anthocyanins during thermal processing.[11][16]

Q5: What is microencapsulation and how does it prevent anthocyanin degradation?

A5: Microencapsulation is a process in which anthocyanin molecules are entrapped within a protective matrix or shell, known as the wall material.[9] This creates a physical barrier that shields the anthocyanins from adverse environmental factors such as oxygen, light, and high temperatures.[10] Common encapsulation techniques for anthocyanins include spray-drying and freeze-drying, with wall materials like maltodextrin, gum arabic, and whey protein.[7][8]

Q6: How does ascorbic acid (Vitamin C) affect anthocyanin stability?

A6: The interaction between ascorbic acid and anthocyanins is complex and can be either protective or degradative. Ascorbic acid can act as an antioxidant, protecting anthocyanins from oxidative degradation. However, in the presence of oxygen and metal ions, the oxidation of ascorbic acid can produce hydrogen peroxide and other reactive oxygen species that can accelerate anthocyanin degradation. The net effect depends on the specific conditions of the food system.

Section 3: Data Presentation

Table 1: Effect of Temperature and pH on the Half-life (t1/2) of Anthocyanins

Anthocyanin SourcepHTemperature (°C)Half-life (t1/2) (hours)Reference
European Cranberrybush321650.5[1]
37157.2[1]
7540.0[1]
72877.2[1]
3756.9[1]
7511.6[1]
Black Rice Bran2.06014.74[2]
805.37[2]
1002.05[2]
5.0609.00[2]
803.27[2]
1001.18[2]
Purple Maize3.51202.89[14]
1500.81[14]
1800.29[14]

Table 2: Effect of Co-pigmentation on the Half-life (t1/2) of Mulberry Anthocyanins at 90°C and pH 3.5

Co-pigmentHalf-life (t1/2) (hours)Reference
Control (No Co-pigment)17.50[17]
Ferulic Acid28.88[17]
Caffeic Acid31.28[17]
Vanillic Acid27.72[17]
p-Hydroxybenzoic Acid20.48
Protocatechuic Acid23.90
Gallic Acid25.67
Vanillin19.80

Section 4: Experimental Protocols

4.1. Protocol for Determining the Thermal Degradation Kinetics of Anthocyanins

Objective: To determine the degradation rate constant (k) and half-life (t1/2) of anthocyanins in a solution at different temperatures and pH values.

Materials:

  • Anthocyanin-rich extract or purified anthocyanin standard

  • Buffer solutions at desired pH values (e.g., pH 2.0, 3.0, 4.0, 5.0)

  • Amber glass vials with screw caps

  • Thermostatically controlled water bath or oven

  • Ice bath

  • Spectrophotometer or HPLC system with a PDA detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the anthocyanin extract or standard in an appropriate solvent.

    • Dilute the stock solution with the respective buffer solutions to a known concentration. The final concentration should yield an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU at the λmax of the anthocyanin).

  • Thermal Treatment:

    • Aliquot the prepared anthocyanin solutions into amber glass vials and seal them tightly to prevent evaporation.

    • Preheat the water bath or oven to the desired experimental temperatures (e.g., 60, 80, 100°C).

    • Place the vials in the preheated water bath or oven.

    • At predetermined time intervals (e.g., 0, 20, 40, 60, 90, 120 minutes), remove a vial from the heat and immediately place it in an ice bath to stop the degradation reaction.[2]

  • Analysis:

    • Spectrophotometric Analysis: Measure the absorbance of each sample at the maximum absorption wavelength (λmax) of the anthocyanin (typically around 520 nm). Use the corresponding buffer as a blank.

    • HPLC Analysis: If a more detailed analysis of individual anthocyanins is required, filter the samples through a 0.45 µm syringe filter and inject them into an HPLC system. Use a C18 column and a gradient elution with acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol). Monitor the elution at the λmax of the anthocyanins.

  • Data Analysis:

    • The degradation of anthocyanins typically follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the anthocyanin concentration (or absorbance) versus time. The slope of the resulting linear regression will be -k.

    • The half-life (t1/2) can be calculated using the following equation: t1/2 = 0.693 / k.

4.2. Protocol for Microencapsulation of Anthocyanins by Spray-Drying

Objective: To encapsulate an anthocyanin-rich extract to improve its stability.

Materials:

  • Anthocyanin-rich extract

  • Wall materials (e.g., maltodextrin, gum arabic)

  • Distilled water

  • Homogenizer or magnetic stirrer

  • Spray-dryer

Methodology:

  • Preparation of the Feed Solution:

    • Dissolve the wall material(s) in distilled water with continuous stirring to form a homogeneous solution. The concentration of the wall material will depend on the desired core-to-wall ratio.

    • Add the anthocyanin-rich extract to the wall material solution and mix thoroughly using a homogenizer or magnetic stirrer. The ratio of extract to carrier agent is a critical parameter to optimize.[10]

  • Spray-Drying Process:

    • Set the operating parameters of the spray-dryer. These include:

      • Inlet air temperature: Typically between 120°C and 170°C.[7][8]

      • Outlet air temperature: Typically between 60°C and 80°C.[8]

      • Feed flow rate: This will depend on the specific spray-dryer and should be optimized.[8][10]

      • Atomizer speed/pressure: Adjust according to the manufacturer's recommendations.

    • Feed the prepared solution into the spray-dryer.

    • Collect the resulting powder from the collection chamber.

  • Evaluation of the Microcapsules:

    • Encapsulation Efficiency (EE): Determine the total anthocyanin content and the surface anthocyanin content of the powder. EE can be calculated as: EE (%) = [(Total Anthocyanins - Surface Anthocyanins) / Total Anthocyanins] x 100

    • Moisture Content and Water Activity: Measure these parameters to assess the stability of the powder during storage.

    • Particle Size and Morphology: Analyze the size and shape of the microcapsules using techniques like laser diffraction or scanning electron microscopy (SEM).

    • Stability Studies: Store the encapsulated powder under different conditions (e.g., temperature, light, humidity) and monitor the retention of anthocyanins over time to evaluate the effectiveness of the encapsulation.

Section 5: Mandatory Visualizations

Thermal_Degradation_of_Anthocyanin Anthocyanin Anthocyanin (Flavylium Cation, Red) Chalcone Chalcone (Colorless) Anthocyanin->Chalcone Heat, High pH, Water Attack Degradation_Products Further Degradation Products (Brown) Chalcone->Degradation_Products Prolonged Heating

Caption: Thermal degradation pathway of anthocyanins.

Co_pigmentation_Mechanism Anthocyanin Anthocyanin (Flavylium Cation) Complex Anthocyanin-Co-pigment Complex (Stabilized) Anthocyanin->Complex Colorless_form Colorless Carbinol Pseudobase Anthocyanin->Colorless_form Water Attack (No Co-pigment) Co_pigment Co-pigment (e.g., Phenolic Acid) Co_pigment->Complex Complex->Anthocyanin Protection from Water Attack Water Water Molecule

Caption: Mechanism of intermolecular co-pigmentation.

Spray_Drying_Workflow cluster_prep 1. Feed Preparation cluster_drying 2. Spray Drying cluster_collection 3. Product Collection A Dissolve Wall Material (e.g., Maltodextrin) in Water B Add Anthocyanin Extract A->B C Homogenize Mixture B->C D Atomize Feed into Hot Air Chamber C->D E Rapid Evaporation of Water D->E F Collect Dried Microcapsules E->F

Caption: Experimental workflow for spray-drying microencapsulation.

References

How to avoid isomerization of cyanidin 3-xyloside during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the isomerization of cyanidin (B77932) 3-xyloside during analysis. Adherence to these protocols will enhance the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cyanidin 3-xyloside isomerization during analysis?

A1: The primary cause of isomerization is a change in pH. This compound, an anthocyanin, exists in different structural forms depending on the pH of the solution. At a low pH (ideally below 3), it exists predominantly as the stable, colored flavylium (B80283) cation . As the pH increases towards neutral, it can be converted into a colorless chalcone (B49325) isomer.[1][2][3][4] This structural change is the most significant form of isomerization to control during analysis.

Q2: Why is it critical to prevent this isomerization?

A2: The flavylium cation is the form that is typically quantified in analytical methods like HPLC-UV/Vis at a wavelength of around 520 nm. The chalcone isomer does not absorb light at this wavelength, leading to an underestimation of the total this compound content in your sample. Therefore, preventing the formation of the chalcone isomer is crucial for accurate quantification.

Q3: What are the main factors that influence the stability of this compound?

A3: The stability of this compound is primarily affected by three factors:

  • pH: As mentioned, a low pH is essential to maintain the flavylium cation form.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV light, can also lead to the degradation of the molecule.

Q4: Can this compound revert from the chalcone form back to the flavylium cation?

A4: Yes, the equilibrium between the flavylium cation and the chalcone form is reversible and pH-dependent.[1][4] By acidifying the sample, the chalcone form can be converted back to the flavylium cation. However, it is best practice to prevent its formation in the first place to ensure analytical accuracy.

Troubleshooting Guide: Isomerization of this compound

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable peak for this compound Isomerization to chalcone form: The pH of the sample or mobile phase may be too high (above 4).Sample pH: Ensure the sample extract is acidified to a pH between 1 and 3 using an appropriate acid (e.g., formic acid, hydrochloric acid). Mobile Phase pH: The HPLC mobile phase should be sufficiently acidic. Use a mobile phase containing an acidifier like formic acid (0.1-1%), trifluoroacetic acid (0.1%), or phosphoric acid (0.1-1%).[5][6]
Inconsistent peak areas between replicate injections Ongoing degradation in the autosampler: Samples may be degrading due to exposure to light or elevated temperatures in the autosampler tray.Autosampler Temperature: Set the autosampler temperature to a low value, typically 4-10 °C, to slow down degradation. Light Protection: Use amber vials or cover the autosampler to protect samples from light.
Broad or tailing peaks in the chromatogram Poor chromatographic conditions: The mobile phase composition may not be optimal for anthocyanin analysis.Mobile Phase Optimization: Ensure the mobile phase is adequately acidified to suppress the ionization of free silanol (B1196071) groups on the column, which can cause peak tailing. A C18 column is commonly used and effective.[7]
Gradual decrease in peak area over a sequence of analyses Sample instability over time: The prepared samples are degrading over the course of the analytical run.Sample Preparation Timing: Prepare samples fresh and analyze them as soon as possible. If storage is necessary, store them at -20°C or -80°C in the dark. Working Standards: Prepare fresh working standards daily.

Detailed Experimental Protocol: Analysis of this compound by HPLC

This protocol provides a detailed methodology for the extraction and analysis of this compound, designed to minimize isomerization.

1. Sample Preparation and Extraction

  • Objective: To extract this compound from the sample matrix while maintaining its stability.

  • Materials:

    • Sample containing this compound

    • Extraction Solvent: Methanol or ethanol (B145695) with 0.1% to 1% formic acid or hydrochloric acid (v/v). The acidic modifier is crucial.

    • Vortex mixer

    • Centrifuge

    • 0.45 µm syringe filters

    • Amber HPLC vials

  • Procedure:

    • Homogenize the sample (e.g., freeze-dried powder, plant tissue).

    • Weigh an appropriate amount of the homogenized sample into a centrifuge tube.

    • Add the acidified extraction solvent to the sample. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.

    • Vortex the mixture for 1-2 minutes.

    • For enhanced extraction, sonicate the sample in an ultrasonic bath for 15-30 minutes at a controlled low temperature (e.g., on ice).

    • Centrifuge the mixture at 4000-5000 rpm for 10-15 minutes at 4 °C.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted 1-2 more times. Combine the supernatants.

    • Filter the final extract through a 0.45 µm syringe filter into an amber HPLC vial.

    • Analyze immediately or store at -20°C or below, protected from light.

2. HPLC Analysis

  • Objective: To separate and quantify this compound in its stable flavylium cation form.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% to 1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increases to elute the analyte. An example gradient is provided in the table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 520 nm.

    • Injection Volume: 10-20 µL.

    • Autosampler Temperature: 4-10 °C.

Example HPLC Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
207030
255050
30955
35955

3. Quantification

  • Prepare a calibration curve using a certified reference standard of this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Visualizations

Isomerization_Pathway cluster_stable Low pH (Acidic Conditions) cluster_unstable Neutral to High pH Flavylium This compound (Flavylium Cation - Red) Chalcone Isomer (Chalcone - Colorless) Flavylium->Chalcone Increase in pH Chalcone->Flavylium Decrease in pH

Caption: pH-dependent equilibrium of this compound.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Homogenization extraction Acidified Solvent Extraction (Low Temperature, Dark) start->extraction centrifuge Centrifugation (4°C) extraction->centrifuge filter Filtration (0.45 µm) into Amber Vials centrifuge->filter hplc C18 Column Acidified Mobile Phase (pH < 3) filter->hplc detection UV-Vis Detection (520 nm) hplc->detection quant Quantification vs. Standard detection->quant

Caption: Workflow for stable this compound analysis.

References

Calibration curve issues in cyanidin 3-xyloside quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of cyanidin (B77932) 3-xyloside using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for cyanidin 3-xyloside has poor linearity (R² < 0.99). What are the common causes and solutions?

Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument issues. Here are the most common causes and how to troubleshoot them:

  • Standard Degradation: this compound, like other anthocyanins, is sensitive to pH, light, and temperature.[1][2] Degradation of your standards, especially at low concentrations, can lead to a non-linear response.

    • Solution: Prepare fresh stock solutions and dilutions daily.[3] Store stock solutions in the dark at low temperatures (-20°C is recommended) to minimize degradation.[3] Use an acidified solvent for preparing standards to maintain the stable flavylium (B80283) cation form of the anthocyanin.[4]

  • Inaccurate Standard Preparation: Errors in weighing the standard or in performing serial dilutions are common sources of non-linearity.

    • Solution: Ensure your analytical balance is properly calibrated. Use calibrated volumetric flasks and pipettes for all dilutions. It's good practice to prepare a second independent set of standards to verify the accuracy of the first set.

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.

    • Solution: Narrow the concentration range of your calibration curve. If you need to quantify samples with high concentrations, dilute them to fall within the linear range of the curve.

  • Chromatographic Issues: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and lead to non-linear results.

    • Solution: Optimize your HPLC method. Ensure the mobile phase is sufficiently acidic (pH < 3) to improve peak shape for anthocyanins.[5] Check the condition of your column, as a degraded column can also cause peak shape issues.

Q2: I'm observing significant variability in my results and suspect matrix effects. How can I confirm and mitigate this?

Matrix effects occur when components in your sample, other than the analyte of interest, interfere with the analysis, causing either suppression or enhancement of the signal.[6] This is a common issue when analyzing complex samples like biological fluids or plant extracts.

  • Confirming Matrix Effects:

    • Prepare a calibration curve in a pure solvent and another in a blank matrix that is as similar as possible to your samples (matrix-matched calibration). A significant difference in the slopes of these two curves is a strong indicator of matrix effects.[6]

    • The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6]

      • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

      • An MF value of 1 indicates no matrix effect.

      • An MF value < 1 indicates ion suppression.

      • An MF value > 1 indicates ion enhancement.

  • Mitigating Matrix Effects:

    • Matrix-Matched Calibration: This is the most common approach. By preparing your calibration standards in a blank matrix, you can ensure that the standards and the samples are affected by the matrix in the same way.[6][7]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way. By using the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be significantly reduced.[6]

    • Sample Preparation: A more rigorous sample cleanup, for instance, using solid-phase extraction (SPE), can help to remove interfering matrix components before analysis.[1]

Q3: My this compound peak is tailing. What can I do to improve the peak shape?

Peak tailing for polar compounds like this compound is often due to secondary interactions with the stationary phase.

  • Mobile Phase pH: Anthocyanins are most stable and exhibit the best peak shape in acidic conditions. A low pH (ideally below 3.0) suppresses the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[5]

    • Recommendation: Use an acid additive like 0.1% formic acid or trifluoroacetic acid (TFA) in your mobile phase.[5]

  • Column Condition: A degraded or inappropriate column can lead to poor peak shapes.

    • Recommendation: Use a modern, well-end-capped C18 column. If peak tailing persists, consider flushing the column or replacing it.

Q4: What is the best way to prepare and store this compound standard solutions?

Due to the inherent instability of anthocyanins, proper preparation and storage of standard solutions are critical for accurate quantification.

  • Solvent: Prepare stock solutions in an acidified organic solvent, such as methanol (B129727) with 0.1% HCl or formic acid.[8] For working solutions, it is often recommended to dilute the stock solution with the mobile phase.[3]

  • Storage: Store stock solutions at -20°C in amber vials to protect them from light.[3] It is highly recommended to prepare fresh working solutions daily from the stock solution.[3] Aqueous solutions of anthocyanins are particularly unstable and should not be stored for more than a day.[9]

Troubleshooting Guides

Issue 1: Poor Linearity of Calibration Curve
Possible Cause Troubleshooting Steps
Standard Degradation Prepare fresh standards from a solid source. Prepare stock solutions in an acidified solvent (e.g., methanol with 0.1% HCl). Store stock solutions at -20°C and protect from light. Prepare working standards fresh daily.[3]
Inaccurate Pipetting/Dilution Verify the calibration of pipettes and use calibrated volumetric flasks. Prepare a second, independent set of standards to cross-validate.
Detector Saturation Reduce the concentration of the highest standard or narrow the calibration range. Dilute samples that are expected to have high concentrations.
Improper Peak Integration Manually review the integration of each peak in your calibration standards. Adjust integration parameters if necessary to ensure consistency.
Contamination Check for contamination in the solvent used for dilutions, vials, or the HPLC system itself.
Issue 2: Low Sensitivity / Small Peak Area
Possible Cause Troubleshooting Steps
Low Concentration of Standard Prepare a more concentrated stock solution or adjust the dilution scheme.
Degradation of Analyte Prepare fresh standards and samples in an acidified solvent. Keep samples cool and protected from light before injection.
Suboptimal Detection Wavelength Ensure the detector is set to the wavelength of maximum absorbance for this compound (typically around 520 nm).[10][11]
Injection Volume Too Low Increase the injection volume, but be mindful of potential peak distortion.
Poor Ionization (LC-MS) Optimize mass spectrometry source parameters (e.g., capillary voltage, gas flow, temperature).

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Dissolve the standard in 10.0 mL of acidified methanol (e.g., methanol with 0.1% HCl v/v) in a volumetric flask.[3][8]

    • Sonicate for a few minutes to ensure complete dissolution.

    • Store this stock solution in an amber vial at -20°C for no longer than one month (stability should be verified).[3]

  • Working Standard Solutions:

    • On the day of analysis, allow the stock solution to warm to room temperature.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards. A typical concentration range for anthocyanin analysis can be from 0.5 to 50 µg/mL.[11]

Protocol 2: Example HPLC-DAD Method for this compound Quantification

This protocol provides a starting point and may require optimization based on your specific instrumentation and sample matrix.

  • HPLC System: An HPLC system with a diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 5% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Elution (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-40 °C.[1][3]

  • Detection Wavelength: 520 nm.[1]

  • Injection Volume: 10-20 µL.

Visualizations

G cluster_prep Standard Preparation Workflow weigh Weigh Standard dissolve Dissolve in Acidified Methanol weigh->dissolve stock Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Serial Dilution with Mobile Phase stock->dilute cal_standards Calibration Standards dilute->cal_standards

Caption: Workflow for preparing this compound calibration standards.

G cluster_troubleshooting Troubleshooting Decision Tree cluster_solutions Solutions start Poor Linearity (R² < 0.99) check_standards Check Standard Preparation & Age start->check_standards check_integration Review Peak Integration check_standards->check_integration Standards OK sol_standards Prepare Fresh Standards check_standards->sol_standards Issue Found check_concentration Evaluate Concentration Range check_integration->check_concentration Integration OK sol_integration Adjust Integration Parameters check_integration->sol_integration Issue Found check_hplc Assess HPLC Method check_concentration->check_hplc Range OK sol_concentration Narrow Range or Dilute Samples check_concentration->sol_concentration Issue Found sol_hplc Optimize Mobile Phase & Check Column check_hplc->sol_hplc Issue Found

Caption: Decision tree for troubleshooting poor calibration curve linearity.

References

Technical Support Center: Cyanidin 3-Xyloside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyanidin (B77932) 3-xyloside.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination during the purification of cyanidin 3-xyloside?

A1: Contamination in this compound purification can arise from several sources throughout the extraction and purification process. The main categories of contaminants are:

  • Co-extracted Plant Material: The initial extraction from plant sources will invariably co-extract other compounds. These include other flavonoids, phenolic acids, sugars, organic acids, amino acids, and proteins.[1]

  • Structurally Similar Anthocyanins: Plant materials often contain a mixture of anthocyanins. For instance, sources rich in this compound, such as Aronia melanocarpa (chokeberry), also contain other cyanidin glycosides like cyanidin 3-galactoside, cyanidin 3-glucoside, and cyanidin 3-arabinoside.[1][2][3] These closely related compounds can be challenging to separate due to their similar chemical properties.

  • Degradation Products: this compound is susceptible to degradation under certain conditions, leading to the formation of impurities. Factors influencing degradation include pH, temperature, light, and the presence of oxygen. Common degradation products include protocatechuic acid, 2,4-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[4][5] The aglycone, cyanidin, can also be present as a result of hydrolysis.

Q2: How does pH affect the stability and purity of this compound during purification?

A2: The pH of the solutions used during extraction and purification is a critical factor for maintaining the stability and purity of this compound. Anthocyanins are most stable in acidic conditions (typically pH < 3).[6] In neutral or alkaline environments, the flavylium (B80283) cation structure of this compound is transformed into unstable forms, leading to degradation and a loss of the characteristic red/purple color.[4] This degradation not only reduces the yield of the target compound but also introduces degradation products as contaminants. Therefore, it is essential to use acidified solvents throughout the purification process to ensure the integrity of the this compound molecule.

Q3: What are the expected degradation products of this compound, and how can they be identified?

A3: The primary degradation products of this compound and other cyanidin glycosides result from the cleavage of the heterocyclic C-ring. The most commonly reported degradation product is protocatechuic acid.[4][5] Other identified degradation products include 2,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid.[5] These compounds can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). The retention times and mass-to-charge ratios of the degradation products can be compared to analytical standards for positive identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product

Symptoms:

  • The final isolated fraction shows multiple peaks in the HPLC chromatogram.

  • The purity as determined by HPLC is below the desired level (e.g., <95%).

  • The color of the final product is brownish, suggesting the presence of degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Separation of Structurally Similar Anthocyanins Optimize the HPLC gradient to improve the resolution between this compound and other co-eluting cyanidin glycosides. A shallower gradient or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) may enhance separation.
Presence of Co-extracted Non-anthocyanin Compounds Incorporate a solid-phase extraction (SPE) step before HPLC to remove sugars, organic acids, and other polar impurities. C18 or polymeric resins are often effective for this purpose.
Degradation of this compound during Purification Ensure all solvents are acidified (e.g., with 0.1% formic acid or trifluoroacetic acid). Work at low temperatures and protect the sample from light to minimize degradation.
Column Overload in Preparative HPLC Reduce the sample load on the preparative HPLC column. Overloading can lead to peak broadening and poor separation. Perform a loading study to determine the optimal sample amount for your column.
Issue 2: Low Yield of this compound

Symptoms:

  • The amount of purified this compound is significantly lower than expected based on the starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction from Plant Material Ensure the plant material is finely ground to increase the surface area for extraction. Use an appropriate acidified solvent (e.g., methanol or ethanol (B145695) with acid) and consider using techniques like sonication or microwave-assisted extraction to improve efficiency.
Degradation During Extraction and Purification As with low purity, maintain acidic conditions and minimize exposure to heat and light throughout the process. Rapidly process the extracts to reduce the time for potential degradation.
Loss of Compound During Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and that the elution solvent is strong enough to desorb the this compound completely. Test different elution solvents and volumes to optimize recovery.
Suboptimal Fraction Collection in Preparative HPLC Adjust the peak detection parameters for fraction collection to ensure the entire peak corresponding to this compound is collected. Be mindful of peak tailing, which can lead to incomplete collection.

Data Presentation

Table 1: Common Contaminants in this compound Purification and their Typical Method of Identification.

Contaminant ClassSpecific ExamplesTypical Identification Method
Structurally Similar Anthocyanins Cyanidin 3-galactoside, Cyanidin 3-glucoside, Cyanidin 3-arabinosideHPLC-DAD, LC-MS
Degradation Products Protocatechuic acid, 2,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzoic acid, Cyanidin (aglycone)HPLC-DAD, LC-MS
Co-extracted Plant Compounds Sugars, Organic Acids, Proteins, Other FlavonoidsHPLC with appropriate detector (e.g., RI for sugars), Spectrophotometric assays

Experimental Protocols

Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude plant extract using preparative HPLC.

  • Sample Preparation:

    • The crude extract, obtained from a suitable plant source (e.g., Aronia melanocarpa), is dissolved in a minimal amount of the initial mobile phase.

    • The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • A preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fraction collector.

    • Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A linear gradient is typically used, for example:

      • 0-5 min: 10% B

      • 5-40 min: 10-30% B

      • 40-45 min: 30-10% B

      • 45-50 min: 10% B (re-equilibration)

    • The gradient should be optimized based on the specific separation needs.

  • Detection and Fraction Collection:

    • Detection wavelength: 520 nm.

    • Fractions are collected based on the elution of the peak corresponding to this compound, which can be identified by its retention time determined from an analytical run.

  • Post-Purification:

    • The collected fractions are combined, and the organic solvent is removed under reduced pressure.

    • The aqueous solution is then lyophilized to obtain the purified this compound as a solid.

Mandatory Visualizations

experimental_workflow start Plant Material (e.g., Aronia melanocarpa) extraction Extraction with Acidified Solvent (e.g., 80% MeOH with 0.1% HCl) start->extraction filtration Filtration/Centrifugation extraction->filtration contaminant1 Sugars, Organic Acids, Other Flavonoids extraction->contaminant1 contaminant2 Other Anthocyanins extraction->contaminant2 concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) concentration->spe hplc Preparative HPLC (C18 column, gradient elution) spe->hplc fraction_collection Fraction Collection (Detection at 520 nm) hplc->fraction_collection contaminant3 Degradation Products hplc->contaminant3 Potential for degradation if pH/temp not controlled final_product Lyophilization fraction_collection->final_product pure_c3x Pure this compound final_product->pure_c3x

Caption: A typical experimental workflow for the purification of this compound.

signaling_pathway cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nfkb NF-κB Inflammatory Pathway c3x_nrf2 This compound keap1 Keap1 c3x_nrf2->keap1 inhibits nrf2 Nrf2 keap1->nrf2 degradation are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection c3x_nfkb This compound ikk IKK c3x_nfkb->ikk inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb->proinflammatory_genes translocates to nucleus and activates transcription inflammation Inflammation proinflammatory_genes->inflammation

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Synthesis of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of cyanidin (B77932) 3-xyloside synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical or enzymatic synthesis and purification of cyanidin 3-xyloside.

Symptom / Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Degradation of Cyanidin Starting Material: Cyanidin is unstable at neutral or alkaline pH, high temperatures, and in the presence of oxygen and light.- Ensure all solvents are degassed and reactions are run under an inert atmosphere (e.g., nitrogen or argon).- Maintain a low temperature (<40°C) throughout the process, including extraction and concentration steps.[1] - Use acidified solvents (pH 1-3) to maintain the stable flavylium (B80283) cation form of cyanidin.[1] - Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.[1]
Inefficient Glycosylation (Chemical Synthesis): Incomplete activation of the xylosyl donor or steric hindrance.- In a Koenigs-Knorr type reaction, ensure the glycosyl donor (e.g., xylosyl bromide) is freshly prepared and moisture is excluded.- Use an appropriate promoter (e.g., silver or mercury salts) to facilitate the reaction.
Low Enzyme Activity (Enzymatic Synthesis): Suboptimal pH, temperature, or presence of inhibitors. The glycosyltransferase may have low specificity for cyanidin or xylose.- Optimize the reaction buffer pH and temperature for the specific glycosyltransferase used.- Ensure co-factors are present if required by the enzyme.- Consider using a different glycosyltransferase with known activity towards flavonoids.
Presence of Multiple Unidentified Byproducts Degradation Products: The cyanidin core can degrade into smaller phenolic compounds.- Implement the stability measures mentioned above (control of pH, temperature, oxygen, and light).
Formation of Isomers: Glycosylation at other hydroxyl groups of the cyanidin molecule.- Utilize protecting groups on the other hydroxyl groups of cyanidin to ensure site-specific glycosylation at the 3-position.
Self-polymerization of Cyanidin. - Maintain a sufficiently low concentration of cyanidin in the reaction mixture.
Product Degradation During Purification Exposure to High pH or Temperature: Use of non-acidified solvents or high temperatures during chromatographic separation or solvent evaporation.- For HPLC, use a mobile phase containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).- During solvent evaporation (e.g., rotary evaporation), keep the water bath temperature below 40°C.[1]
Difficulty in Purifying Product from Starting Material Similar Polarity: Cyanidin and this compound may have close retention times in chromatography.- Optimize the chromatographic method (e.g., gradient elution in HPLC, or different solvent systems in column chromatography).- Consider using a different stationary phase (e.g., a different type of C18 column or a different resin like Sephadex).
Color of the Final Product is Brownish instead of Red/Purple Oxidation and Polymerization: Significant degradation has occurred.- This indicates a severe stability problem. Review the entire workflow for exposure to high pH, temperature, oxygen, or light.[1] - The product may be too degraded to be salvaged. It is recommended to restart the synthesis with stricter control over the reaction and purification conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with cyanidin and its glycosides?

A1: Cyanidin is most stable in acidic conditions, typically at a pH between 1 and 3.[1] In this pH range, it exists predominantly as the red-colored flavylium cation. As the pH increases, it converts to less stable forms, leading to degradation. Therefore, it is crucial to use acidified solvents throughout the synthesis and purification process.

Q2: Which synthesis method is better: chemical or enzymatic?

A2: Both methods have their advantages and disadvantages.

  • Chemical Synthesis (e.g., Koenigs-Knorr reaction):

    • Pros: Can be used for large-scale production and allows for the introduction of non-natural sugar moieties.

    • Cons: Often requires the use of protecting groups, may involve harsh reaction conditions and toxic heavy metal promoters, and can result in a mixture of anomers (α and β) and other isomers, requiring extensive purification.

  • Enzymatic Synthesis (using glycosyltransferases):

    • Pros: Highly specific, leading to a single product isomer under mild reaction conditions (physiological pH and temperature). This simplifies purification.

    • Cons: Enzymes can be expensive and may have limited stability. The availability of a glycosyltransferase with high activity for both cyanidin and the desired sugar (xylose) can be a limiting factor.

Q3: My final product shows a different color in solution depending on the pH. Is this normal?

A3: Yes, this is a characteristic property of anthocyanins like this compound. The color of the molecule is dependent on its chemical structure, which changes with pH. Typically, it will be red at pH < 3, violet at pH 7-8, and blue at pH > 11.

Q4: How should I store my purified this compound?

A4: For long-term storage, it is best to store the compound as a lyophilized powder at -20°C or -80°C in the dark. If in solution, it should be dissolved in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl), stored at low temperatures, and protected from light.

Quantitative Data Summary

ParameterChemical Synthesis (Acylation)Enzymatic Synthesis (Acylation)Notes
Starting Materials Cyanidin-3-glucoside, Lauric AcidCyanidin-3-glucoside, Lauric AcidData for xylosylation is scarce; acylation is presented as a comparable glycosylation modification.
Solvent/Medium Pyridinetert-amyl alcoholThe choice of solvent is critical for substrate solubility and minimizing degradation.
Catalyst/Enzyme -Novozym 435 (Candida antarctica lipase (B570770) B)
Molar Ratio (Anthocyanin:Acyl Donor) Not specified1:56A large excess of the donor is often used to drive the reaction forward.
Temperature Not specified56 °CEnzymatic reactions are typically run at milder temperatures than chemical syntheses.
Reaction Time Not specified28 hours
Conversion Yield ~30.8%~68.7%Enzymatic methods can often achieve higher and more specific conversion rates.

Experimental Protocols

Protocol 1: Template for Chemical Synthesis (Koenigs-Knorr Glycosylation)

This protocol is a generalized template and requires optimization for this compound synthesis. It involves the protection of hydroxyl groups, glycosylation, and deprotection.

  • Protection of Cyanidin:

    • Protect the hydroxyl groups at positions 5, 7, 3', and 4' of cyanidin using a suitable protecting group (e.g., acetyl or benzyl (B1604629) groups) to ensure xylosylation occurs only at the 3-position. This typically involves reacting cyanidin with an excess of the protecting group reagent (e.g., acetic anhydride (B1165640) or benzyl bromide) in a suitable solvent like pyridine.

  • Preparation of Glycosyl Donor:

    • Prepare acetobromoxylan from xylose by treating it with acetic anhydride and then hydrogen bromide. This creates an activated xylose donor for the glycosylation reaction.

  • Glycosylation Reaction:

    • Dissolve the protected cyanidin and the acetobromoxylan in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere.

    • Add a promoter, such as silver carbonate or mercury(II) cyanide, to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.

  • Deprotection:

    • Once the reaction is complete, quench the reaction and purify the protected this compound intermediate.

    • Remove the protecting groups under appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) for acetyl groups, or hydrogenolysis for benzyl groups) to yield this compound.

  • Purification:

    • Purify the final product using column chromatography (e.g., on a C18 silica (B1680970) gel column) followed by preparative HPLC to achieve high purity.

Protocol 2: Template for Enzymatic Synthesis

This protocol provides a general framework for the enzymatic synthesis of this compound using a glycosyltransferase.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffer solution at the optimal pH for the chosen glycosyltransferase (typically between pH 6 and 8).

    • Add the cyanidin substrate (dissolved in a small amount of a co-solvent like DMSO if necessary).

    • Add the sugar donor, which for glycosyltransferases is typically a nucleotide-activated sugar such as UDP-xylose. A molar excess of the sugar donor is recommended.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified glycosyltransferase enzyme.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

    • Monitor the formation of this compound over time using HPLC.

  • Reaction Termination and Purification:

    • Stop the reaction by adding a solvent like methanol or by heat inactivation of the enzyme (if the product is heat-stable at low pH).

    • Centrifuge the mixture to pellet the enzyme and any precipitated material.

    • Purify the this compound from the supernatant using solid-phase extraction (SPE) on a C18 cartridge to remove salts and unreacted UDP-xylose, followed by preparative HPLC for final purification.

Visualizations

Chemical_Synthesis_Workflow cluster_protection Protection cluster_glycosylation Glycosylation cluster_deprotection_purification Deprotection & Purification Cyanidin Cyanidin Protect Add Protecting Groups (e.g., Acetylation) Cyanidin->Protect Protected_Cyanidin Protected Cyanidin Protect->Protected_Cyanidin Glycosylation Koenigs-Knorr Reaction (Silver Salt Promoter) Protected_Cyanidin->Glycosylation Xylose_Donor Xylose Donor (e.g., Acetobromoxylan) Xylose_Donor->Glycosylation Protected_Product Protected Cyanidin 3-Xyloside Glycosylation->Protected_Product Deprotection Remove Protecting Groups (e.g., Deacetylation) Protected_Product->Deprotection Crude_Product Crude Product Deprotection->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product Pure Cyanidin 3-Xyloside Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification Cyanidin Cyanidin Substrate GT Glycosyltransferase (GT) in Optimal Buffer Cyanidin->GT UDP_Xylose UDP-Xylose (Sugar Donor) UDP_Xylose->GT Incubation Incubation (Controlled Temp & pH) GT->Incubation Reaction_Mixture Reaction Mixture Incubation->Reaction_Mixture Termination Terminate Reaction (e.g., add Methanol) Reaction_Mixture->Termination Centrifugation Centrifuge to Remove Enzyme Termination->Centrifugation SPE Solid-Phase Extraction (SPE) (Desalting) Centrifugation->SPE HPLC Preparative HPLC SPE->HPLC Final_Product Pure Cyanidin 3-Xyloside HPLC->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Tree Start Low Product Yield? Degradation Check for Degradation (Brown color, many byproducts) Start->Degradation Yes Reaction_Conditions Check Reaction Conditions (Reagents, Catalyst, Enzyme) Start->Reaction_Conditions No Solution_Degradation Control pH (1-3), Temp (<40°C), Inert Atmosphere, Protect from Light Degradation->Solution_Degradation Yes Solution_Conditions Use Fresh Reagents, Optimize Catalyst/Enzyme Conc., Verify Substrate Purity Reaction_Conditions->Solution_Conditions Yes Purification_Issue Difficulty in Purification? Solution_Conditions->Purification_Issue Optimize_HPLC Optimize HPLC Gradient and/or Column Purification_Issue->Optimize_HPLC Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting inconsistent results in cyanidin 3-xyloside bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyanidin (B77932) 3-xyloside bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the screening and characterization of cyanidin 3-xyloside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific experimental challenges.

Issue 1: High Variability or Poor Reproducibility in Results

Q1: My results for this compound's bioactivity are inconsistent between experiments. What are the likely causes?

A1: Inconsistent results with this compound can stem from several factors, primarily related to its stability and experimental handling. Key areas to investigate include:

  • Compound Stability: this compound, like other anthocyanins, is sensitive to pH, temperature, and light.[1][2] Its degradation can lead to variable bioactivity. Ensure that your stock solutions are fresh, protected from light, and stored at an appropriate pH (acidic conditions, pH < 3, are generally more stable).[1]

  • Solvent Effects: The choice of solvent and its final concentration in the assay can impact results. Ensure the solvent is fully compatible with your assay system and that the final concentration (e.g., DMSO) is consistent and non-toxic to the cells.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Calibrate your pipettes regularly and use appropriate techniques to ensure precision.[3]

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and confluence can all affect cellular responses to treatment. Maintain consistent cell culture practices for all experiments.

Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Q2: I'm observing an unexpected increase in cell viability at higher concentrations of this compound in my MTT assay, which contradicts microscopic observations. What is happening?

A2: This is a common artifact observed with antioxidant compounds like flavonoids.[4] this compound can directly reduce the tetrazolium salts (MTT, XTT) to formazan (B1609692) in a cell-free system. This chemical reduction leads to a false-positive signal, suggesting higher cell viability than is actually present.

Troubleshooting Steps:

  • Run a Cell-Free Control: Add this compound to cell culture medium without cells, then add the MTT or XTT reagent. If you observe a color change, this confirms direct reduction by your compound.

  • Switch to an Alternative Assay: It is highly recommended to use viability assays that are not based on metabolic reduction.[4]

    • BrdU (5-bromo-2'-deoxyuridine) Assay: Measures DNA synthesis in proliferating cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[4][5]

Issue 3: Difficulties in Antioxidant Capacity Assays (e.g., DPPH, ABTS)

Q3: My DPPH/ABTS assay results for this compound are not consistent. What should I check?

A3: Inconsistencies in these assays can arise from several factors:

  • Reaction Time: The reaction kinetics of this compound with DPPH or ABTS radicals may vary. It is crucial to standardize the incubation time for all measurements.[6]

  • Solvent and pH: The antioxidant capacity of anthocyanins is highly dependent on the solvent and pH of the reaction mixture.[7] Ensure these parameters are consistent across all experiments.

  • Light Sensitivity: Both DPPH and ABTS radicals, as well as this compound, are light-sensitive.[2] Perform the assay in minimal light to prevent degradation and variability.[3]

  • Preparation of Radicals: The stability of the prepared DPPH and ABTS radical solutions can affect the results. Always use freshly prepared radical solutions for each experiment.[3][8]

Issue 4: Challenges in Anti-Inflammatory Assays

Q4: I am not seeing a consistent inhibitory effect of this compound on inflammatory markers (e.g., cytokines). What could be the issue?

A4: Measuring anti-inflammatory effects requires careful experimental design:

  • Pre-incubation Time: The timing of this compound treatment relative to the inflammatory stimulus (e.g., LPS, TNF-α) is critical. Optimizing the pre-incubation time is necessary to observe an inhibitory effect.

  • Concentration Range: The effective concentration for anti-inflammatory activity may be narrow. A broad dose-response curve should be performed to identify the optimal concentration.

  • Cytokine Measurement: Ensure that the method for measuring cytokines (e.g., ELISA) is sensitive enough to detect changes and that the supernatants are collected at an appropriate time point after stimulation.[9][10]

  • Cell Health: High concentrations of the compound may be cytotoxic, which could be misinterpreted as an anti-inflammatory effect. Always run a parallel cytotoxicity assay to ensure that the observed effects are not due to cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for cyanidin and its derivatives from various bioactivity assays. Note: Data for this compound is limited; therefore, data from the closely related and well-studied cyanidin-3-glucoside (C3G) is provided as a reasonable proxy. Glycosylation patterns can influence bioactivity.

Table 1: Comparative Antioxidant Capacity (IC50 Values)

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Cyanidin 3-glucoside (proxy)Varies (assay dependent)Varies (assay dependent)[11]
BHA (synthetic antioxidant)Varies (assay dependent)Varies (assay dependent)[11]
BHT (synthetic antioxidant)Varies (assay dependent)Varies (assay dependent)[11]
Trolox (synthetic antioxidant)Varies (assay dependent)Varies (assay dependent)[11]

Lower IC50 values indicate higher antioxidant activity.[11]

Table 2: Stability of Cyanidin-3-O-glucoside (C3G) under Different Conditions

pHTemperature (°C)Incubation Time (h)% C3G LossReference
2.570821%[1]
2.590895%[1]
4.070853%[1]
4.090898%[1]
7.0708~100%[1]
7.0908~100%[1]

Data highlights the significant impact of pH and temperature on stability.[1]

Experimental Protocols

Detailed methodologies for key recommended experiments are provided below.

Protocol 1: BrdU Cell Proliferation Assay

This assay is a reliable alternative to MTT for assessing cell proliferation.[12][13][14][15]

Materials:

  • Cells of interest

  • 96-well clear, flat-bottom tissue culture plates

  • BrdU Labeling Solution (10X)

  • Fixing/Denaturing Solution

  • BrdU Detection Antibody

  • HRP-linked secondary antibody

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add 10X BrdU solution to each well to a final concentration of 1X. Incubate at 37°C for 1-4 hours, depending on the cell proliferation rate.[12][13]

  • Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[12][13]

  • Antibody Incubation:

    • Remove the fixing solution and add 100 µL of BrdU Detection Antibody solution. Incubate for 1 hour at room temperature with gentle shaking.[13]

    • Wash the wells twice with 300 µL of 1X Wash Buffer.

    • Add 100 µL of HRP-linked secondary antibody solution and incubate for 1 hour at room temperature.[13]

  • Detection:

    • Wash the wells three times with 300 µL of 1X Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and monitor color development for 5-30 minutes at room temperature.[12]

    • Add 100 µL of Stop Solution to stop the reaction.[12]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of cell viability.[4][5][16][17][18]

Materials:

  • Cells of interest

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Buffer

  • CellTiter-Glo® Substrate

  • Orbital shaker

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[16]

  • Cell Plating: Prepare an opaque-walled 96-well plate with cells in culture medium (100 µL per well). Include control wells with medium only for background measurement.

  • Compound Treatment: Add the desired concentrations of this compound to the experimental wells.

  • Equilibration: Equilibrate the plate at room temperature for approximately 30 minutes.[16]

  • Assay:

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measurement: Record the luminescence using a plate reader.

Protocol 3: Measurement of Cytokine Inhibition by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[9][10][19]

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or other suitable cell type

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound

  • ELISA kit for the specific cytokine of interest (includes capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.[9]

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to all wells except for the negative control wells. Incubate for a predetermined time (e.g., 24 hours) to allow for cytokine production.[9]

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well and store it at -80°C until the ELISA is performed.[9]

  • ELISA: Perform the sandwich ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and the collected cell culture supernatants.

    • Incubating with a biotinylated detection antibody.

    • Incubating with streptavidin-HRP.

    • Adding a substrate to develop color.

    • Stopping the reaction and measuring the absorbance.[9][10]

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve and determine the percentage of inhibition for each this compound concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound bioactivity assays.

troubleshooting_workflow start Inconsistent Bioactivity Results check_stability Issue: Compound Stability - pH, Temperature, Light Sensitivity - Solvent Effects start->check_stability check_assay Issue: Assay Interference (e.g., MTT/XTT) start->check_assay check_protocol Issue: Protocol Variability - Pipetting Errors - Cell Culture Conditions start->check_protocol solution_stability Solution: - Use fresh, light-protected stocks - Maintain acidic pH for storage - Standardize solvent concentration check_stability->solution_stability solution_assay Solution: - Run cell-free controls - Switch to non-reduction-based assays (BrdU, CellTiter-Glo®) check_assay->solution_assay solution_protocol Solution: - Calibrate pipettes - Standardize cell passage, density, and confluence check_protocol->solution_protocol

Caption: Troubleshooting workflow for inconsistent results.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk Activates c3x This compound c3x->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb->ikb Degrades ikb_nfkb->nfkb Releases genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nfkb_nuc->genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway.

mapk_pathway stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK stimulus->p38 erk ERK1/2 stimulus->erk jnk JNK stimulus->jnk c3x This compound c3x->p38 Inhibits Phosphorylation c3x->erk Inhibits Phosphorylation c3x->jnk Inhibits Phosphorylation ap1 AP-1 p38->ap1 erk->ap1 jnk->ap1 inflammation Inflammatory Response ap1->inflammation

Caption: Modulation of the MAPK signaling pathway.

References

Best practices for handling and storing pure cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pure cyanidin (B77932) 3-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting and preparing stock solutions of pure cyanidin 3-xyloside?

A1: To reconstitute pure this compound, use a high-purity solvent such as HPLC-grade methanol, ethanol, or a slightly acidified aqueous solution (e.g., water with 0.1% HCl or formic acid). The choice of solvent will depend on the requirements of your specific experiment. For cell-based assays, DMSO is a common solvent for creating a concentrated stock solution, which can then be further diluted in cell culture media. Ensure the final concentration of the organic solvent is low enough to not affect the cells. Due to its sensitivity to light and temperature, it is recommended to prepare fresh solutions for each experiment and to minimize exposure to light.

Q2: What are the optimal short-term and long-term storage conditions for pure this compound?

A2: For optimal stability, pure this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store in a tightly sealed, light-protected container at 0-8°C.

  • Long-term (months to years): For long-term storage, it is recommended to store the compound at -20°C or below in a desiccated, dark environment.

Q3: How does pH affect the stability and color of this compound solutions?

A3: Like other anthocyanins, the stability and color of this compound are highly dependent on pH. In acidic conditions (pH < 3), it exists predominantly in its most stable, red-colored flavylium (B80283) cation form. As the pH increases towards neutral, it can be converted to a colorless carbinol pseudobase and then to a blueish quinonoidal base. At alkaline pH, it rapidly degrades to a yellow chalcone. Therefore, for experiments where stability is critical, maintaining an acidic pH is recommended.

Q4: Is this compound sensitive to light and temperature?

A4: Yes, this compound is sensitive to both light and temperature. Exposure to light and elevated temperatures can accelerate its degradation. Therefore, all handling and storage should be done in a manner that minimizes light exposure (e.g., using amber vials) and avoids high temperatures.

Troubleshooting Guides

Issue 1: Inconsistent or Low Absorbance Readings in Spectrophotometric Assays
Possible Cause Troubleshooting Step
Degradation of Compound Prepare fresh solutions of this compound for each experiment. Ensure the solvent is of high purity and appropriate for the assay. If using aqueous solutions, maintain an acidic pH (e.g., pH 3-4) to improve stability.
Incorrect Wavelength Verify the maximum absorbance wavelength (λmax) of your this compound solution under your specific buffer conditions. The λmax can shift with pH.
Precipitation of Compound Ensure the compound is fully dissolved in the solvent. If using aqueous buffers, check for any precipitation, especially after dilution from a stock solution. Consider using a co-solvent if solubility is an issue.
Photodegradation Minimize exposure of the solutions to ambient light by using amber vials and keeping samples covered during incubation periods.
Issue 2: Poor Reproducibility in Cell-Based Assays
Possible Cause Troubleshooting Step
Inconsistent Stock Solution Prepare a fresh, highly concentrated stock solution in a suitable solvent like DMSO. Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers will lead to variable results.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
Incubation Time Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect.

Data Presentation

Table 1: Stability of Cyanidin Glycosides under Various Conditions

Note: The following data is primarily based on studies of cyanidin 3-O-glucoside, a structurally similar compound, due to the limited availability of specific quantitative data for this compound. These values should be considered as a general guide.

Condition Parameter Observation Reference
Temperature Half-life (t½)Degradation rate increases significantly with temperature. At pH 7.0 and 55°C, stability is above 50% after 300 minutes for cyanidin and its 3-glucoside.[1]
pH StabilityMost stable at acidic pH (< 3). Stability decreases as pH approaches neutral and alkaline conditions. At pH 2.0 and 25°C, 99% of cyanidin-3-O-glucopyranoside remained after 8 hours.
Light DegradationExposure to light accelerates degradation. Encapsulated cyanidin-3-O-glucoside showed a retention rate of 43.38% after 28 days under fluorescent light, compared to 28.09% for the non-encapsulated form.[2]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • Add 100 µL of each this compound dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO and diluted in culture medium) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[3][4][5][6]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined time.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analysis:

    • Analyze the stained cells by flow cytometry.[7][8][9]

Mandatory Visualizations

Signaling Pathways

experimental_workflow cluster_storage Handling and Storage cluster_experiment Experimental Use storage Store at -20°C Protect from light dissolve Dissolve in appropriate solvent (e.g., acidified water, DMSO) storage->dissolve stock Prepare fresh stock solution dissolve->stock dilute Dilute to working concentration stock->dilute Use immediately assay Perform assay (e.g., Antioxidant, Cell-based) dilute->assay analyze Data Analysis assay->analyze

Caption: General experimental workflow for handling and using pure this compound.

signaling_pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Pathway C3X This compound IKK IKK C3X->IKK inhibits p38 p38 C3X->p38 modulates JNK JNK C3X->JNK modulates ERK ERK C3X->ERK modulates Bax Bax C3X->Bax upregulates Bcl2 Bcl-2 C3X->Bcl2 downregulates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory activates transcription p38->ProInflammatory JNK->ProInflammatory ERK->ProInflammatory Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Cyanidin 3-Xyloside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of two prominent anthocyanins: cyanidin (B77932) 3-xyloside and cyanidin 3-glucoside. The following sections detail their relative performance in key biological activities, supported by available experimental data. This analysis aims to furnish researchers and drug development professionals with a comprehensive resource for evaluating the therapeutic potential of these natural compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of cyanidin 3-xyloside and cyanidin 3-glucoside. It is important to note that research on cyanidin 3-glucoside is more extensive, resulting in a greater availability of quantitative data.

Antioxidant Activity
BioassayThis compoundCyanidin 3-GlucosideReference
DPPH Radical Scavenging Activity (IC50) Data not available0.014 mg/mL[1]
ABTS Radical Scavenging Activity Potent antioxidant activity demonstratedStrong antioxidant potential[2]
Ferric Reducing Antioxidant Power (FRAP) Potent antioxidant activity demonstratedStrong antioxidant potential[2]
Anti-inflammatory Activity
BioassayThis compoundCyanidin 3-GlucosideReference
Inhibition of TNF-α Regulates inflammatory cytokinesSignificantly reduces production[3][4]
Inhibition of IL-6 Regulates inflammatory cytokinesSignificantly reduces production[3][5]
Inhibition of α-amylase and lipase No inhibitory effectStrong inhibitory activity[6]
Anti-cancer Activity
Cell LineBioassayThis compoundCyanidin 3-GlucosideReference
MCF-7 (Breast Cancer) MTT Assay (IC50)Data not available110 µg/mL[7]
Caco-2 (Colorectal Cancer) Apoptosis InductionInduces apoptosisInduces apoptosis[1][3]
MDA-MB-231 & MDA-MB-468 (Breast Cancer) Migration & Invasion InhibitionData not availableSignificant suppression at 20 µM[8][9]
MKN-45 (Gastric Cancer) Apoptosis InductionData not availableInduces apoptosis[10]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the comparative data tables.

Antioxidant Activity Assays

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) (typically 0.1 mM) and stored in the dark.

  • Sample Preparation : The test compounds (this compound or cyanidin 3-glucoside) are dissolved in a suitable solvent to create a series of dilutions.

  • Reaction : A defined volume of each sample dilution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : A small volume of the plant extract or pure compound is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.

  • Measurement : The absorbance is read at 734 nm.

  • Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

2.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay

This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction : A small volume of the sample is mixed with the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement : The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.

Anti-inflammatory and Anti-cancer Assays

2.2.1. Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells (e.g., MCF-7, Caco-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition : The culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

2.2.2. Cytokine Production Inhibition Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by cells.

  • Cell Culture and Stimulation : Immune cells (e.g., macrophages) or other relevant cell types are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds.

  • Supernatant Collection : After a specific incubation period, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay) : The concentration of the target cytokine in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.

  • Calculation : The percentage of inhibition of cytokine production by the test compound is calculated relative to the stimulated, untreated control.

Signaling Pathway Diagrams

The bioactivity of both this compound and cyanidin 3-glucoside is often attributed to their ability to modulate key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.

NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus TNF-α / LPS Receptor Receptor (TNFR, TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release C3X_C3G This compound Cyanidin 3-Glucoside C3X_C3G->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by cyanidin glycosides.

MAPK Signaling Pathway Modulation

MAPK_Pathway cluster_nucleus Nucleus Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Translocation & Activation C3X_C3G This compound Cyanidin 3-Glucoside C3X_C3G->RAF Inhibits C3X_C3G->MEK Inhibits C3X_C3G->ERK Inhibits GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Caption: Modulation of the MAPK signaling cascade by cyanidin glycosides.

Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow cluster_assays Bioactivity Assays start Start compound_prep Compound Preparation (this compound & Cyanidin 3-Glucoside) start->compound_prep treatment Cell Treatment with Compounds compound_prep->treatment cell_culture Cell Culture (e.g., Cancer cells, Macrophages) cell_culture->treatment antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) treatment->antioxidant inflammation Anti-inflammatory Assays (ELISA for TNF-α, IL-6) treatment->inflammation cancer Anti-cancer Assays (MTT, Apoptosis) treatment->cancer data_analysis Data Analysis (IC50 Calculation, Statistical Tests) antioxidant->data_analysis inflammation->data_analysis cancer->data_analysis results Comparative Bioactivity Profile data_analysis->results end End results->end

Caption: General workflow for in vitro comparative bioactivity screening.

Conclusion

The available evidence strongly supports the potent antioxidant, anti-inflammatory, and anti-cancer properties of cyanidin 3-glucoside. Its mechanisms of action, particularly the modulation of the NF-κB and MAPK signaling pathways, are well-documented.

While this compound is also recognized for its bioactive potential, particularly as a component of polyphenol-rich extracts, there is a notable scarcity of quantitative data from studies on the isolated compound. This knowledge gap presents a significant opportunity for future research. Direct comparative studies are warranted to elucidate the specific bioactivities and therapeutic potential of this compound, both independently and in comparison to its more extensively studied glucoside counterpart. Such research will be crucial for a comprehensive understanding of the structure-activity relationships among cyanidin glycosides and for the development of novel therapeutic agents.

References

Stability comparison of cyanidin 3-xyloside and other acylated anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stability of anthocyanins is a critical determinant of their efficacy and application as natural colorants and therapeutic agents. This guide provides an in-depth comparison of the stability of cyanidin (B77932) 3-xyloside against various acylated anthocyanins, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the selection and application of these bioactive compounds.

The Impact of Acylation on Anthocyanin Stability

Anthocyanins are notoriously unstable, with their degradation being influenced by factors such as pH, temperature, and light.[1][2][3][4] Acylation, the addition of an acyl group to the glycosyl moiety of the anthocyanin, has been widely demonstrated to enhance their stability.[5] This increased stability is attributed to intramolecular co-pigmentation, where the acyl group stacks with the anthocyanin chromophore, protecting it from hydrolytic degradation.[6] Polyacylated anthocyanins generally exhibit greater stability than their monoacylated and non-acylated counterparts.

Cyanidin 3-xyloside, a non-acylated anthocyanin, is found alongside its acylated derivatives, such as cyanidin 3-malonylglucoside and cyanidin 3-malonylxyloside, in sources like purple sunflower hulls.[5] Understanding the stability differences between these closely related compounds is crucial for their effective utilization.

Quantitative Stability Comparison

The following tables summarize the degradation kinetics of cyanidin-based anthocyanins under various pH and temperature conditions. The data, presented as half-life (t½) in hours and the first-order degradation rate constant (k) in h⁻¹, has been compiled from multiple studies to provide a comparative overview. A longer half-life and a smaller rate constant indicate greater stability.

Table 1: Thermal Stability of Cyanidin Glycosides at pH 3.0

AnthocyaninTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)Reference
Cyanidin 3-O-glucoside806.40.108[7]
Cyanidin 3-O-glucoside1001.10.630[8]
Cyanidin 3-O-rutinoside1001.50.462[8]
Acylated Cyanidins (from Black Carrot)90~2.1 - 8.6 times > Cyanidin 3-glucoside-[9]

Table 2: Influence of pH on the Stability of Cyanidin Glycosides at 25°C

AnthocyaninpHHalf-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)Reference
Cyanidin2.0>8<0.087[10]
Cyanidin 3-O-glucoside2.0>8<0.087[10]
Cyanidin7.0<8>0.087[10]
Cyanidin 3-O-glucoside7.0<8>0.087[10]
Acylated Cyanidins (from Black Rice)3.048.80.014[8][11]
Acylated Cyanidins (from Black Rice)5.011.40.061[8][11]

Note: Direct quantitative stability data for this compound is limited in the available literature. The data for cyanidin 3-O-glucoside, a structurally similar non-acylated anthocyanin, is presented as a baseline for comparison. Data for acylated cyanidins from black carrot and black rice, which are often malonylated, are included to represent the stability of acylated forms.

Experimental Protocols

The following section details the methodologies for key experiments cited in the stability analysis of anthocyanins.

Anthocyanin Extraction and Purification

A representative protocol for the extraction of anthocyanins from plant material, such as purple sunflower hulls, is as follows:

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered sample with an acidified methanol (B129727) solution (e.g., methanol with 0.1% HCl) in a solid-to-solvent ratio of 1:10 (w/v).[12]

  • Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure at a temperature below 40°C to obtain a concentrated crude extract.

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove sugars, acids, and other less polar compounds. The anthocyanin fraction is eluted with acidified methanol.

Stability Assays (Thermal and pH)
  • Sample Preparation: Prepare solutions of the purified anthocyanin extract or individual anthocyanin standards in buffer solutions of varying pH (e.g., pH 2.0, 3.0, 4.0, 5.0, 7.0).

  • Incubation: Aliquots of the anthocyanin solutions are incubated in sealed, light-protected vials at different constant temperatures (e.g., 60°C, 80°C, 100°C) in a water bath or heating block.

  • Sampling: At predetermined time intervals, samples are withdrawn and immediately cooled in an ice bath to stop the degradation reaction.

  • Analysis: The concentration of the remaining anthocyanin is quantified at each time point using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Anthocyanin Degradation
  • Instrumentation: An HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[12]

  • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.[12]

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run time to elute the anthocyanins.

  • Detection: The anthocyanins are monitored at their maximum absorbance wavelength, which is typically around 520 nm.[13]

  • Quantification: The concentration of each anthocyanin is determined by comparing its peak area to a standard curve prepared from a known concentration of a reference standard (e.g., cyanidin 3-O-glucoside).

The degradation of anthocyanins is generally modeled using first-order kinetics. The degradation rate constant (k) and the half-life (t½) are calculated from the slope of the natural logarithm of the anthocyanin concentration versus time.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability analysis of anthocyanins.

Anthocyanin_Stability_Workflow cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Analysis Plant Plant Material (e.g., Purple Sunflower Hulls) Extract Extraction (Acidified Methanol) Plant->Extract Purify Purification (SPE C18) Extract->Purify Buffer Buffer Preparation (Varying pH) Purify->Buffer Incubate Incubation (Varying Temperature) Buffer->Incubate Sample Time-point Sampling Incubate->Sample HPLC HPLC-DAD/UV-Vis Analysis Sample->HPLC Kinetics Kinetic Modeling (k and t½ calculation) HPLC->Kinetics Compare Data Comparison Kinetics->Compare

Caption: Experimental workflow for comparative anthocyanin stability analysis.

Conclusion

The available data strongly indicates that acylation significantly enhances the stability of anthocyanins. While direct quantitative data for this compound is not abundant, comparisons with its glucoside counterpart and acylated anthocyanins from other sources suggest that it likely follows the general trend of being less stable than its acylated forms. For applications requiring high stability under varying pH and temperature conditions, the use of acylated anthocyanins, such as those found in purple sunflower hulls or black carrot, is recommended. Further research focusing on the specific degradation kinetics of this compound would be beneficial for its targeted application in the food and pharmaceutical industries.

References

A Comparative Guide to the Validation of HPLC Methods for Cyanidin 3-Xyloside Analysis in Functional Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds in functional foods is paramount for quality control, efficacy assessment, and regulatory compliance. Cyanidin (B77932) 3-xyloside, a prominent anthocyanin in various berries and colored vegetables, is of significant interest due to its potential health-promoting properties. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is a cornerstone technique for the analysis of such compounds. This guide provides an objective comparison of a typical HPLC-DAD method for cyanidin 3-xyloside analysis with alternative analytical techniques, supported by a summary of experimental data.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a comparative summary of a validated HPLC-DAD method with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a simple colorimetric assay for the analysis of this compound.

ParameterHPLC-DADUPLC-MS/MSColorimetric Assay
Specificity Good; separates individual anthocyaninsExcellent; provides structural confirmationLow; measures total anthocyanin content
Linearity (R²) > 0.999> 0.999Not applicable for individual compounds
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.05 µg/mLHigher than chromatographic methods
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL0.03 - 0.15 µg/mLHigher than chromatographic methods
Precision (%RSD) < 5% (Intra-day), < 8% (Inter-day)< 4% (Intra-day), < 6% (Inter-day)Variable, typically > 10%
Accuracy/Recovery (%) 95 - 105%98 - 102%Highly matrix dependent
Analysis Time 20 - 40 minutes per sample5 - 15 minutes per sample< 1 hour for a batch of samples
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the extraction and analysis of this compound.

Sample Preparation and Extraction

A robust extraction protocol is fundamental to achieving accurate and reproducible results.

  • Homogenization: Freeze-dried functional food samples are ground into a fine powder.

  • Extraction Solvent: A solution of methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) is used to ensure the stability of anthocyanins in their flavylium (B80283) cation form.

  • Extraction Procedure: The homogenized sample is mixed with the extraction solvent and subjected to ultrasonication or agitation for 30-60 minutes in a dark, temperature-controlled environment to prevent degradation. This process is often repeated to maximize extraction efficiency.

  • Purification: The crude extract is centrifuged or filtered to remove solid particles. For enhanced purity, Solid-Phase Extraction (SPE) using C18 cartridges can be employed to eliminate sugars, organic acids, and other interfering substances. The anthocyanin fraction is subsequently eluted with an acidified organic solvent.

HPLC-DAD Method for this compound Analysis

This method provides reliable quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% methanol or acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is linearly increased to elute compounds with increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: The DAD is set to monitor at 520 nm, the characteristic maximum absorbance for cyanidin glycosides.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve constructed from a certified reference standard.

Visualizing the Workflow and Method Validation

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps of method validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Homogenization of Functional Food Extraction Extraction with Acidified Solvent Homogenization->Extraction Purification Purification (SPE) Extraction->Purification Injection Injection into HPLC System Purification->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection DAD Detection (520 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Experimental workflow for this compound analysis.

Validation_Pathway Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Logical pathway for HPLC method validation.

A Comparative Guide to the Antioxidant Capacity of Cyanidin 3-Xyloside: A Cross-Validation of In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antioxidant capacity is a critical step in identifying promising therapeutic agents. Cyanidin (B77932) 3-xyloside, an anthocyanin found in various fruits and plants, has garnered interest for its potential health benefits.[1] This guide provides an objective comparison of its antioxidant performance as evaluated by several common in vitro assays, offering supporting data and detailed experimental protocols for cross-validation.

The antioxidant activity of anthocyanins like cyanidin 3-xyloside is primarily attributed to their ability to donate hydrogen atoms or electrons, thereby scavenging harmful reactive oxygen species (ROS).[2][3] However, the measured antioxidant capacity can vary significantly depending on the assay employed, as each method is based on a different chemical principle.[4] Therefore, cross-validating results using multiple assays is essential for a comprehensive understanding of a compound's antioxidant profile.

This guide focuses on four widely used antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[4]

Quantitative Comparison of Antioxidant Capacity

Direct comparative data for this compound across multiple assays is limited in publicly available literature. However, studies on closely related compounds provide valuable insights. Cyanidin 3-xylosylrutinoside, a primary phenolic antioxidant in black raspberries, has been evaluated using DPPH, ABTS, and FRAP assays.[5][6] Additionally, data for the well-studied cyanidin 3-glucoside (C3G) is often used as a reasonable proxy to compare potency against synthetic antioxidants.[7]

AssayCompoundResultUnitReference
DPPH Cyanidin 3-Xylosylrutinoside1.8 ± 0.1TEAC (mM Trolox Eq./mM)[5][6]
ABTS Cyanidin 3-Xylosylrutinoside2.1 ± 0.1TEAC (mM Trolox Eq./mM)[5][6]
FRAP Cyanidin 3-Xylosylrutinoside3.6 ± 0.2TEAC (mM Trolox Eq./mM)[5][6]
DPPH Cyanidin 3-Glucoside6.5IC50 (µM)[2]
ORAC Cyanidin 3-Glucoside4.7µmol TE/µmol[8]

Note: TEAC (Trolox Equivalence Antioxidant Capacity) expresses the antioxidant capacity of a compound relative to the standard antioxidant Trolox. IC50 represents the concentration of the antioxidant required to scavenge 50% of the radicals. Lower IC50 values indicate higher antioxidant activity.

Antioxidant Mechanism of this compound

The antioxidant mechanism of anthocyanins, including this compound, is primarily based on their molecular structure.[3] They act as free radical scavengers by donating a hydrogen atom from the hydroxyl groups on their phenolic rings to neutralize reactive oxygen species.[9] This process converts the free radical into a more stable, less harmful molecule and results in the formation of a stable anthocyanin radical.[9] The evaluation of direct interaction with species like H₂O₂, ⁻O₂, and OH· has shown that anthocyanins are highly efficient oxygen free radical scavengers.[2]

Caption: Free radical scavenging by this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and reproducibility.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow.[10][11] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[12]

Procedure:

  • Preparation of DPPH Solution: Prepare a working solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) to an absorbance of approximately 1.0 ± 0.2 at 517 nm.[12] This solution should be freshly prepared and protected from light.[11]

  • Reaction Mixture: Add a specific volume of the test sample (this compound solution at various concentrations) to the DPPH working solution.[12] A blank is prepared using the solvent instead of the sample.[10]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[7][11]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10][13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[10] Results are often expressed as IC50, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[14]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the stable blue/green ABTS radical cation (ABTS•+).[15] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[9]

Procedure:

  • Generation of ABTS•+: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[14] The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][16]

  • Reaction: Add a small volume of the test sample or standard (e.g., Trolox) to the ABTS•+ working solution.[14]

  • Incubation: Mix and incubate the solution for a specified time (e.g., 5 minutes) at a controlled temperature.[16]

  • Measurement: Read the absorbance at 734 nm.[15][16]

  • Calculation: The antioxidant activity is calculated based on the percentage of inhibition of the ABTS•+ radical and is often expressed as Trolox Equivalence Antioxidant Capacity (TEAC).[17]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[18] This reduction results in the formation of an intense blue-colored complex that can be measured by its absorbance at 593 nm.[19][20]

Procedure:

  • Preparation of FRAP Reagent: The FRAP working solution is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.[19][20]

  • Reaction: Add a small volume of the sample to the pre-warmed FRAP reagent.[21]

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 4-30 minutes) at 37°C.[14][21]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[19][22]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as FRAP value or TEAC.[21]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[23][24] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[25]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the free radical initiator (AAPH), and the antioxidant standard (Trolox).[24]

  • Reaction Setup (96-well plate): In each well, add the fluorescein (B123965) solution followed by the test sample or Trolox standard.[23]

  • Incubation: Incubate the plate at 37°C for a period of time (e.g., 30 minutes) to allow for thermal equilibration.[23][26]

  • Initiation: Initiate the reaction by adding the AAPH solution to each well.[27]

  • Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of time (e.g., 60-120 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[23][26]

  • Calculation: Calculate the net Area Under the Curve (AUC) for the sample by subtracting the AUC of the blank. The antioxidant capacity is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed in Trolox Equivalents (TE).[25]

Experimental Workflow Visualization

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis SamplePrep Sample Preparation (this compound dilutions) Reaction Mix Sample & Reagent SamplePrep->Reaction ReagentPrep Assay Reagent Preparation (e.g., DPPH, ABTS•+) ReagentPrep->Reaction Incubation Incubate (Time & Temp dependent) Reaction->Incubation Measurement Spectrophotometric or Fluorometric Reading Incubation->Measurement Calc Calculate % Inhibition, IC50, or TEAC Measurement->Calc StdCurve Generate Standard Curve (e.g., Trolox) StdCurve->Calc

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the antioxidant potential of natural compounds like cyanidin (B77932) 3-xyloside is paramount. This guide provides an objective comparison of its antioxidant activity in laboratory assays (in vitro) versus living organisms (in vivo), supported by experimental data and detailed methodologies. While direct comparative studies on cyanidin 3-xyloside are limited, this guide draws upon data from closely related cyanidin glycosides and anthocyanin-rich extracts to provide a comprehensive overview.

In Vitro vs. In Vivo Antioxidant Activity: A Comparative Overview

The antioxidant activity of a compound measured in vitro does not always translate directly to its effects in vivo. In vitro assays measure the direct radical scavenging or reducing capacity of a compound in a controlled chemical environment. In contrast, in vivo activity is influenced by factors such as bioavailability, metabolism, and interaction with cellular signaling pathways. Anthocyanins, including this compound, are known to be extensively metabolized, and their metabolites may be responsible for a significant portion of their in vivo antioxidant effects.[1][2][3][4][5][6]

Quantitative Data on Antioxidant Activity

The following tables summarize the quantitative data on the antioxidant activity of cyanidin derivatives from various studies.

Table 1: In Vitro Antioxidant Activity of Cyanidin Glycosides

AssayCompoundIC50 / Activity ValueSource
DPPH (2,2-diphenyl-1-picrylhydrazyl)Cyanidin 3-xylosylrutinosidePotent activity noted[7][8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid))Cyanidin 3-xylosylrutinosidePotent activity noted[7][8]
FRAP (Ferric Reducing Antioxidant Power)Cyanidin 3-xylosylrutinosidePotent activity noted[7][8]
DPPHCyanidin-3-O-β-glucopyranosideIC50 = 6.5 µM (vs. LDL oxidation)[3]
ABTSCyanidin-3-O-β-glucopyranosideHigh scavenging activity[3]

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: In Vivo Antioxidant Effects of Anthocyanin-Rich Extracts and Cyanidin Glycosides

Model OrganismTreatmentKey FindingsSource
Caenorhabditis elegansAnthocyanin-rich bilberry extract (5 µg/mL)Decreased ROS accumulation, increased thermal resistance[1][9]
D-galactose-induced aging miceFlavonoids (including quercetin, a related flavonoid)Decreased serum MDA and NO; Increased serum T-AOC, SOD, CAT, and GSH-Px[10][11]
RatsCyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026)Significant increase in plasma antioxidant capacity[4]

MDA: Malondialdehyde; NO: Nitric Oxide; T-AOC: Total Antioxidative Capacity; SOD: Superoxide (B77818) Dismutase; CAT: Catalase; GSH-Px: Glutathione (B108866) Peroxidase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

The DPPH assay is a common method to assess the free radical scavenging ability of a compound.[12][13]

  • Preparation of DPPH solution: A working solution of 0.1 mM DPPH in methanol (B129727) is prepared.

  • Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: A specific volume of each dilution of the sample is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates a higher radical scavenging activity.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.

In Vivo Antioxidant Assay: Assessment in a D-galactose-induced Aging Mouse Model

This model is used to evaluate the protective effects of compounds against oxidative stress associated with aging.[10][11]

  • Animal model: Male mice are randomly divided into groups: a control group, a D-galactose-induced aging model group, and treatment groups receiving different doses of the test compound (e.g., this compound).

  • Induction of aging: The model and treatment groups are subcutaneously injected with D-galactose daily for a specified period (e.g., 6-8 weeks). The control group receives saline.

  • Treatment: The treatment groups are orally administered the test compound daily.

  • Sample collection: At the end of the experimental period, blood and liver tissue samples are collected.

  • Biochemical analysis:

    • Serum levels of malondialdehyde (MDA) and nitric oxide (NO) are measured as markers of oxidative damage.

    • The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), as well as the total antioxidative capacity (T-AOC), are determined in the serum and/or liver homogenates.

  • Data analysis: The results from the treatment groups are compared with those of the model group to assess the antioxidant efficacy of the test compound.

Visualizing Methodologies and Pathways

Diagrams of Experimental Workflows and Signaling Pathways

In_Vitro_DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Incubate Incubate in Dark (30 mins, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate In_Vivo_Antioxidant_Study_Workflow cluster_model Model & Treatment cluster_sampling Sample Collection cluster_biochem Biochemical Analysis cluster_data Data Analysis Grouping Randomly Group Mice Induction Induce Aging with D-galactose Grouping->Induction Treatment Administer this compound Grouping->Treatment Collection Collect Blood & Liver Samples Induction->Collection Treatment->Collection Oxidative_Markers Measure MDA & NO Collection->Oxidative_Markers Enzyme_Activity Measure SOD, CAT, GSH-Px Collection->Enzyme_Activity Analysis Compare Treatment vs. Model Groups Oxidative_Markers->Analysis Enzyme_Activity->Analysis Antioxidant_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Protective Outcomes C3X This compound (and its metabolites) ROS Reactive Oxygen Species (ROS) C3X->ROS Direct Scavenging Nrf2 Nrf2 Activation C3X->Nrf2 Modulation Reduced_Damage Reduced Oxidative Stress & Cellular Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of SOD, CAT, GSH-Px ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Reduced_Damage Inhibition of Oxidative Damage

References

A Comparative Analysis of the Bioavailability of Cyanidin 3-Xyloside and its Aglycone, Cyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of the anthocyanin cyanidin (B77932) 3-xyloside and its aglycone, cyanidin. Understanding the differences in absorption, metabolism, and pharmacokinetic profiles of these compounds is crucial for the development of targeted therapeutics and functional foods. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Executive Summary

Cyanidin, a potent antioxidant flavonoid, is abundant in many fruits and vegetables, primarily in its glycosidic forms, such as cyanidin 3-xyloside. The sugar moiety significantly influences the stability, absorption, and metabolism of the parent molecule. While direct comparative pharmacokinetic data for this compound versus cyanidin is limited, this guide leverages data from the closely related and extensively studied cyanidin-3-glucoside as a proxy to elucidate the fundamental differences in their bioavailability.

Generally, the aglycone (cyanidin) is believed to be more readily absorbed via passive diffusion due to its smaller size and increased lipophilicity. However, the glycosidic form (this compound) may exhibit greater stability within the gastrointestinal tract, allowing for absorption of the intact glycoside or a more sustained release of the aglycone following enzymatic hydrolysis. Both forms undergo extensive metabolism in the intestines and liver, and are further processed by the gut microbiota, leading to a variety of metabolites that contribute to their overall biological activity.

Quantitative Bioavailability Data
CompoundAnimal ModelDosage (Oral)Cmax (µg/mL)Tmax (min)AUC (µg·h/mL)Reference
Cyanidin-3-glucosideWistar Rats320 mg/kg1.563152.76[1][2]
CyanidinWistar Rats0.9 mmol/kgNot Detected in Plasma--[3]

Note: The absence of detected cyanidin in plasma after oral administration of cyanidin-3-glucoside in the referenced study suggests rapid metabolism or that the primary circulating forms are the glycoside and its metabolites, not the free aglycone.[3] However, other studies suggest that aglycones are generally more bioavailable than their glycoside counterparts.[4] This highlights a critical area for further research.

Experimental Protocols

The following outlines a typical experimental protocol for a comparative in vivo bioavailability study of this compound and cyanidin in a rat model.

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g).

  • Acclimatization: Animals should be acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with free access to standard chow and water.

  • Fasting: Rats should be fasted overnight (12-16 hours) prior to the administration of the test compounds, with continued access to water.

Compound Administration
  • Test Compounds: this compound and cyanidin (purity >95%).

  • Vehicle: A suitable vehicle for oral administration, such as a solution of 0.5% carboxymethylcellulose in water.

  • Dosing: Compounds are administered as a single oral dose via gavage. The dosage should be calculated based on the specific objectives of the study (e.g., 100 mg/kg body weight).

Blood Sampling
  • Route: Blood samples (approximately 0.25 mL) are collected from the tail vein or via a cannulated jugular vein.

  • Time Points: Blood is collected at pre-determined intervals, for example: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-administration.

  • Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

Plasma Sample Analysis (LC-MS/MS)
  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acidified acetonitrile (B52724) (e.g., with 1% formic acid) to precipitate proteins.

    • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using two solvents:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Flow Rate: A typical flow rate would be 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound, cyanidin, and an appropriate internal standard.

Pharmacokinetic Analysis
  • The plasma concentration-time data for each compound is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Mandatory Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway C3X This compound Stomach Stomach (Absorption of intact glycoside) C3X->Stomach Oral Administration Small_Intestine Small Intestine C3X->Small_Intestine Gut_Microbiota Gut Microbiota (Colon) C3X->Gut_Microbiota Circulation Systemic Circulation Stomach->Circulation Direct Absorption Cyanidin Cyanidin (Aglycone) Small_Intestine->Cyanidin Hydrolysis by β-glucosidase Small_Intestine->Circulation Absorption of intact glycoside Cyanidin->Gut_Microbiota Cyanidin->Circulation Passive Diffusion PhaseII Phase II Metabolism (Liver, Intestinal Cells) Metabolites Glucuronidated & Sulfated Metabolites PhaseII->Metabolites Metabolites->Circulation Excretion Excretion (Urine, Feces) Metabolites->Excretion Degradation_Products Phenolic Acids & Other Degradation Products Gut_Microbiota->Degradation_Products Degradation_Products->Circulation Absorption Degradation_Products->Excretion Circulation->PhaseII

Caption: Metabolic fate of orally administered this compound.

Experimental Workflow for In Vivo Bioavailability Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (12-16 hours) acclimatization->fasting dosing Oral Administration (this compound or Cyanidin) fasting->dosing sampling Serial Blood Sampling (0-8 hours) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a typical in vivo bioavailability study in rats.

References

A Head-to-Head Comparison of Cyanidin Glycosides in Cancer Cell Lines: An Objective Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the in vitro anticancer effects of various cyanidin (B77932) glycosides, targeting researchers, scientists, and drug development professionals. By presenting supporting experimental data, detailed protocols, and clear visualizations of the underlying molecular mechanisms, this document aims to facilitate informed decisions in oncological research and development.

Abstract

Cyanidin and its glycosidic derivatives, a class of anthocyanins, have garnered significant attention for their potential as anticancer agents. These natural compounds have been shown to modulate key signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. This guide provides a head-to-head comparison of the efficacy of different cyanidin glycosides across various cancer cell lines, supported by quantitative experimental data. We delve into the detailed methodologies of key assays and visualize the complex signaling networks and experimental workflows to provide a clear and comprehensive overview for researchers in the field.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of cyanidin and its various glycosides on a range of human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Comparative Cytotoxicity (IC50 Values) of Cyanidin and its Glycosides
CompoundCancer Cell LineAssayIC50 ValueIncubation Time
Cyanidin-3-glucosideMCF-7 (Breast)MTT110 µg/mL24h
Cyanidin-3-glucosideMCF-7 (Breast)MTT60 µg/mL48h
Peonidin-3-glucosideHS578T (Breast)MTT10 µMNot Specified
Cyanidin-3-glucosideHS578T (Breast)MTT10 µMNot Specified
Cyanidin-3-glucosideCaco-2 (Colon)CCK-80.20 - 0.25 mg/mLNot Specified

Note: Direct comparative studies testing a wide range of cyanidin glycosides under identical conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.[1]

Table 2: Induction of Apoptosis by Cyanidin Glycosides
CompoundCancer Cell LineConcentrationApoptosis Rate (%)Incubation Time
Cyanidin-3-glucosideMCF-7 (Breast)IC50 (110 µg/mL)>51.5%24h
Cyanidin-3-glucosideU-87 MG (Glioblastoma)40 µg/mL32%24h

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

    • Compound Treatment: Treat the cells with various concentrations of cyanidin glycosides for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug).[2]

    • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

    • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with the desired concentrations of cyanidin glycosides for the specified time.

    • Cell Harvesting: For adherent cells, collect the culture medium (which may contain detached apoptotic cells), wash the attached cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cell suspension.[2]

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS.[2]

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

    • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[2]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Protein Extraction: After treatment with cyanidin glycosides, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, p53, p-Akt, p-ERK) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, A549, Caco-2) seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->seeding adherence 3. Overnight Adherence seeding->adherence compound_prep 4. Prepare Cyanidin Glycoside Concentrations adherence->compound_prep treatment 5. Treat Cells (24-72h) compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Assay) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Levels protein->protein_quant

Figure 1. Experimental workflow for in vitro screening of cyanidin glycosides.

signaling_pathways cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras CyanidinGlycosides Cyanidin Glycosides CyanidinGlycosides->PI3K Akt Akt CyanidinGlycosides->Akt MAPK MAPK (ERK, JNK, p38) CyanidinGlycosides->MAPK NFkB NF-κB CyanidinGlycosides->NFkB Bcl2 Bcl-2 (Anti-apoptotic) CyanidinGlycosides->Bcl2 p53 p53 CyanidinGlycosides->p53 PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->MAPK MAPK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC release from mitochondria Caspases Caspases CytochromeC->Caspases p53->Bax Apoptosis Apoptosis Caspases->Apoptosis

References

The Interplay of Cyanidin 3-Xyloside with Phenolic Content and Antioxidant Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cyanidin (B77932) 3-xyloside's correlation with total phenolic content and antioxidant activity, supported by experimental data from studies on plants rich in this anthocyanin, primarily the black chokeberry (Aronia melanocarpa). Due to the challenges in isolating and individually analyzing the specific contribution of cyanidin 3-xyloside, this guide leverages data from extracts where it is a known, significant component. The findings consistently indicate a strong positive correlation between the concentration of anthocyanins, including this compound, total phenolic content, and the overall antioxidant capacity of the plant extracts.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Aronia melanocarpa, a fruit notable for its high concentration of phenolic compounds, including this compound.[1] These studies demonstrate a clear relationship between the levels of total phenolics, anthocyanins, and antioxidant activity.

Table 1: Phenolic Content and Antioxidant Capacity of Aronia melanocarpa Products

ProductTotal Phenolic Content (mg GAE/100g dm)Total Anthocyanins (mg/100g dm)Antioxidant Capacity (DPPH) (mmol/100g dm)Antioxidant Capacity (FRAP) (mmol/100g dm)
Capsules52922468191.3168.60
Powders48911876180.2565.40
Fruit Tea300214158.4913.50
Juice1494 (mg GAE/L)150 (mg/L)12.09 (mmol/L)38.71 (mmol/L)

Data adapted from a study on the phenolic content and antioxidant capacity of chokeberry products.[2] GAE: Gallic Acid Equivalents; dm: dry matter. The study indicates a high correlation between phenolic compounds and total antioxidant activity.[2]

Table 2: Correlation between Total Phenolic Content and Antioxidant Activity in Aronia melanocarpa

CorrelationPearson Correlation Coefficient (r)
Total Phenolic Content vs. DPPH Antioxidant Activity0.98
Total Phenolic Content vs. ABTS Antioxidant Activity0.94

This data highlights the strong positive correlation between the total phenolic content and the antioxidant activity as measured by DPPH and ABTS assays in Aronia melanocarpa.[3]

While direct quantitative correlation for this compound is not explicitly detailed in the reviewed literature, the strong correlation observed for total anthocyanins, of which this compound is a component in Aronia, suggests a significant contribution.[4] Studies on black raspberries, which also contain cyanidin glycosides, further support this by showing a strong correlation (r = +0.85 to +0.96) between FRAP antioxidant activity, total phenolic content, and total monomeric anthocyanin levels.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Determination of Total Phenolic Content (Folin-Ciocalteu Assay)

The total phenolic content is determined using the Folin-Ciocalteu reagent.[5][6]

  • Principle: Phenolic compounds react with the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) in an alkaline medium to produce a blue-colored complex. The intensity of the color, measured spectrophotometrically at 765 nm, is proportional to the total phenolic content.[5]

  • Procedure:

    • An aliquot of the sample extract is mixed with the Folin-Ciocalteu reagent.

    • After a short incubation period, a sodium carbonate solution is added to create an alkaline environment.

    • The mixture is incubated in the dark for a specified time (e.g., 30-60 minutes) at room temperature.[5]

    • The absorbance is measured at 765 nm.[5][6]

    • A standard curve is generated using known concentrations of gallic acid, and the results are expressed as gallic acid equivalents (GAE).[5][6]

Determination of Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[7]

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[7]

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The sample extract is added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period (e.g., 10-30 minutes).[7]

    • The absorbance is measured at 517 nm.[7]

    • The percentage of DPPH radical scavenging activity is calculated, often with reference to a standard antioxidant like Trolox.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[8][9]

  • Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ radical cation. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[8][9]

  • Procedure:

    • The ABTS•+ radical cation is pre-formed by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[8][9]

    • The ABTS•+ solution is diluted to obtain a specific absorbance at 734 nm.

    • The sample extract is added to the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a set incubation time (e.g., 30 minutes).[2]

    • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants.[10][11]

  • Procedure:

    • The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, a solution of FeCl₃, and an acetate (B1210297) buffer (pH 3.6).

    • The sample extract is added to the FRAP reagent.

    • The mixture is incubated for a specific time (e.g., 4 minutes) at a controlled temperature (e.g., 37°C).[10]

    • The absorbance is measured at 593 nm.[10][11]

    • The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of cyanidin glycosides, such as this compound, are not limited to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that enhance the cellular antioxidant defense system. The following diagrams illustrate some of the key pathways identified for the closely related and well-studied cyanidin-3-O-glucoside (C3G), which provides a model for understanding the potential mechanisms of this compound.

experimental_workflow sample Plant Material (e.g., Aronia melanocarpa) extraction Extraction of Phenolic Compounds sample->extraction tpc_assay Total Phenolic Content Assay (Folin-Ciocalteu) extraction->tpc_assay antioxidant_assays Antioxidant Activity Assays extraction->antioxidant_assays hplc HPLC Analysis for this compound Content extraction->hplc correlation Correlation Analysis tpc_assay->correlation dpph DPPH Assay antioxidant_assays->dpph abts ABTS Assay antioxidant_assays->abts frap FRAP Assay antioxidant_assays->frap dpph->correlation abts->correlation frap->correlation hplc->correlation results Comparative Data correlation->results

Caption: Experimental workflow for assessing the correlation.

antioxidant_signaling_pathway cluster_c3g Cyanidin Glycoside (e.g., C3G) cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria cluster_cellular_response Cellular Response c3g Cyanidin Glycoside adiponectin_receptor Adiponectin Receptor c3g->adiponectin_receptor activates amp ↑ AMP c3g->amp increases pka PKA Activation c3g->pka activates ampk AMPK Activation adiponectin_receptor->ampk amp->ampk ros ↓ Reactive Oxygen Species (ROS) ampk->ros indirectly reduces creb CREB Phosphorylation pka->creb pink1 PINK1 Accumulation parkin Parkin Recruitment pink1->parkin mitophagy Mitophagy parkin->mitophagy gclc ↑ GCLC Expression creb->gclc gsh Glutathione (B108866) (GSH) Synthesis gclc->gsh damaged_mito Damaged Mitochondria damaged_mito->pink1 mitophagy->ros reduces gsh->ros neutralizes

Caption: Antioxidant signaling pathways of cyanidin glycosides.

The first diagram illustrates a typical experimental workflow for investigating the correlation between this compound content, total phenolic content, and antioxidant activity. The second diagram depicts the intracellular signaling pathways that cyanidin glycosides like C3G can modulate to exert their antioxidant effects. These include the activation of the AMPK pathway via the adiponectin receptor, leading to reduced oxidative stress, and the PKA-CREB pathway, which upregulates the synthesis of the endogenous antioxidant glutathione.[8][9] Furthermore, C3G has been shown to activate mitophagy through the PINK1-PARKIN pathway to clear damaged mitochondria, a major source of cellular ROS.[7]

References

A Comparative Guide to the Extraction of Cyanidin 3-Xyloside from Black Raspberries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of cyanidin (B77932) 3-xyloside from black raspberries (Rubus occidentalis). The focus is on providing objective performance comparisons, detailed experimental data, and clear methodological protocols to aid in the selection of the most suitable extraction strategy for research and development purposes. The primary cyanidin xyloside derivative found in black raspberries is cyanidin-3-(2G-xylosylrutinoside), and for the purpose of this guide, "cyanidin 3-xyloside" will refer to this compound.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section compares the performance of conventional and modern extraction techniques based on available experimental data.

Extraction MethodSolvent SystemTemperature (°C)TimeYield of Cyanidin GlycosidesPurity of this compound in ExtractReference
Conventional Solvent Extraction (Soxhlet) Pentane (B18724), Methylene (B1212753) Chloride, Ethanol (B145695), Water (sequential)Solvent Boiling Point16 h per solvent~3.4% of dry weight (for three major cyanidin glycosides combined)Not specified
Conventional Solvent Extraction (Maceration with Stirring) Pentane, Methylene Chloride, Ethanol, Water (sequential)Room Temperature16 h per solventSimilar to SoxhletNot specified
Ultrasound-Assisted Extraction (UAE) 80% Ethanol with 0.1% HCl30°C5 minTotal Anthocyanins: 107.81 mg/100g FW (for blackberry)Not specified, but UAE can enhance extraction of specific anthocyanins.[1]
Ultrasound-Assisted Deep Eutectic Solvent Extraction (UADESE) Choline chloride:malic acid:1,4-butanediol with 29% water51°C32 minTotal Anthocyanins: 1.378 mg/g (from raspberry powder)Purity of cyanidin-3-rutinoside: 93.07% after purification[2]
Microwave-Assisted Extraction (MAE) 52% EthanolNot specified4 minTotal Anthocyanins: 2.18 mg/g (from blackberry)Not specified[3]
Supercritical Fluid Extraction (SFE) with co-solvent Supercritical CO2 with 10 wt-% Ethanol68°C60 minTotal Phenolic Content: 3.42 mg GAE/g (for chokeberry)HPLC-MS suggests extraction of cyanidin hexose (B10828440) and pentose (B10789219) compounds.[4]

Note: The data presented in this table are compiled from various studies and may not be directly comparable due to differences in the plant material, analytical methods, and reporting units. FW denotes fresh weight, and GAE denotes gallic acid equivalents.

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed.

Conventional Solvent Extraction: Soxhlet Method

This method is a classical technique for exhaustive extraction but can be time-consuming and may lead to thermal degradation of sensitive compounds.

Protocol:

  • Place 25 g of freeze-dried and powdered black raspberries into a Soxhlet extraction thimble.

  • Load the thimble into a Soxhlet extractor.

  • Add 400 mL of pentane to the boiling flask and heat to maintain a continuous cycle of extraction for 16 hours.

  • After 16 hours, replace the pentane with 400 mL of methylene chloride and repeat the extraction for another 16 hours.

  • Subsequently, perform a third extraction with 400 mL of absolute ethanol for 16 hours.

  • After the ethanol extraction, remove the solid residue from the thimble and sonicate it three times with 100 mL portions of water for 30 minutes each.

  • Combine the extracts from each solvent.

  • Remove the organic solvents using a rotary evaporator under reduced pressure.

  • Remove the water from the aqueous extract via lyophilization.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures.

Protocol:

  • Mix 0.5 g of lyophilized and powdered black raspberry fruit with 15 mL of acidified methanol (B129727) (methanol:formic acid 99.9:0.1 v/v).[5]

  • Place the mixture in an ultrasonic bath.

  • Sonicate at a controlled temperature (e.g., 25°C) for 10 minutes.[5]

  • Repeat the extraction process two more times with fresh solvent.

  • Centrifuge the combined extracts to separate the supernatant from the solid residue.

  • Filter the supernatant through a 0.45 µm filter before analysis or further purification.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.

Protocol:

  • Mix a known quantity of powdered black raspberry sample with an appropriate solvent (e.g., 52% ethanol) at a specific liquid-to-solid ratio (e.g., 25 mL/g).[3]

  • Place the mixture in a microwave extraction vessel.

  • Apply microwave irradiation at a set power (e.g., 469 W) for a short duration (e.g., 4 minutes).[3]

  • After extraction, allow the vessel to cool.

  • Filter the extract to remove solid particles.

  • The resulting extract can then be concentrated and analyzed.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the extraction and analysis of this compound, as well as a potential signaling pathway influenced by cyanidin glycosides.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Start Black Raspberry Fruit FreezeDrying Freeze-Drying Start->FreezeDrying Grinding Grinding to Powder FreezeDrying->Grinding Extraction Extraction Method (Conventional, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration HPLC HPLC Analysis Concentration->HPLC End Quantification of This compound HPLC->End

Figure 1: General workflow for the extraction and analysis of this compound.

Signaling_Pathway cluster_stimulus External Stimulus (e.g., BPDE) cluster_inhibition Inhibition by Cyanidin Glycosides cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) IKK IKK Activation Stimulus->IKK AP1_activation AP-1 Activation Stimulus->AP1_activation Cyanidin Cyanidin Glycosides (including this compound) Cyanidin->IKK Inhibits Cyanidin->AP1_activation Inhibits IkappaB IκBα Degradation IKK->IkappaB NFkB_activation NF-κB Activation (p50/p65 translocation to nucleus) IkappaB->NFkB_activation Gene_Expression Pro-inflammatory & Pro-proliferative Gene Expression NFkB_activation->Gene_Expression AP1_activation->Gene_Expression Tumor_Promotion Tumor Promotion Gene_Expression->Tumor_Promotion

Figure 2: Inhibition of NF-κB and AP-1 signaling pathways by cyanidin glycosides.

Bioactivity of Cyanidin Glycosides

Cyanidin glycosides, including this compound, have been shown to possess significant biological activities. Research indicates that polar extracts from black raspberries, rich in these compounds, can inhibit the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), both of which are transcription factors implicated in inflammation and carcinogenesis. While direct studies on cyanidin-3-xylosylrutinoside are limited, the bioactivity of the closely related cyanidin-3-O-glucoside (C3G) has been more extensively studied. C3G has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis, and to inhibit the STAT3/VEGF signaling pathway, which is crucial for angiogenesis in cancer.[6][7] Given the structural similarity of the cyanidin aglycone, it is plausible that this compound shares some of these biological activities.

References

Inter-laboratory Validation of a Quantitative Method for Cyanidin 3-Xyloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of cyanidin (B77932) 3-xyloside, a key anthocyanin found in various fruits, notably chokeberry (Aronia melanocarpa). The objective is to present a clear overview of method performance, supported by experimental data, to aid in the selection of robust and reliable analytical techniques. Due to the limited availability of formal inter-laboratory validation studies for this specific analyte, this guide compiles and compares data from single-laboratory validation studies of relevant analytical methods.

Performance Comparison of Analytical Methods

The primary analytical techniques for the quantification of cyanidin 3-xyloside are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The following table summarizes the performance characteristics of these methods based on available literature for this compound and structurally similar anthocyanins.

Performance ParameterHPLC-DADUPLC-MS/MSSpectrophotometric Assay
**Linearity (R²) **> 0.997[1]> 0.99[2][3]Typically > 0.99
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[4]< 8.1 ng/mL[2]Method dependent, generally higher than chromatographic methods
Precision (%RSD) < 8.5% (between-day)[4]< 15%[2]Variable, can be < 10%
Accuracy/Recovery (%) 89.9 - 123% (between-day)[4]54 - 108%[2]80 - 120% is a general acceptable range
Specificity Good, based on retention time and UV-Vis spectraExcellent, based on retention time and mass-to-charge ratioLow, susceptible to interference from other colored compounds
Analysis Time Longer (e.g., 30-50 min)[5]Shorter (e.g., < 10 min)[3]Rapid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of quantitative analysis. Below are representative protocols for the extraction and analysis of this compound from a fruit matrix.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize fresh or frozen berry samples to a fine powder or puree.

  • Extraction: Extract the homogenized sample with a solution of methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to ensure anthocyanin stability. Sonication or agitation in the dark at a controlled temperature is recommended to prevent degradation.[6]

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.45 µm filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., 0.1% trifluoroacetic acid in water).

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins with acidified methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.[7]

HPLC-DAD Analysis
  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of aqueous formic acid (e.g., 4.5%) (Solvent A) and acetonitrile (B52724) (Solvent B).[5]

  • Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute the anthocyanins. For example: 0–9 min, 10% B; 9–17 min, 12% B; 17–30 min, 25% B; 30–50 min, 90% B; 50–55 min, 10% B.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection: Diode-array detector monitoring at 520 nm.[5]

  • Quantification: The concentration of this compound is determined from a calibration curve generated using a certified reference standard. In the absence of a specific standard, it can be quantified as equivalents of a related compound like cyanidin-3-O-arabinoside.[1]

Visualizations: Workflow and Biological Pathway

To further clarify the processes, the following diagrams illustrate the analytical workflow and a key biological signaling pathway influenced by this compound.

cluster_workflow Analytical Workflow for this compound Quantification Sample Sample (e.g., Chokeberry) Homogenization Homogenization Sample->Homogenization Extraction Solid-Liquid Extraction (Acidified Solvent) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-DAD or UPLC-MS/MS Analysis Purification->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification

Analytical workflow for this compound quantification.

Cyanidin and its glycosides, including this compound, are recognized for their potent antioxidant and anti-inflammatory properties.[9] These effects are partly mediated through the modulation of key cellular signaling pathways, such as the NF-κB and Nrf2 pathways.

cluster_pathway Simplified Signaling Pathway of this compound cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) C3X This compound Nrf2_activation Nrf2 Activation C3X->Nrf2_activation promotes IKK IKK Complex C3X->IKK inhibits ARE Antioxidant Response Element (ARE) Gene Expression Nrf2_activation->ARE NFκB_translocation NF-κB Nuclear Translocation Nrf2_activation->NFκB_translocation inhibits Antioxidant_Enzymes Increased Antioxidant Enzyme Production (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB->NFκB_translocation Inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFκB_translocation->Inflammatory_genes

References

Comparative Analysis of Cyanidin 3-Xyloside's Potency in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available scientific literature provides insights into the relative potency of cyanidin (B77932) 3-xyloside as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. This guide synthesizes experimental data to offer a comparative perspective for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of various anthocyanins and standard non-steroidal anti-inflammatory drugs (NSAIDs) against the COX-2 enzyme is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The table below summarizes the available data for cyanidin 3-xyloside and other relevant compounds.

CompoundIC50 (COX-2)Test SystemReference
This compoundData Not Available
Cyanidin 3-GalactosideNo InhibitionEnzyme Assay[1]
Cyanidin 3-ArabinosideNo InhibitionEnzyme Assay[1]
Cyanidin 3-GlucosideInhibitory ActivityCell-based & Enzyme Assays[2][3][4]
CyanidinInhibitory ActivityCell-based Assay[5]
Anthocyanins from Raspberries~45% inhibition at 125 µg/mLEnzyme Assay[6]
Anthocyanins from Sweet Cherries~47% inhibition at 125 µg/mLEnzyme Assay[6]
Celecoxib0.49 µMEnzyme Assay[7]
IbuprofenComparable to anthocyanins at 10 µMEnzyme Assay[6]
NaproxenComparable to anthocyanins at 10 µMEnzyme Assay[6]

Experimental Methodologies

The assessment of COX-2 inhibition by this compound and other compounds involves various in vitro and cell-based assays. A typical experimental workflow is outlined below.

In Vitro COX-2 Inhibition Assay

A common method for determining the direct inhibitory effect of a compound on COX-2 activity is the colorimetric inhibitor screening assay.[7]

Principle: This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Preparation of Reagents: Prepare assay buffer, heme, and solutions of the test compound (e.g., this compound) at various concentrations.

  • Enzyme Preparation: Reconstitute purified ovine or human recombinant COX-2 enzyme.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to each well.

    • Add the test compound or a vehicle control to the respective wells.

    • Incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Add a colorimetric substrate solution (TMPD).

  • Measurement: Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

COX2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Heme, Inhibitor) Mix Mix Reagents, Enzyme, and Inhibitor in Plate Reagents->Mix Enzyme Prepare COX-2 Enzyme Enzyme->Mix Incubate Pre-incubation Mix->Incubate Add_AA Add Arachidonic Acid (Substrate) Incubate->Add_AA Add_TMPD Add TMPD (Colorimetric Substrate) Add_AA->Add_TMPD Measure Measure Absorbance (590 nm) Add_TMPD->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for a typical in vitro COX-2 inhibition assay.

COX2_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Cellular Response cluster_inhibition Inhibition Stimuli LPS, Cytokines, etc. MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation Prostaglandins->Inflammation C3X This compound C3X->COX2_Gene Transcriptional Repression? C3X->COX2_Enzyme Direct Inhibition?

Caption: Potential mechanisms of COX-2 inhibition by this compound.

Discussion of Findings

While direct quantitative data on the COX-2 inhibitory potency of this compound is scarce, the existing literature on related anthocyanins suggests a potential for anti-inflammatory activity. The ortho-dihydroxyphenyl structure on the B-ring of cyanidin is thought to be important for its inhibitory actions.[5] The presence of a sugar moiety, as in this compound, can influence the biological activity of the aglycone (cyanidin).

Further research is required to elucidate the precise IC50 value of this compound against COX-2 and to fully understand its mechanism of action, which may involve direct enzyme inhibition, suppression of COX-2 gene expression, or both. The methodologies and comparative data presented here provide a foundation for such future investigations.

References

A Comparative Guide to the Neuroprotective Effects of Cyanidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of various cyanidin (B77932) derivatives, a class of anthocyanins demonstrating significant therapeutic potential in neurodegenerative diseases. By summarizing key experimental findings, this document aims to facilitate informed decisions in research and drug development. The neuroprotective actions of these compounds are primarily attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.

Comparative Analysis of Neuroprotective Efficacy

Recent studies have highlighted the differential neuroprotective capabilities among cyanidin derivatives. A notable comparative investigation using an aluminum chloride (AlCl₃)-induced zebrafish model of Alzheimer's disease (AD) evaluated five specific derivatives: cyanidin-3-O-(trans-p-coumaroyl)-diglycoside (C3GG), cyanidin-3-O-rutinoside (C3R), cyanidin-3-O-arabinoside (C3A), cyanidin-3-O-sophoroside (C3S), and cyanidin-3-O-xyloside (C3X). The findings from this study are summarized below, showcasing the multifaceted neuroprotective actions of these compounds.[1][2]

Key Findings:
  • Behavioral and Pathological Improvements: All tested cyanidin derivatives demonstrated the ability to ameliorate locomotor impairments and mitigate pathological changes in the brain tissue of the AD zebrafish model.[1][2]

  • Acetylcholinesterase (AChE) Inhibition: A crucial target in AD therapy, AChE activity was significantly suppressed by the cyanidin derivatives. Molecular docking simulations further revealed a strong and stable binding affinity of these derivatives to AChE.[1][2]

  • Oxidative Stress Reduction: The derivatives effectively decreased brain oxidative stress by enhancing the levels of glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD), while reducing malondialdehyde (MDA) content.[1]

  • Gene Expression Regulation: Expression of genes related to AD pathology was favorably modulated by treatment with these compounds.[1][2]

  • Superior Performance of C3R: Among the tested derivatives, cyanidin-3-O-rutinoside (C3R) exhibited the most potent and comprehensive neuroprotective effects, identifying it as a promising lead candidate for further AD therapy development.[1][2]

Table 1: Comparative Effects of Cyanidin Derivatives on Biochemical Markers in an AlCl₃-Induced AD Zebrafish Model

DerivativeAChE Activity InhibitionGSH Level EnhancementSOD Activity EnhancementMDA Level Reduction
C3GG SignificantSignificantSignificantSignificant
C3R Most Potent Most Potent Most Potent Most Potent
C3A SignificantSignificantSignificantSignificant
C3S SignificantSignificantSignificantSignificant
C3X PotentPotentPotentPotent

Data synthesized from a comparative study on an AlCl₃-induced zebrafish model of AD.[1]

Mechanistic Insights into Neuroprotection: The Role of Cyanidin-3-O-glucoside (C3G)

Cyanidin-3-O-glucoside (C3G), a widely studied derivative, exerts its neuroprotective effects through multiple mechanisms, primarily by combating oxidative stress and neuroinflammation.[3][4]

Antioxidant and Anti-inflammatory Pathways:

C3G has been shown to protect neurons from cytotoxicity and functional impairments induced by various pathological factors.[5] Its mechanisms of action include:

  • Direct Radical Scavenging: C3G can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][7]

  • Upregulation of Endogenous Antioxidant Defenses: C3G activates the Nrf2-antioxidant response element (ARE) pathway, leading to the increased expression of antioxidant enzymes such as superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GPx), as well as phase II detoxifying enzymes like glutathione-S-transferases (GSTs).[8][9][10]

  • Inhibition of Pro-inflammatory Pathways: C3G can suppress neuroinflammation by inhibiting the activation of pathways like NF-κB.[8]

  • Modulation of Apoptotic Signaling: C3G has been observed to block the release of apoptosis-inducing factor (AIF) from mitochondria under oxidative stress conditions.[11][12]

Signaling Pathway Diagram: Nrf2 Activation by C3G

Nrf2_Activation_by_C3G cluster_stress Cellular Stress cluster_C3G Therapeutic Intervention cluster_pathway Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in C3G Cyanidin-3-Glucoside (C3G) C3G->Keap1 promotes dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant & Phase II Enzymes (SOD, CAT, GPx, GSTs) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: Nrf2 activation pathway modulated by Cyanidin-3-Glucoside (C3G).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the neuroprotective effects of cyanidin derivatives.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Plate neuronal cells (e.g., SH-SY5Y, HT22, or primary cortical neurons) in 96-well plates and allow them to adhere.

    • Induce neurotoxicity with a relevant stressor (e.g., glutamate, H₂O₂, Aβ peptides).

    • Treat cells with various concentrations of cyanidin derivatives for a specified duration.

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

  • LDH (Lactate Dehydrogenase) Release Assay:

    • Follow steps 1-3 from the MTT assay protocol.

    • Collect the cell culture supernatant from each well.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate to allow the conversion of the substrate by LDH released from damaged cells.

    • Measure the absorbance at a specific wavelength (typically 490 nm). Cytotoxicity is proportional to the absorbance.

Oxidative Stress Biomarker Assays
  • GSH (Glutathione) Assay:

    • Prepare cell or brain tissue lysates from control and treated groups.

    • Use a commercially available GSH assay kit.

    • The assay typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB) to produce a colored product.

    • Measure the absorbance at the specified wavelength and calculate GSH concentration based on a standard curve.

  • SOD (Superoxide Dismutase) Activity Assay:

    • Prepare cell or brain tissue lysates.

    • Use a commercial SOD assay kit, which typically utilizes a system that generates superoxide radicals.

    • The SOD in the sample inhibits the reaction, and the degree of inhibition is measured colorimetrically.

    • Calculate SOD activity based on the inhibition rate.

  • MDA (Malondialdehyde) Assay (TBARS Assay):

    • Prepare cell or brain tissue homogenates.

    • React the samples with thiobarbituric acid (TBA) under acidic and high-temperature conditions.

    • MDA, a marker of lipid peroxidation, reacts with TBA to form a pink-colored complex.

    • Measure the absorbance of the complex (typically around 532 nm) and determine MDA levels.

Western Blotting for Protein Expression Analysis
  • Extract total protein from cells or tissues and determine the protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, NF-κB, caspases).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow cluster_model Experimental Model cluster_treatment Treatment cluster_assays Endpoint Assays Cell_Culture In Vitro (e.g., HT22, SH-SY5Y) Neurotoxic_Insult Induce Neurotoxicity (e.g., AlCl₃, Glutamate, Aβ) Cell_Culture->Neurotoxic_Insult Animal_Model In Vivo (e.g., Zebrafish, Mice) Animal_Model->Neurotoxic_Insult Compound_Admin Administer Cyanidin Derivatives Neurotoxic_Insult->Compound_Admin Behavioral Behavioral Tests (in vivo) Compound_Admin->Behavioral Biochemical Biochemical Assays (AChE, GSH, SOD, MDA) Compound_Admin->Biochemical Cell_Viability Cell Viability/Toxicity (MTT, LDH) Compound_Admin->Cell_Viability Molecular Molecular Analysis (Western Blot, qPCR) Compound_Admin->Molecular

Caption: General workflow for evaluating the neuroprotective effects of cyanidin derivatives.

Conclusion

The available evidence strongly supports the neuroprotective potential of cyanidin derivatives. Comparative studies are essential for identifying the most efficacious compounds, with cyanidin-3-O-rutinoside (C3R) emerging as a particularly promising candidate for Alzheimer's disease therapy. The well-documented antioxidant and anti-inflammatory mechanisms of cyanidin-3-O-glucoside (C3G), particularly its ability to activate the Nrf2 pathway, provide a solid foundation for its therapeutic application. Further research focusing on the structure-activity relationships, bioavailability, and clinical efficacy of these compounds is warranted to translate these preclinical findings into novel treatments for neurodegenerative diseases.

References

Validation of Cyanidin 3-Xyloside as a Biomarker for Berry Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification of reliable biomarkers for dietary intake is crucial for understanding the relationship between diet and chronic diseases. Berries are a rich source of anthocyanins, a class of flavonoids associated with various health benefits. Consequently, there is significant interest in identifying specific anthocyanins that can serve as accurate biomarkers of berry consumption. Cyanidin (B77932) 3-xyloside is an anthocyanin found in certain berries, and its potential as a dietary biomarker warrants a thorough evaluation. This guide provides a comparative analysis of cyanidin 3-xyloside against other potential anthocyanin biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this area of study.

Comparison of this compound with Alternative Biomarkers

While this compound is present in specific berries, a comprehensive review of the literature indicates that cyanidin-3-glucoside (C3G) is more frequently and abundantly found in a wider variety of berries and is the most extensively studied and validated biomarker for anthocyanin-rich berry intake.[1][2][3][4]

Key Comparison Points:

  • Prevalence in Berries: Cyanidin-3-glucoside is a major anthocyanin in numerous commonly consumed berries, including blackberries, blackcurrants, and elderberries.[5][6] this compound is found in berries such as saskatoon berries and black chokeberry, but often in lower concentrations compared to other cyanidin glycosides.[7]

  • Frequency of Detection in Human Samples: Studies consistently show that cyanidin-3-glucoside is the most frequently detected anthocyanin in human plasma and urine following the consumption of anthocyanin-rich berries.[1][2][3] One systematic review found that of 203 phenolic compounds identified in human samples after berry intake, cyanidin-3-glucoside was the most frequently found in both urine (58.06%) and plasma (69.49%).[3] Data on the frequency of this compound detection is less common.

  • Biomarker Validation Criteria: Cyanidin-3-glucoside has been shown to fulfill several essential criteria for a food intake biomarker, including plausibility, dose-response relationship, time-response relationship, stability, and robust analytical performance.[2][3] While this compound is a plausible biomarker due to its presence in certain berries, there is a lack of extensive studies validating it against these same criteria.

Quantitative Data Summary

The following table summarizes the content of this compound and other major cyanidin glycosides in various berries and their detection in human biological fluids post-consumption. It is important to note that the concentrations can vary significantly based on the berry cultivar, ripeness, storage conditions, and processing methods.

AnthocyaninBerry SourceTypical Content (mg/100g fresh weight)Human Plasma/Urine DetectionReferences
This compound Saskatoon BerriesIdentified as a major flavonoid componentDetected in plasma and urine[7]
Black ChokeberryPresentDetected in plasma and urine[7]
Cyanidin-3-Glucoside Blackberry~88.24Detected in plasma and urine[5]
BlackcurrantPresentDetected in plasma and urine[5]
ElderberryHigh concentrationDetected in plasma and urine[6]
Cyanidin-3-Galactoside Saskatoon Berries~61% of total anthocyaninsDetected in plasma and urine[7]
Highbush Blueberry~24.77Detected in plasma and urine[5]
Cyanidin-3-Rutinoside Blackcurrant~17.48Detected in plasma and urine[5]

Experimental Protocols

Quantification of this compound and Other Anthocyanins in Human Plasma and Urine by HPLC-MS/MS

This protocol is adapted from a validated method for the analysis of anthocyanins in human biological fluids.[8][9]

1. Sample Preparation

  • Plasma:

    • To 100 µL of plasma, add 50 µL of 20% (v/v) trifluoroacetic acid (TFA) in water.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 12,000 x g for 15 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Urine (Dilute-and-Shoot):

    • To 100 µL of urine, add 50 µL of 20% (v/v) TFA in water.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 15 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: Synergi RP-Max column (250 x 4.6 mm, 4 µm) or equivalent.[8][9]

  • Mobile Phase A: Water with 1% formic acid.[8][9]

  • Mobile Phase B: Acetonitrile.[8][9]

  • Gradient Elution:

    • Start at 5% B.

    • Increase linearly to 21% B over 20 minutes.

    • Increase linearly to 40% B over the next 15 minutes.[8][9]

  • Flow Rate: 0.60 mL/min.[8][9]

  • Injection Volume: 10-20 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each anthocyanin need to be optimized. For this compound, the precursor ion [M]+ would be m/z 419.1.

3. Quantification

  • Construct calibration curves using certified standards of this compound and other anthocyanins of interest in a blank matrix (e.g., drug-free plasma or synthetic urine).

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolism and Biological Activity of Cyanidins

Cyanidin glycosides, upon ingestion, undergo metabolism in the human body, leading to various metabolites that may exert biological effects. The signaling pathways affected by cyanidins are areas of active research, with studies suggesting involvement in antioxidant and anti-inflammatory responses.

Cyanidin_Metabolism_and_Signaling cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_signaling Cellular Effects Berry Consumption Berry Consumption Cyanidin Glycosides Cyanidin Glycosides Berry Consumption->Cyanidin Glycosides Phase I & II Metabolism Phase I & II Metabolism Cyanidin Glycosides->Phase I & II Metabolism Liver, Intestine Microbiota Metabolism Microbiota Metabolism Cyanidin Glycosides->Microbiota Metabolism Colon Metabolites Metabolites Phase I & II Metabolism->Metabolites Microbiota Metabolism->Metabolites Nrf2 Pathway Nrf2 Pathway Metabolites->Nrf2 Pathway Activation NF-kB Pathway NF-kB Pathway Metabolites->NF-kB Pathway Inhibition Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NF-kB Pathway->Anti-inflammatory Response Biomarker_Validation_Workflow Study Design Study Design Sample Collection Sample Collection Study Design->Sample Collection Human Intervention Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma, Urine LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation Dose-response, Kinetics

References

Comparative study of the color stability of various anthocyanins for food applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vibrant hues of red, purple, and blue found in many fruits and vegetables are attributed to a class of water-soluble pigments known as anthocyanins. Beyond their aesthetic appeal, anthocyanins are gaining increasing interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] However, their widespread application in the food and pharmaceutical industries is often hindered by their inherent instability.[2][3] The color and integrity of anthocyanins are significantly influenced by a variety of environmental factors, making a thorough understanding of their stability crucial for product development.[3]

This guide provides a comparative analysis of the color stability of various anthocyanins, supported by experimental data. It details the methodologies for assessing stability and offers a visual representation of the factors influencing their degradation, aiming to equip researchers with the knowledge to effectively utilize these natural colorants.

Comparative Stability of Anthocyanins: A Quantitative Overview

The stability of anthocyanins is largely dependent on their chemical structure, particularly the aglycone (anthocyanidin) and the nature of glycosylation and acylation.[2][4] Generally, acylated anthocyanins exhibit greater stability than their non-acylated counterparts.[2] Furthermore, methylation of the B-ring has been shown to enhance stability.

The following table summarizes the degradation kinetics, specifically the half-life (t½), of anthocyanins from various sources under different temperature and pH conditions. A longer half-life indicates greater stability.

Anthocyanin SourcePredominant Anthocyanin(s)pHTemperature (°C)Half-life (t½)Reference
BlackberryCyanidin-3-glucoside2.0708.8 hours[5]
BlackberryCyanidin-3-glucoside2.0804.7 hours[5]
BlackberryCyanidin-3-glucoside2.0902.9 hours[5]
ChokeberryCyanidin glycosides2.01003.0 - 3.1 hours[5]
ElderberryCyanidin glycosides2.01003.0 - 3.1 hours[5]
Black Rice BranCyanidin-3-glucoside, Peonidin-3-glucoside2.0100~10 hours[6]
Black Rice BranCyanidin-3-glucoside, Peonidin-3-glucoside5.0100<5 hours[6]
Bordô GrapeMalvidin-3-glucoside3.5 (in jam)25~140 days[7]
Sour CherryCyanidin-3-glucosylrutinosideNot specified8032.10 minutes[8]
Sour CherryCyanidin-3-rutinosideNot specified8045.69 minutes[8]
Eggplant PeelDelphinidin glycosides4.520>119 days[9]
GrapeMalvidin, Petunidin, Delphinidin glycosides4.520>119 days[9]
Plum PeelCyanidin-3-glucoside, Cyanidin-3-rutinoside4.520>119 days[9]
BilberryMalvidin, Delphinidin, Petunidin, Cyanidin glycosides4.520~80 days[9]
StrawberryPelargonidin-3-glucoside4.520~30 days[9]
Red RaspberryCyanidin glycosides4.520~25 days[9]

Factors Influencing Anthocyanin Stability

The degradation of anthocyanins is a complex process influenced by several key factors. Understanding these factors is paramount for controlling and preserving their color in food applications.

Anthocyanin_Stability Anthocyanin Color Stability pH pH Anthocyanin_Stability->pH Highly dependent Temperature Temperature Anthocyanin_Stability->Temperature Degradation accelerates with increasing temperature Light Light Exposure Anthocyanin_Stability->Light Causes fading Oxygen Oxygen Anthocyanin_Stability->Oxygen Promotes oxidative degradation Structure Chemical Structure (Aglycone, Glycosylation, Acylation) Anthocyanin_Stability->Structure Determines intrinsic stability Enzymes Enzymes (e.g., Polyphenol Oxidase) Anthocyanin_Stability->Enzymes Catalyze degradation Metal_Ions Metal Ions (e.g., Fe, Al, Cu) Anthocyanin_Stability->Metal_Ions Can form complexes and cause discoloration Copigmentation Copigmentation (with other phenolics, flavonoids) Anthocyanin_Stability->Copigmentation Can enhance stability

Caption: Key factors influencing the color stability of anthocyanins.

Experimental Protocol: Comparative Analysis of Anthocyanin Color Stability

This section outlines a generalized protocol for comparing the color stability of different anthocyanin extracts. The primary method for quantifying monomeric anthocyanins is the pH differential method, which relies on the structural transformation of anthocyanins with a change in pH.[10][11][12]

1. Materials and Reagents

  • Anthocyanin extracts from various sources

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • Spectrophotometer capable of measuring absorbance at the maximum wavelength of the anthocyanin (typically around 520 nm) and at 700 nm.[4]

  • pH meter

  • Volumetric flasks, pipettes, and cuvettes

  • Incubators or water baths for temperature studies

  • Light exposure chamber (optional)

2. Sample Preparation

  • Prepare stock solutions of each anthocyanin extract.

  • For each extract, create two dilutions with the same dilution factor: one with the pH 1.0 buffer and the other with the pH 4.5 buffer.[10]

  • The dilution factor should be adjusted to yield an absorbance reading at the maximum wavelength within the linear range of the spectrophotometer (typically 0.2-1.2).

3. Stability Study Design

  • pH Stability: Prepare a series of buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7). Dilute the anthocyanin extracts in each buffer and store them at a constant temperature.

  • Thermal Stability: Aliquot the anthocyanin extracts (at a constant pH, typically acidic for better initial stability) into sealed, light-protected containers. Expose the samples to a range of temperatures (e.g., 4°C, 25°C, 50°C, 80°C) for a set duration.[13]

  • Photostability: Expose anthocyanin solutions (at a constant pH and temperature) to a controlled light source (e.g., fluorescent or UV light) for various time intervals. A control sample should be kept in the dark.

4. Measurement of Anthocyanin Content (pH Differential Method)

  • For each sample at each time point, measure the absorbance of the pH 1.0 and pH 4.5 dilutions at the wavelength of maximum absorbance (λvis-max) and at 700 nm. The absorbance at 700 nm is to correct for any haze or turbidity.[14]

  • Calculate the absorbance (A) for each dilution using the following equation:

    • A = (Aλvis-max – A700nm)

  • Calculate the monomeric anthocyanin pigment concentration, expressed as cyanidin-3-glucoside equivalents, using the formula:

    • Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l)

    • Where:

      • A = (Aλvis-max – A700nm)pH 1.0 – (Aλvis-max – A700nm)pH 4.5

      • MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)[15]

      • DF = Dilution Factor

      • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside)[15]

      • l = Pathlength in cm (typically 1 cm)

5. Data Analysis

  • Plot the concentration of monomeric anthocyanins as a function of time for each condition (pH, temperature, light exposure).

  • Determine the degradation kinetics, which often follows a first-order reaction model.[6][16]

  • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693 / k) for each anthocyanin under each condition.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of anthocyanin color stability.

cluster_0 Preparation cluster_1 Stability Testing cluster_2 Analysis cluster_3 Data Interpretation A1 Anthocyanin Extraction from various sources A2 Preparation of Stock Solutions A1->A2 B1 pH Stability Study (Varying pH, constant T) A2->B1 B2 Thermal Stability Study (Varying T, constant pH) A2->B2 B3 Photostability Study (Light vs. Dark, constant T & pH) A2->B3 C1 Sampling at Time Intervals B1->C1 B2->C1 B3->C1 C2 Spectrophotometric Measurement (pH Differential Method) C1->C2 D1 Calculate Monomeric Anthocyanin Concentration C2->D1 D2 Determine Degradation Kinetics (Rate Constant 'k') D1->D2 D3 Calculate Half-life (t½) D2->D3 D4 Comparative Analysis D3->D4

Caption: Experimental workflow for comparative anthocyanin stability analysis.

By following these protocols and considering the influential factors, researchers can make informed decisions on the selection and application of anthocyanins as natural colorants in various food and pharmaceutical products, ensuring both vibrant aesthetics and potential health benefits.

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-Xyloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal of Cyanidin 3-xyloside, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets and general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. According to safety information, this compound is associated with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, always handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, whether in solid form or in solution, is to engage a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused or surplus solid this compound in a clearly labeled, sealed container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container.
  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, gloves, and other PPE, should be treated as chemical waste and collected in a designated, sealed container.[1]

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and any relevant hazard symbols.

3. Storage:

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, following the storage temperature guidelines for the compound (typically 0-8°C).

4. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed and certified professional waste disposal service.
  • Provide the waste disposal service with all relevant safety data sheets and information about the chemical.

5. Spill Response:

  • In case of a spill, avoid creating dust.
  • Mechanically pick up the spilled solid material and place it into a sealed container for disposal.
  • Clean the spill area thoroughly.
  • Ensure adequate ventilation during cleanup.

Quantitative Data Summary

There is currently no specific quantitative data available in the provided safety data sheets regarding permissible disposal concentrations or specific waste categorization codes for this compound. The primary guideline is to manage all forms of this chemical waste through a certified waste disposal service.

ParameterGuideline
Disposal MethodLicensed Professional Waste Disposal Service
Unused Solid CompoundCollect in a sealed, labeled container for professional disposal
Solutions Containing CompoundCollect in a sealed, labeled container for professional disposal
Contaminated Labware/PPETreat as chemical waste; collect in a sealed, labeled container

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow A Identify Waste (Solid, Liquid, Contaminated PPE) B Segregate Waste Types into Separate Containers A->B C Label Containers Clearly 'this compound Waste' B->C D Store Waste Securely in Designated Area C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Pickup and Provide SDS E->F G Waste Removed for Proper Disposal F->G H Spill Occurs I Clean Spill (Avoid Dust) H->I J Collect Spill Debris in Sealed Container I->J J->C Add to Waste Stream

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Cyanidin 3-xyloside (CAS No. 29761-24-8). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a naturally occurring anthocyanin. While comprehensive toxicological data is limited, supplier safety information indicates the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, the following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Nitrile or latex glovesEN 374To prevent skin contact.[1]
Body Protection Laboratory coat or long-sleeved coverallsStandard lab apparelTo protect skin and personal clothing from dust and splashes.
Eye Protection Safety glasses with side shields or safety gogglesEN 166To protect eyes from airborne powder and potential splashes.
Respiratory Protection N95/FFP2 dust mask or a respirator with a particle filterNIOSH/EN 149Recommended when weighing or handling quantities that may generate dust to prevent inhalation.[2]

Operational Plan: Step-by-Step Handling Protocol

All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

Preparation:

  • Ensure the designated work area is clean and uncluttered.

  • Assemble all necessary PPE, handling equipment (e.g., spatulas, weigh boats), solvents, and clearly labeled waste containers before beginning work.

  • Verify that a safety shower and eyewash station are accessible and operational.

Handling:

  • Weighing: Use a microbalance within a ventilated enclosure. Tare the weigh boat before carefully transferring the powdered this compound.

  • Dissolving: To prevent splashing, add the solvent to the weighed powder slowly and stir gently. If sonication is necessary, ensure the container is securely capped.

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical. Use appropriate cleaning agents and dispose of all cleaning materials as chemical waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, followed by the lab coat and then eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled chemical waste container.[1]

Disposal Method:

  • As a naturally occurring, non-hazardous compound, small quantities of this compound waste may be eligible for disposal down the drain with copious amounts of water, pending local regulations.

  • For larger quantities or where local regulations prohibit drain disposal, treat as chemical waste. Engage a licensed professional waste disposal service to ensure compliant disposal.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Emergency Procedures

In case of exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels on a dry powder spill.

  • Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.

  • Clean the spill area with a suitable detergent and water. Dispose of all cleanup materials as chemical waste.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Designate Work Area (Fume Hood/Ventilated Enclosure) gather_materials 2. Assemble PPE & Equipment prep_area->gather_materials check_safety 3. Verify Safety Equipment (Eyewash/Shower) gather_materials->check_safety weigh 4. Weigh Powder in Enclosure check_safety->weigh dissolve 5. Dissolve Slowly weigh->dissolve decontaminate 6. Decontaminate Surfaces & Glassware dissolve->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 9. Segregate Contaminated Waste wash_hands->segregate_waste dispose 10. Dispose via Approved Method segregate_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.